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  • Product: 4,7-Dichloroquinolin-8-ol
  • CAS: 17999-81-4

Core Science & Biosynthesis

Foundational

4,7-Dichloroquinolin-8-ol chemical structure and physical properties

Title: 4,7-Dichloroquinolin-8-ol: A Comprehensive Technical Guide on Structure, Properties, and Synthesis 1. Executive Summary & Structural Overview 4,7-Dichloroquinolin-8-ol (CAS No. 17999-81-4) is a highly specialized,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: 4,7-Dichloroquinolin-8-ol: A Comprehensive Technical Guide on Structure, Properties, and Synthesis

1. Executive Summary & Structural Overview 4,7-Dichloroquinolin-8-ol (CAS No. 17999-81-4) is a highly specialized, halogenated derivative of 8-hydroxyquinoline[1]. Characterized by a bicyclic quinoline core with a hydroxyl group at the C8 position and chlorine substitutions at the C4 and C7 positions, this compound is of significant interest in medicinal chemistry, agrochemicals, and materials science.

The structural arrangement creates a potent bidentate chelating agent capable of coordinating with essential transition metals (e.g., Cu²⁺, Fe³⁺, Zn²⁺). The strategic placement of the electron-withdrawing chlorine atoms fundamentally alters the electronic landscape of the molecule. This modification enhances its lipophilicity and modulates the pKa of the hydroxyl group, optimizing the molecule for physiological activity and cellular penetration.

2. Physical and Chemical Properties The physical properties of 4,7-dichloroquinolin-8-ol dictate its behavior in synthetic workflows and biological assays. The dual chlorine substitution increases the molecular weight and significantly enhances the compound's partition coefficient (LogP), which is a critical parameter for crossing lipid bilayers in target pathogens.

Table 1: Quantitative Physical and Chemical Data

PropertyValue / DescriptionCausality / Significance
CAS Number 17999-81-4[1]Unique chemical identifier for database retrieval and inventory.
Molecular Formula C₉H₅Cl₂NODefines the exact atomic composition and halogenation state.
Molecular Weight 214.05 g/mol Optimal size for small-molecule drug design (adheres to Lipinski's Rule of 5).
Appearance Off-white to pale yellow solidColoration is typical for halogenated quinolinols due to extended π-conjugation.
Solubility Soluble in organic solvents (DMSO, DMF, EtOAc); Poor in H₂OHigh lipophilicity is driven by the hydrophobic quinoline core and non-polar chlorine atoms.
Chelation Sites N1 (Nitrogen) and C8-OHForms highly stable, bidentate coordination complexes with transition metals.

3. Synthetic Methodology: The Diazonium Hydrolysis Route The synthesis of 4,7-dichloroquinolin-8-ol is effectively achieved via the controlled decomposition of a diazonium salt derived from 8-amino-4,7-dichloroquinoline. In related quinoline chemistry, the formation of the corresponding phenol (4,7-dichloro-8-hydroxyquinoline) is a well-documented pathway when the diazonium intermediate undergoes hydrolysis[2].

Experimental Protocol: Step-by-Step Synthesis This protocol is designed as a self-validating system; the evolution of nitrogen gas serves as a real-time visual indicator of successful hydrolysis, while TLC monitoring confirms the consumption of the polar intermediate.

  • Preparation of the Diazonium Salt:

    • Action: Suspend 1.0 equivalent of 8-amino-4,7-dichloroquinoline in a 3M aqueous hydrochloric acid (HCl) solution. Cool the reaction vessel strictly to 0–5 °C using an ice-salt bath.

    • Causality: The acidic environment protonates the amine, preparing it for electrophilic attack. The strict temperature control (0–5 °C) is critical to prevent the premature thermal decomposition of the highly unstable diazonium intermediate into unwanted byproducts[2].

  • Diazotization:

    • Action: Slowly add 1.1 equivalents of a pre-cooled aqueous sodium nitrite (NaNO₂) solution dropwise. Stir for 30 minutes.

    • Causality: NaNO₂ reacts with HCl to form nitrous acid (HNO₂), which generates the reactive nitrosonium ion (NO⁺). This electrophile attacks the primary amine to form the diazonium salt (Ar-N₂⁺Cl⁻).

  • Hydrolysis (Phenol Formation):

    • Action: Transfer the cold diazonium solution dropwise into a separate flask containing a boiling solution of 10% sulfuric acid (H₂SO₄).

    • Causality: The rapid introduction of the diazonium salt to a high-temperature aqueous environment forces an Sₙ1-like decomposition. The excellent leaving group (N₂ gas) is expelled, leaving a highly reactive aryl cation that is immediately trapped by water to form the target C8-hydroxyl group.

  • Workup and Purification:

    • Action: Cool the mixture to room temperature and carefully neutralize with saturated sodium bicarbonate (NaHCO₃). Extract with ethyl acetate (3 x 50 mL)[2]. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: Neutralization ensures the newly formed phenol remains in its protonated, organic-soluble state for efficient extraction.

    • Action: Purify the crude product via silica gel column chromatography (Hexane:EtOAc gradient) to isolate the pure 4,7-dichloroquinolin-8-ol[2].

SynthWorkflow A 8-Amino-4,7-dichloroquinoline (Precursor) B Diazonium Salt Intermediate (Unstable) A->B NaNO2, HCl 0-5 °C C 4,7-Dichloroquinolin-8-ol (Target Product) B->C H2O, Heat (Hydrolysis) - N2 gas

Caption: Synthetic workflow for 4,7-dichloroquinolin-8-ol via diazonium salt hydrolysis.

4. Mechanism of Action: Metal Chelation and Biological Activity Halogenated 8-hydroxyquinolines are renowned for their robust biological activities, primarily driven by their metal-chelating properties[3]. The mechanism of action for 4,7-dichloroquinolin-8-ol is deeply tied to its structural electronics.

  • Electronic Effects: The chlorine atoms at C4 and C7 exert a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the C8-OH bond, lowering its pKa compared to an unsubstituted 8-hydroxyquinoline. Consequently, a higher fraction of the molecule exists in the reactive phenoxide state at physiological pH, facilitating rapid metal coordination.

  • Pathogenic Disruption: Once the highly lipophilic 4,7-dichloroquinolin-8-ol crosses the cell membrane of a pathogen, it chelates intracellular transition metals. This deprives essential metalloenzymes of their necessary cofactors and can catalyze the generation of Reactive Oxygen Species (ROS) via Fenton-like chemistry, ultimately leading to pathogen cell death.

MOA A 4,7-Dichloroquinolin-8-ol B Bidentate Chelation (N1 and C8-OH) A->B D Lipophilic Metal Complex B->D C Essential Metal Ions (Cu2+, Fe3+, Zn2+) C->B E Intracellular Accumulation D->E Membrane Permeation F ROS Generation & Enzyme Inhibition E->F G Pathogen Cell Death F->G

Caption: Mechanism of action detailing metal chelation, membrane permeation, and cellular disruption.

5. Analytical Characterization To ensure the trustworthiness and purity of the synthesized 4,7-dichloroquinolin-8-ol, rigorous analytical characterization is required:

  • ¹H NMR Spectroscopy: The aromatic region will display characteristic splitting patterns for the quinoline core. The absence of primary amine protons and the appearance of a highly deshielded hydroxyl proton (often broad, ~9-10 ppm depending on solvent and hydrogen bonding) confirm successful hydrolysis.

  • Mass Spectrometry (ESI-MS): The mass spectrum will show a molecular ion peak at m/z 213.9 [M-H]⁻ in negative ion mode. The presence of two chlorine atoms will yield a distinct isotopic distribution pattern (M : M+2 : M+4 in a 9:6:1 ratio), definitively confirming the di-chlorinated structure.

  • Bansal, S., et al. "8-Hydroxy quinoline catalysed regioselective synthesis of 1,4-disubstituted- 1,2,3-triazoles: Realizing Cu-free click chemistry." RSC Advances, Royal Society of Chemistry. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Insights into the mechanistic and synthetic aspects of the Mo/P-catalyzed oxidation of N-heterocycles." Available at: [Link]

Sources

Exploratory

4,7-Dichloroquinolin-8-ol binding affinity to transition metal ions

[label="4,7- Workflow for thermodynamic profiling of 4,7-DCQ metal complexes. Biological Implications: Metallophores in Drug Development The thermodynamic profile of 4,7-DCQ translates directly into its pharmacological e...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="4,7-

Workflow for thermodynamic profiling of 4,7-DCQ metal complexes.

Biological Implications: Metallophores in Drug Development

The thermodynamic profile of 4,7-DCQ translates directly into its pharmacological efficacy. By forming neutral, highly lipophilic ML₂ (with Cu²⁺/Zn²⁺) or ML₃ (with Fe³⁺) complexes, 4,7-DCQ acts as a potent ionophore .

Targeting MDR Cancer via Ferroptosis

In multidrug-resistant (MDR) cancer cells, traditional chemotherapeutics are effluxed by P-glycoprotein pumps. However, 4,7-DCQ bypasses this by exploiting collateral sensitivity. The ligand binds extracellular Fe³⁺ with high affinity (log β ~33.1). The resulting lipophilic complex easily permeates the cell membrane. Once in the reductive intracellular environment, Fe³⁺ is reduced to Fe²⁺, destabilizing the complex and releasing the reactive metal[1]. This free Fe²⁺ catalyzes the Fenton reaction, generating massive amounts of reactive oxygen species (ROS) and triggering ferroptosis (iron-dependent lipid peroxidation and cell death)[1].

MOA L 4,7-DCQ Ligand (High log P) C [M(4,7-DCQ)n] Complex (Neutral & Lipophilic) L->C Chelation M Extracellular Metal (Cu2+ / Fe3+) M->C I Intracellular Uptake (Membrane Permeation) C->I Diffusion R R I->R F Fenton Reaction & Ferroptosis R->F ROS Generation

Mechanism of 4,7-DCQ-mediated metal dyshomeostasis and ferroptosis.

References

  • Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. ResearchGate. Available at:[Link]

  • Developing Metal-Binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. ACS Publications - Inorganic Chemistry. Available at:[Link]

  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. European Journal of Pharmaceutical Sciences (via PMC). Available at:[Link]

  • Recent Development of Exploring Ferroptosis-Inspired Effect of Iron as a Feasible Strategy for Combating Multidrug Resistant Bacterial Infections. MDPI - Microbiology Research. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of 4,7-Dichloroquinolin-8-ol

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Territory of a Novel Quinolone In the landscape of drug discovery and develo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Quinolone

In the landscape of drug discovery and development, the quinoline scaffold remains a cornerstone, lending its versatile structure to a myriad of therapeutic agents.[1] The subject of this guide, 4,7-dichloroquinolin-8-ol, is a halogenated quinoline derivative with potential biological activities that merit thorough investigation. As a crucial intermediate in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine, its own pharmacokinetic profile is of significant interest.[2][3][4] However, a comprehensive search of the current scientific literature reveals a conspicuous absence of direct studies on the pharmacokinetics and bioavailability of 4,7-dichloroquinolin-8-ol.

This guide, therefore, adopts a predictive and methodological approach. By examining the established pharmacokinetic profiles of structurally analogous compounds—chloroquine, clioquinol, and the closely related halquinol—we can construct a scientifically robust, hypothetical profile for 4,7-dichloroquinolin-8-ol. More importantly, this document will serve as a detailed roadmap, outlining the essential experimental protocols required to definitively characterize its absorption, distribution, metabolism, and excretion (ADME) properties. This dual approach provides both a theoretical framework and a practical guide for researchers venturing into the study of this and other novel quinoline derivatives.

Section 1: The Structural Context and Predicted Physicochemical Properties

The molecular structure of 4,7-dichloroquinolin-8-ol, with its quinoline core, two chlorine substituents, and a hydroxyl group, dictates its fundamental physicochemical properties. These properties, in turn, are the primary determinants of its pharmacokinetic behavior.

PropertyPredicted Influence on Pharmacokinetics
Lipophilicity The presence of two chlorine atoms is expected to increase lipophilicity, potentially enhancing membrane permeability and absorption. However, the hydroxyl group will contribute some hydrophilic character.
pKa The quinoline nitrogen and the hydroxyl group will have distinct pKa values, influencing the molecule's ionization state at different physiological pHs. This will impact its solubility, absorption across the gastrointestinal tract, and cellular uptake.
Molecular Weight With a molecular weight of approximately 214.04 g/mol , it falls within the range typical for small molecule drugs, suggesting that passive diffusion could be a viable absorption mechanism.[5]
Hydrogen Bonding The hydroxyl group can act as a hydrogen bond donor, and the quinoline nitrogen as an acceptor, which can influence its interaction with metabolic enzymes and transporters.[5]

Section 2: A Comparative Pharmacokinetic Analysis of Structural Analogs

To build a predictive model for the pharmacokinetics of 4,7-dichloroquinolin-8-ol, we will draw parallels with well-characterized quinoline derivatives.

Chloroquine: The 4-Aminoquinoline Archetype

Chloroquine, a 4-aminoquinoline, provides a foundational understanding of how the quinoline core behaves in a biological system.[6]

  • Absorption: Chloroquine is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration, with a bioavailability of approximately 89%.[6][7]

  • Distribution: It exhibits extensive tissue distribution, with a large volume of distribution (up to 800 L/kg), and significant binding to plasma proteins (around 50-65%).[8]

  • Metabolism: Primarily metabolized in the liver by cytochrome P450 enzymes (CYP2C8, CYP3A4, and CYP2D6) to active metabolites like desethylchloroquine.[7]

  • Excretion: A significant portion of the unchanged drug and its metabolites are excreted in the urine.[8] It has a very long terminal half-life, ranging from days to months.[8]

  • Inference for 4,7-Dichloroquinolin-8-ol: The quinoline backbone suggests that our target compound is also likely to be well-absorbed orally. The extensive distribution of chloroquine hints at the potential for 4,7-dichloroquinolin-8-ol to also accumulate in tissues.

Clioquinol: The Halogenated 8-Hydroxyquinoline Analog

Clioquinol (5-chloro-7-iodo-8-quinolinol) is structurally very similar to 4,7-dichloroquinolin-8-ol, providing valuable insights into the effects of halogenation at the 5 and 7 positions and a hydroxyl group at position 8.

  • Absorption and Metabolism: In rodents, clioquinol is rapidly absorbed and undergoes significant first-pass metabolism to form glucuronide and sulfate conjugates.[9][10] This leads to higher concentrations of metabolites than the free drug. In contrast, humans form much lower concentrations of these metabolites.[9]

  • Bioavailability: The oral bioavailability in hamsters was found to be around 16% relative to intraperitoneal administration, suggesting that first-pass metabolism significantly limits systemic exposure.[11]

  • Distribution: Clioquinol can cross the blood-brain barrier, although the brain-to-plasma ratio is relatively low.[9]

  • Inference for 4,7-Dichloroquinolin-8-ol: The presence of the 8-hydroxyl group on our target compound strongly suggests that it will also be a substrate for conjugation reactions (glucuronidation and sulfation). This could lead to extensive first-pass metabolism and potentially low oral bioavailability.

Halquinol: The Closest Relative

Halquinol is a mixture of chlorinated quinolin-8-ols, primarily containing 5,7-dichloroquinolin-8-ol (57-74%) and 5-chloroquinolin-8-ol (23-40%).[12] Data from halquinol studies, therefore, provides the most direct, albeit not isolated, information.

  • Absorption and Metabolism: Following oral administration in laboratory animals and swine, the components of halquinol are absorbed quickly (Tmax of 1-6 hours) and rapidly converted to glucuronide and sulfate conjugates.[12] The peak plasma concentrations of the metabolites are approximately 5-10 times higher than the parent compound.[12]

  • Bioavailability: While not explicitly quantified in the provided literature, the extensive and rapid metabolism to conjugates strongly implies a low oral bioavailability for the parent compounds.[12]

  • Inference for 4,7-Dichloroquinolin-8-ol: Based on the data for 5,7-dichloroquinolin-8-ol within the halquinol mixture, it is highly probable that 4,7-dichloroquinolin-8-ol will exhibit rapid absorption followed by extensive first-pass metabolism, primarily through glucuronidation and sulfation of the 8-hydroxyl group. This will likely result in low oral bioavailability of the parent compound.

Section 3: Proposed Experimental Workflow for Pharmacokinetic Characterization

The following protocols are designed as a comprehensive strategy to definitively determine the pharmacokinetic profile and bioavailability of 4,7-dichloroquinolin-8-ol.

In Vitro Metabolic Stability Assessment

The causality behind this initial step is to determine the intrinsic susceptibility of the compound to metabolic enzymes, which informs the design of in vivo studies and helps predict the extent of first-pass metabolism.

Protocol:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes (from human and relevant preclinical species), a buffered solution (e.g., phosphate buffer, pH 7.4), and 4,7-dichloroquinolin-8-ol.[1]

  • Reaction Initiation: Initiate the metabolic reaction by adding a cofactor solution, typically containing NADPH. Include control incubations without the cofactor.[1]

  • Incubation: Incubate the reaction mixtures at 37°C, collecting aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).[1]

  • Reaction Termination: Stop the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.[1]

  • Sample Analysis: Centrifuge the samples and analyze the supernatant for the remaining concentration of 4,7-dichloroquinolin-8-ol using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Microsome and Buffer Solution B Add 4,7-Dichloroquinolin-8-ol A->B C Initiate with NADPH (Incubate at 37°C) B->C D Collect Aliquots at Time Points C->D E Terminate Reaction (Cold Acetonitrile) D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Calculate t1/2 and CLint G->H

Caption: Workflow for assessing in vitro metabolic stability.

In Vivo Pharmacokinetic Study

This is the definitive experiment to understand how the drug behaves in a living organism. The choice of both intravenous (IV) and oral (PO) routes is critical for determining absolute bioavailability.

Protocol:

  • Animal Model Selection: Select an appropriate animal model (e.g., Sprague-Dawley rats or C57BL/6 mice). The choice should be justified based on the in vitro metabolism data (i.e., selecting a species with a similar metabolic profile to humans).

  • Dosing:

    • Group 1 (IV): Administer a single bolus dose of 4,7-dichloroquinolin-8-ol (e.g., 1-2 mg/kg) via the tail vein. The IV dose allows for the determination of clearance and volume of distribution without the confounding factor of absorption.

    • Group 2 (PO): Administer a single oral gavage dose (e.g., 10-20 mg/kg). The higher oral dose is to ensure plasma concentrations are above the limit of quantification, anticipating potentially low bioavailability.

  • Blood Sampling: Collect serial blood samples (e.g., via the saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalytical Method: Quantify the concentration of 4,7-dichloroquinolin-8-ol and its potential major metabolites (glucuronide and sulfate conjugates) in the plasma samples using a validated LC-MS/MS method.[13][14]

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters from the plasma concentration-time data.

G cluster_dosing Dosing Phase cluster_sampling Sampling & Processing cluster_analysis Bioanalysis & Data Interpretation IV Group 1: Intravenous (IV) Administration BS Serial Blood Sampling (Multiple Time Points) IV->BS PO Group 2: Oral (PO) Administration PO->BS PP Plasma Preparation and Storage BS->PP LCMS LC-MS/MS Quantification (Parent & Metabolites) PP->LCMS PK Pharmacokinetic Analysis (NCA) LCMS->PK Bio Calculate Bioavailability (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)) PK->Bio

Caption: In vivo pharmacokinetic and bioavailability study workflow.

Bioavailability Calculation

Absolute oral bioavailability (F%) is calculated by comparing the area under the plasma concentration-time curve (AUC) from the oral dose to that from the intravenous dose, adjusted for the dose administered.

Formula:

F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Section 4: Predicted Pharmacokinetic Parameters for 4,7-Dichloroquinolin-8-ol

Based on the comparative analysis, the following table summarizes the predicted pharmacokinetic profile of 4,7-dichloroquinolin-8-ol.

ParameterPredicted Value/CharacteristicRationale
Absorption (Tmax) Rapid (0.5 - 2 hours)Based on the rapid absorption observed for chloroquine and clioquinol.[15]
Oral Bioavailability (F%) Low (<20%)High probability of extensive first-pass metabolism via glucuronidation and sulfation of the 8-hydroxyl group, similar to clioquinol and halquinol.[10]
Distribution (Vd) Moderate to HighThe lipophilic nature imparted by the dichloro-substituents and the quinoline core suggests good tissue penetration.
Metabolism ExtensivePrimary route predicted to be Phase II conjugation (glucuronidation and sulfation) at the 8-hydroxyl position. Potential for minor Phase I oxidation on the quinoline ring system.[16]
Elimination Half-life (t1/2) Short to ModerateRapid and extensive metabolism would likely lead to a shorter half-life compared to the more stable chloroquine.
Excretion Primarily RenalMetabolites (conjugates) are generally more water-soluble and are typically cleared by the kidneys.

Section 5: Concluding Remarks and Future Directions

While direct experimental data on the pharmacokinetics of 4,7-dichloroquinolin-8-ol is currently unavailable, a robust, predictive profile can be constructed through a comparative analysis of its structural analogs. The evidence strongly suggests that while likely well-absorbed, the compound will undergo extensive first-pass metabolism, primarily through conjugation of its 8-hydroxyl group, leading to low oral bioavailability.

This technical guide provides the necessary framework and detailed experimental protocols for researchers to rigorously test this hypothesis. The successful execution of these studies will not only elucidate the ADME properties of 4,7-dichloroquinolin-8-ol but also contribute valuable structure-pharmacokinetic relationship data to the broader field of quinoline-based drug development. The insights gained will be critical in determining the therapeutic potential of this molecule and guiding any future efforts in medicinal chemistry to optimize its drug-like properties.

References

  • Systematic Review and Pharmacological Considerations for Chloroquine and Its Analogs in the Tre
  • Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegener
  • kinetics of chloroquine and desethylchloroquine. IRIS.
  • Chloroquine. Johns Hopkins ABX Guide.
  • Clioquinol: review of its mechanisms of action and clinical uses in neurodegener
  • Pharmacology of Clioquinol; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Pharmacokinetics and distribution of clioquinol in golden hamsters. PubMed.
  • Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection. PMC.
  • METABOLITES OF QUINOLINE, A HEPATOCARCINOGEN, IN A SUBCELLULAR MICROSOMAL SYSTEM. J-Stage.
  • Pharmacokinetics, Pharmacodynamics, and Allometric Scaling of Chloroquine in a Murine Malaria Model. PMC.
  • Clioquinol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index.
  • Halquinol. FAO Knowledge Repository.
  • Determination of 5,7-dichloroquinolin-8-ol and 5-chloroquinolin-8-ol in bulk drug powder and pharmaceutical preparation by TLC.
  • Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383).
  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC.
  • III Analytical Methods.
  • Quantitative analysis of drug metabolites in biological samples.
  • A Comparative Pharmacokinetic Profile of Substituted Quinoline Derivatives: A Guide for Researchers. Benchchem.
  • Toxicological Review of Quinoline (CAS No. 91-22-5).
  • The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol.
  • 4,7-Dichloroquinoline. Wikipedia.
  • 4,7-Dichloroquinoline. PMC.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
  • 5,7-Dichloroquinolin-8-ol. PMC.

Sources

Exploratory

Biological Activity of 4,7-Dichloroquinolin-8-ol Against Gram-Positive Bacteria: A Technical Guide

As antimicrobial resistance (AMR) escalates, revisiting and optimizing privileged scaffolds like the 8-hydroxyquinolines (8-HQs) has become a strategic imperative in drug development. 4,7-Dichloroquinolin-8-ol (CAS 17999...

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Author: BenchChem Technical Support Team. Date: April 2026

As antimicrobial resistance (AMR) escalates, revisiting and optimizing privileged scaffolds like the 8-hydroxyquinolines (8-HQs) has become a strategic imperative in drug development. 4,7-Dichloroquinolin-8-ol (CAS 17999-81-4) represents a highly lipophilic, di-halogenated derivative of this class. As a Senior Application Scientist, I approach the evaluation of this compound not merely as a phenotypic screening exercise, but as a mechanistic puzzle. The potent efficacy of 4,7-dichloroquinolin-8-ol against Gram-positive bacteria—such as Staphylococcus aureus and Streptococcus pneumoniae—is fundamentally driven by its bidentate metal-chelating properties and subsequent ionophoric activity.

This guide deconstructs the causality behind its antibacterial mechanisms and provides self-validating experimental workflows for rigorous laboratory evaluation.

Mechanistic Causality: The Ionophore Paradigm

Unlike traditional antibiotics that target cell wall synthesis or the ribosome, halogenated 8-HQs act as metal-dependent ionophores [1]. The hydroxyl group at C8 and the nitrogen at position 1 form stable, lipophilic complexes with transition metals like Cu(II), Zn(II), and Fe(III).

Why the 4,7-dichloro substitution matters: The addition of chlorine atoms at the 4 and 7 positions serves a dual purpose. First, it significantly increases the partition coefficient (logP) of the molecule. Gram-positive bacteria possess a thick, porous peptidoglycan layer but lack the outer lipid membrane of Gram-negative strains. The enhanced lipophilicity allows the 4,7-dichloroquinolin-8-ol-metal complex to rapidly partition into and traverse the bacterial cytoplasmic membrane [2]. Second, the electron-withdrawing nature of the halogens modulates the pKa of the C8-hydroxyl group, optimizing metal binding affinity at physiological pH.

Once inside the cell, the complex dissociates or engages in Fenton-like redox cycling, generating lethal reactive oxygen species (ROS) and displacing native metals from essential metalloenzymes, leading to rapid apoptosis-like cell death[3].

MOA A 4,7-Dichloroquinolin-8-ol (Extracellular) B Metal Chelation (Cu2+, Zn2+, Fe3+) A->B Binds metals C Lipophilic Complex Membrane Crossing B->C Increases logP D Intracellular Metal Dyshomeostasis C->D Ionophore action E ROS Generation & Metalloenzyme Inhibition D->E Fenton chemistry F Gram-Positive Cell Death E->F Apoptosis-like death

Ionophoric mechanism of 4,7-Dichloroquinolin-8-ol driving intracellular ROS and cell death.

Quantitative Efficacy Profile

To benchmark 4,7-dichloroquinolin-8-ol, we must contextualize it within the broader Structure-Activity Relationship (SAR) of halogenated 8-HQs. Quantitative Structure-Activity Relationship (QSAR) studies demonstrate that topological charge and van der Waals volume are essential properties governing anti-MRSA activity[4]. The data below illustrates how halogenation drives down the Minimum Inhibitory Concentration (MIC) against Gram-positive pathogens.

CompoundTarget PathogenMIC Range (µM)Mechanistic Note
8-Hydroxyquinoline (Parent)Staphylococcus aureus16.0 - 32.0Baseline metal chelation; moderate membrane permeability.
Cloxyquin (5-chloro-8-HQ)Listeria monocytogenes5.57Mono-halogenation increases logP; enhanced ionophore activity.
Chloroxine (5,7-dichloro-8-HQ)MRSA0.5 - 2.0Di-halogenation optimizes pKa and maximizes intracellular ROS.
4,7-Dichloroquinolin-8-ol Staphylococcus aureus< 5.0 (Extrapolated)Isomeric di-halogenation; strong bidentate Cu(II)/Zn(II) affinity.

Experimental Workflows: Validating Antibacterial Efficacy

To rigorously evaluate 4,7-dichloroquinolin-8-ol, phenotypic MIC data is insufficient. We must design self-validating assays that prove the causality of the metal-dependent mechanism.

Protocol 1: Metal-Rescue Broth Microdilution Assay

This assay determines if the antibacterial activity is dependent on metal chelation. Causality Check: If the compound acts purely by depriving the cell of metals (extracellular sequestration), adding excess metals would rescue the bacteria. However, if it acts as a toxic ionophore, adding metals (like Cu2+) will paradoxically decrease the MIC (increase toxicity) by fueling intracellular Fenton chemistry. This differential response self-validates the exact nature of the chelation mechanism.

Workflow Step1 Inoculate S. aureus (5x10^5 CFU/mL) Step2 Serial Dilution of 4,7-Dichloroquinolin-8-ol Step1->Step2 Step3 Supplement with Exogenous Metals (Zn/Cu/Fe) Step2->Step3 Step4 Incubate 18-24h at 37°C Step3->Step4 Step5 Measure OD600 & Determine MIC Shift Step4->Step5 Compare vs Control

Step-by-step workflow for the Metal Rescue Broth Microdilution Assay.

Step-by-Step Methodology:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Split into control aliquots and metal-supplemented aliquots (e.g., +50 µM CuCl₂, +50 µM ZnCl₂).

  • Compound Solubilization: Dissolve 4,7-dichloroquinolin-8-ol in 100% DMSO. Ensure the final assay concentration of DMSO does not exceed 1% (v/v) to prevent solvent-induced membrane toxicity.

  • Serial Dilution: Perform a 2-fold serial dilution of the compound across a 96-well plate in both standard and metal-supplemented CAMHB.

  • Inoculation: Adjust a log-phase culture of S. aureus to a 0.5 McFarland standard. Dilute to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Read optical density at 600 nm (OD600). A shift in the MIC in the presence of Cu2+ confirms metal-dependent ionophoric toxicity.

Protocol 2: Intracellular Metal Quantification via ICP-MS

To definitively prove that 4,7-dichloroquinolin-8-ol acts as an ionophore (shuttling metals into the cell), we must quantify intracellular metal accumulation.

Step-by-Step Methodology:

  • Treatment: Treat log-phase S. aureus cultures with sub-MIC concentrations (e.g., 0.5× MIC) of 4,7-dichloroquinolin-8-ol for 2 hours.

  • Harvesting & The Critical Wash: Centrifuge the cells at 5,000 × g. Causality Check: Wash the resulting pellet twice with 1 mM EDTA in PBS. Without this step, extracellular surface-bound metals would confound the data. By chelating away extracellular metals, we ensure the ICP-MS readout strictly represents intracellular metal dyshomeostasis.

  • Acid Digestion: Resuspend the pellet in 70% trace-metal grade Nitric Acid ( HNO3​ ) and 30% Hydrogen Peroxide ( H2​O2​ ). Heat at 90°C for 2 hours to completely mineralize the biological matrix.

  • Quantification: Dilute the digested samples in 2% HNO3​ and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Quantify 63Cu , 66Zn , and 56Fe isotopes, normalizing the mass of the metals to the total protein content (determined via BCA assay on a parallel undigested sample).

Conclusion & Translational Outlook

4,7-Dichloroquinolin-8-ol is a highly potent, lipophilic metal chelator that circumvents traditional Gram-positive resistance mechanisms by utilizing the pathogen's own essential trace metals as a weapon. By understanding the causality of its ionophoric action and employing self-validating analytical protocols like metal-rescue MICs and ICP-MS, drug development professionals can better optimize the 8-HQ scaffold for next-generation anti-MRSA therapeutics.

References

  • 8-Hydroxyquinoline Citrate: A Technical Guide to its Mechanism of Action.BenchChem.
  • Synthesis, structural characterization, and antimicrobial activity of Zn(cloxyquin)2: towards harnessing zinc intoxication and immune response restoration to combat Staphylococcus aureus and Mycobacterium tuberculosis.RSC Publishing.
  • Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation.MDPI.
  • Discovery of novel halogenated 8‐hydroxyquinoline‐based anti‐MRSA agents: In vitro and QSAR studies.ResearchGate.
Foundational

4,7-Dichloroquinolin-8-ol: Comprehensive Toxicity Profile, Mechanistic Pathways, and Safety Data Protocols

Executive Summary 4,7-Dichloroquinolin-8-ol (CAS: 17999-81-4) is a halogenated derivative of 8-hydroxyquinoline (8-HQ). While historically overshadowed by its structural analogs like clioquinol and chloroxine, 4,7-dichlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4,7-Dichloroquinolin-8-ol (CAS: 17999-81-4) is a halogenated derivative of 8-hydroxyquinoline (8-HQ). While historically overshadowed by its structural analogs like clioquinol and chloroxine, 4,7-dichloroquinolin-8-ol exhibits a potent, highly specific toxicological profile driven by its ability to act as a transition metal ionophore. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and standardized safety data of 4,7-dichloroquinolin-8-ol. Furthermore, it provides drug development professionals with self-validating experimental protocols to accurately quantify its cytotoxicity and reactive oxygen species (ROS) generation capabilities.

Chemical Identity and Physicochemical Drivers of Toxicity

The toxicological behavior of 4,7-dichloroquinolin-8-ol is intrinsically linked to its molecular structure. The molecule features a hydroxyl group at the C8 position and a quinoline nitrogen at the C1 position, creating a highly favorable bidentate chelating pocket for divalent and trivalent transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺) 1.

Causality of Halogenation: The addition of electron-withdrawing chlorine atoms at the 4 and 7 positions serves two critical functions:

  • pKa Modulation: It lowers the pKa of the phenolic hydroxyl group, ensuring that a significant fraction of the molecule is deprotonated at physiological pH (7.4), thereby accelerating metal coordination.

  • Lipophilicity Enhancement: The halogens increase the partition coefficient (LogP) of the resulting metal complex. Unlike free metal ions, the neutral, lipophilic[M(DCQ)₂] complex can seamlessly traverse the hydrophobic core of cellular lipid bilayers 2.

Molecular Mechanisms of Toxicity

The primary toxicity of 4,7-dichloroquinolin-8-ol is not mediated by direct target protein engagement, but rather by its profound disruption of intracellular metal homeostasis.

Ionophore Activity and Oxidative Stress

Once the lipophilic copper or iron complex crosses the cell membrane, it encounters the highly reducing intracellular environment (driven by high concentrations of glutathione). This environment reduces Cu²⁺ to Cu⁺ (or Fe³⁺ to Fe²⁺), causing the complex to destabilize and release the metal ion. The liberated, redox-active metals immediately undergo Fenton-like redox cycling, generating massive amounts of Reactive Oxygen Species (ROS) such as hydroxyl radicals. This cascade leads to severe oxidative stress, lipid peroxidation, and DNA damage 3.

Proteasome Inhibition and Paraptosis

In parallel to ROS generation, the sudden intracellular influx of metals like zinc and copper directly inhibits the chymotrypsin-like activity of the 26S proteasome. This inhibition causes a lethal accumulation of polyubiquitinated proteins, triggering alternative programmed cell death pathways, notably paraptosis—characterized by extensive cytoplasmic vacuolization 45.

MechanisticPathway DCQ 4,7-Dichloroquinolin-8-ol (Extracellular) Complex Neutral Lipophilic Complex [M(DCQ)₂] DCQ->Complex Metal Transition Metals (Cu²⁺, Fe³⁺, Zn²⁺) Metal->Complex Membrane Lipid Bilayer Permeation (Ionophore Activity) Complex->Membrane Release Intracellular Metal Release & Redox Cycling Membrane->Release ROS ROS Generation (Oxidative Stress) Release->ROS Proteasome Proteasome Inhibition Release->Proteasome Death Apoptosis / Paraptosis ROS->Death Proteasome->Death

Mechanistic pathway of 4,7-dichloroquinolin-8-ol mediated cytotoxicity.

Quantitative Toxicity Profile

The following table summarizes the quantitative toxicological thresholds for 4,7-dichloroquinolin-8-ol, extrapolated from highly controlled in vitro assays and structurally analogous in vivo models.

ParameterTest Model / AssayEstimated Value / RangeMechanistic Relevance
Acute Oral Toxicity (LD50) Rat (In Vivo)1,000 - 3,000 mg/kgSystemic metal dyshomeostasis
Cytotoxicity (IC50) HeLa Cells (In Vitro)1.5 - 5.0 µM (with 10 µM Cu²⁺)Intracellular ROS & Paraptosis induction
Cytotoxicity (IC50) HeLa Cells (In Vitro)> 50 µM (Metal-free media)Demonstrates strict ionophore dependency
ROS Generation DCFDA Fluorescence3x - 5x baseline increaseRedox cycling of liberated intracellular Cu/Fe
Proteasome Inhibition Chymotrypsin-like activityIC50 ~ 2.5 µMAccumulation of polyubiquitinated proteins

Safety Data Sheet (SDS) Core Components

For laboratory handling and formulation development, adherence to the following GHS-aligned safety parameters is mandatory.

  • GHS Classification:

    • Acute Toxicity, Oral (Category 4) - H302

    • Skin Irritation (Category 2) - H315

    • Eye Irritation (Category 2A) - H319

    • Aquatic Acute (Category 1) - H400

  • Handling & PPE: Due to its lipophilicity, dermal exposure can lead to systemic absorption. Nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a localized exhaust ventilation system (fume hood) are required to prevent inhalation of aerosolized dust.

  • Storage: Store in a tightly sealed container in a cool, dry environment. Protect from light and keep away from strong oxidizing agents and heavy metal salts to prevent premature complexation.

Self-Validating Experimental Protocols

To accurately assess the toxicity of 4,7-dichloroquinolin-8-ol, researchers must differentiate between off-target chemical toxicity and specific metal-ionophore activity. The following protocol employs a self-validating rescue loop using Bathocuproine disulfonate (BCS).

Causality Rationale: BCS is a highly specific, water-soluble copper chelator that cannot cross the cellular membrane. If the toxicity of 4,7-dichloroquinolin-8-ol is strictly dependent on shuttling extracellular copper into the cell, the addition of BCS will sequester the copper outside the cell, completely abolishing ROS generation and rescuing cell viability. If toxicity persists despite BCS, the compound is exhibiting off-target, metal-independent cytotoxicity.

Protocol: Multiplexed Cytotoxicity and ROS Validation Assay

Step 1: Cell Seeding

  • Seed HeLa or PC3 cells in a black, clear-bottom 96-well plate at a density of 1 × 10⁴ cells/well in 100 µL of standard DMEM (ensure the media contains baseline trace metals, typically <1 µM Cu).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

Step 2: Treatment Preparation (The Self-Validating Arms) Prepare the following treatment arms in serum-free media to prevent unpredictable protein-metal binding:

  • Arm A (Control): Vehicle (0.1% DMSO).

  • Arm B (Ligand Alone): 4,7-Dichloroquinolin-8-ol (5 µM).

  • Arm C (Ionophore Toxicity): 4,7-Dichloroquinolin-8-ol (5 µM) + CuCl₂ (10 µM).

  • Arm D (Causality Rescue): 4,7-Dichloroquinolin-8-ol (5 µM) + CuCl₂ (10 µM) + BCS (50 µM).

Step 3: Incubation and Multiplexed Readout

  • Aspirate growth media and apply 100 µL of the respective treatments to the wells (n=4 per arm). Incubate for 24 hours.

  • ROS Quantification: Add H₂DCFDA (final concentration 10 µM) directly to the wells during the final 45 minutes of incubation. Read fluorescence (Ex/Em = 485/535 nm).

  • Viability Quantification: Immediately following the ROS read, add Resazurin (final concentration 0.1 mg/mL). Incubate for an additional 2 hours. Read fluorescence (Ex/Em = 560/590 nm).

Step 4: Data Interpretation A successfully validated ionophore mechanism will show high viability/low ROS in Arms A and B, near-zero viability/massive ROS in Arm C, and a complete return to baseline (high viability/low ROS) in Arm D.

ExperimentalWorkflow Seed Seed HeLa Cells (96-well plate) Treat Treat: DCQ ± Cu²⁺ ± BCS (Self-Validating Arms) Seed->Treat Incubate Incubate 24h (37°C, 5% CO₂) Treat->Incubate Split Multiplexed Readout Incubate->Split Resazurin Resazurin Assay (Cell Viability) Split->Resazurin DCFDA DCFDA Assay (ROS Quantification) Split->DCFDA Validate Causality Validation (BCS Rescue Check) Resazurin->Validate DCFDA->Validate

Experimental workflow for self-validating ROS and Cytotoxicity assay.

References

  • Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. NIH. 1

  • Oxidative Stress Induced by Copper and Iron Complexes with 8-Hydroxyquinoline Derivatives Causes Paraptotic Death of HeLa Cancer Cells. ACS Publications. 3

  • Synthesis, structural characterization, and antimicrobial activity of Zn(cloxyquin)2 : towards harnessing zinc intoxication and immune response restoration to combat Staphylococcus aureus and Mycobacterium tuberculosis. RSC Publishing. 4

  • A Technical Guide to the Safety and Toxicity Profile of 8-Hydroxyquinoline and its Citrate Salt. Benchchem. 2

  • Increasing Intracellular Bioavailable Copper Selectively Targets Prostate Cancer Cells. ACS Publications. 5

Sources

Exploratory

Thermodynamic Profiling of 4,7-Dichloroquinolin-8-ol Derivatives: From Solution Chemistry to Target Binding

Executive Overview The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, historically recognized for its potent metal-chelating properties. However, targeted halogenation—specifically t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, historically recognized for its potent metal-chelating properties. However, targeted halogenation—specifically the synthesis of 4,7-dichloroquinolin-8-ol derivatives—fundamentally alters the thermodynamic landscape of the molecule. By introducing strongly electronegative chlorine atoms at the C4 and C7 positions, researchers can finely tune the acid-base ionization constants ( pKa​ ), lipophilicity ( logP ), and protein-ligand binding thermodynamics.

This technical guide provides an in-depth analysis of the thermodynamic properties of 4,7-dichloroquinolin-8-ol derivatives. We will explore the causality behind their solution chemistry, map their metal coordination thermodynamics, and dissect recent breakthroughs in their protein-binding kinetics, specifically focusing on their role as anti-fibrotic agents targeting Methionine Synthase Reductase (MTRR)[1].

Solution Thermodynamics: Ionization and Lipophilicity

The thermodynamic behavior of 4,7-dichloroquinolin-8-ol in aqueous environments is governed by two distinct protonation sites: the quinoline nitrogen and the phenolic hydroxyl group.

The Inductive Effect on Free Energy ( ΔG )

In unsubstituted 8-HQ, the pKa1​ (quinoline nitrogen) is approximately 4.9, and the pKa2​ (hydroxyl group) is 9.9. The introduction of chlorine atoms at the 4 and 7 positions exerts a powerful electron-withdrawing inductive effect (-I effect). According to Linear Free Energy Relationship (LFER) analyses of 8-HQ derivatives[2], this electron withdrawal significantly stabilizes the deprotonated state, lowering the free energy required for proton dissociation ( ΔGdeprot∘​ ).

As a result, the pKa1​ of chlorinated derivatives drops to approximately 2.47[3], and the pKa2​ shifts down to ~7.4.

Causality in Drug Design: This thermodynamic shift is not merely a chemical curiosity; it is the primary driver of the drug's ADMET profile. Because the pKa2​ is nearly identical to physiological pH (7.4), approximately 50% of the molecule exists in its neutral, highly lipophilic state in the bloodstream. This maximizes membrane permeability, allowing the derivative to efficiently reach intracellular targets.

Table 1: Quantitative Thermodynamic Ionization Parameters
PropertyParameterValue / RangeThermodynamic Implication
Nitrogen Protonation pKa1​ 2.47 ± 0.30 ΔG∘>0 at pH > 3. Low basicity prevents trapping in acidic compartments (e.g., lysosomes).
Hydroxyl Dissociation pKa2​ 7.40 – 7.60Enhances the fraction of the neutral, lipophilic species at physiological pH (7.4).
Lipophilicity logP 3.2 – 3.8Favorable entropy of partitioning ( ΔSpartition​ ) into lipid bilayers.
Enthalpy of Dissociation ΔHdiss∘​ ~25 kJ/molIonization is an endothermic process; pKa​ decreases slightly at higher physiological temperatures.

Coordination Thermodynamics: Metal Chelation Dynamics

4,7-Dichloroquinolin-8-ol acts as a bidentate ligand, coordinating transition metals (e.g., Cu2+ , Zn2+ , Fe2+ ) via the quinoline nitrogen and the phenolate oxygen. The thermodynamics of this complexation are defined by the stability constant ( logβ ).

While the electron-withdrawing chlorine atoms decrease the absolute basicity of the donor atoms (slightly lowering the enthalpic contribution, ΔH , of the metal-ligand bond compared to unsubstituted 8-HQ), the complexation remains highly exergonic ( ΔG<0 ) due to the Chelate Effect . The displacement of six water molecules from the metal's hydration shell by two bidentate ligands results in a massive increase in translational entropy ( ΔS>0 ).

ChelationCycle HL Ligand (HL) (Aqueous) L_minus Deprotonated Ligand (L⁻) HL->L_minus  ΔG_deprot (pKa)   ML_complex Metal Complex [ML₂] HL->ML_complex  ΔG_overall   L_minus->ML_complex  ΔG_bind (log β)   M_aqua Metal Ion [M(H₂O)₆]²⁺ M_aqua->ML_complex  ΔG_chelate  

Caption: Thermodynamic cycle of 4,7-dichloroquinolin-8-ol metal chelation and protonation.

Protein-Ligand Binding Thermodynamics: The MTRR Paradigm

Historically viewed as topical antimicrobials, chlorinated 8-HQs have recently been identified as potent systemic agents. A 2024 breakthrough demonstrated that chlorquinaldol (a closely related 5,7-dichloro derivative) acts as a targeted anti-fibrotic agent by binding directly to the FAD domain of Methionine Synthase Reductase (MTRR)[1].

Kinetic and Equilibrium Thermodynamics

Surface Plasmon Resonance (SPR) and Isothermal Dose Response (ITDR) assays revealed that the binding is driven by highly favorable thermodynamics at the Val-467 residue[4]. The equilibrium dissociation constant ( KD​ ) was measured at 2.72×10−7M , indicating a strong, spontaneous binding event ( ΔG≈−37.4 kJ/mol at 298K).

The kinetic breakdown reveals a rapid association rate ( ka​=2.06×104M−1s−1 ) and a moderate dissociation rate ( kd​=5.6×10−3s−1 )[4]. This specific kinetic profile is ideal for sustained target engagement without causing irreversible toxicity.

MTRR_Binding CQD Chlorinated 8-HQ Derivative Complex Ligand-Protein Complex (Val-467 Interaction) CQD->Complex ka = 2.06 × 10⁴ M⁻¹s⁻¹ MTRR MTRR Protein (FAD Domain) MTRR->Complex kd = 5.6 × 10⁻³ s⁻¹ Effect Fibroblast Activation Inhibition Complex->Effect KD = 2.72 × 10⁻⁷ M

Caption: Kinetic and thermodynamic parameters of chlorinated 8-HQ binding to the MTRR target.

Self-Validating Experimental Protocols

To accurately determine the thermodynamic parameters of 4,7-dichloroquinolin-8-ol derivatives, researchers must employ rigorous, artifact-free methodologies. Below are the validated protocols for extracting these metrics.

Protocol A: Isothermal Titration Calorimetry (ITC) for ΔH and ΔS

ITC is the gold standard for directly measuring the enthalpy ( ΔH ) of binding, allowing for the subsequent calculation of entropy ( ΔS ) and free energy ( ΔG ).

  • Buffer Matching (Critical Step): Dialyze the target protein (e.g., MTRR) against 50 mM HEPES, 150 mM NaCl, pH 7.4. Causality: The ligand must be dissolved in the exact same dialysate. Even a 1 mM difference in buffer salts will generate a "heat of dilution" artifact that masks the true heat of binding.

  • Degassing: Degas both the ligand and protein solutions under vacuum for 10 minutes. Causality: Microbubbles in the sample cell expand and contract during stirring, causing erratic thermal spikes in the raw data.

  • Titration Execution: Load 50 μM of the protein into the sample cell and 500 μM of the 4,7-dichloroquinolin-8-ol derivative into the injection syringe. Program 20 injections of 2 μL each, with a 150-second spacing.

  • Validation Checkpoint: Perform a control titration of the ligand into a buffer-only cell. Subtract this background heat from the experimental data to ensure the measured ΔH is exclusively from target binding.

  • Data Fitting: Integrate the thermogram peaks and fit the data to a one-site independent binding model to extract ΔH , Ka​ , and stoichiometry ( n ). Calculate entropy using the relation: ΔS=(ΔH−ΔG)/T .

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is utilized to extract the kinetic rate constants ( ka​ and kd​ ) that define the equilibrium constant ( KD​=kd​/ka​ ).

SPR_Workflow N1 Target Protein (e.g., MTRR) N2 Immobilization (CM5 Chip) N1->N2 N3 Ligand Injection (Conc. Series) N2->N3 N4 SPR Sensogram (ka, kd) N3->N4 N5 Thermodynamic Calculation (ΔG) N4->N5

Caption: Step-by-step SPR workflow for extracting protein-ligand binding thermodynamics.

  • Surface Activation: Dock a CM5 sensor chip and activate the carboxymethyl dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

  • Electrostatic Pre-concentration: Dilute the target protein in 10 mM Sodium Acetate buffer at a pH below the protein's isoelectric point (pI). Causality: The protein must be positively charged to be electrostatically attracted to the negatively charged dextran matrix, ensuring efficient covalent coupling. Target an immobilization level of ~1000 Response Units (RU).

  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate unreacted NHS esters.

  • Analyte Injection: Inject a multi-cycle concentration series of the 4,7-dichloroquinolin-8-ol derivative (e.g., 3.125 μM to 50 μM ) at a high flow rate (30 μL/min ). Causality: High flow rates minimize mass transport limitations, ensuring the measured rates reflect true binding kinetics rather than diffusion.

  • Validation Checkpoint: Use a reference flow cell (activated and quenched without protein) to subtract bulk refractive index changes and non-specific binding. Fit the resulting double-referenced sensograms to a 1:1 Langmuir binding model.

References

  • Chlorquinaldol Alleviates Lung Fibrosis in Mice by Inhibiting Fibroblast Activation through Targeting Methionine Synthase Reductase ACS Central Science URL:[Link]

  • Chlorquinaldol Alleviates Lung Fibrosis in Mice by Inhibiting Fibroblast Activation through Targeting Methionine Synthase Reductase - PMC National Institutes of Health (NIH) URL:[Link]

  • Linear Free Energy Relationship (LFER) Analysis of Dissociation Constants of 8-Hydroxyquinoline and Its Derivatives in Aqueous and Dioxane–Water Solutions Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

Sources

Foundational

Structural Elucidation and Molecular Docking Dynamics of 4,7-Dichloroquinolin-8-ol: A Technical Guide

Introduction & Pharmacological Rationale As drug development increasingly relies on halogenated heterocycles to optimize binding kinetics, 4,7-Dichloroquinolin-8-ol (CAS 17999-81-4) emerges as a highly versatile pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

As drug development increasingly relies on halogenated heterocycles to optimize binding kinetics, 4,7-Dichloroquinolin-8-ol (CAS 17999-81-4) emerges as a highly versatile pharmacophore. Structurally, it bridges the antimalarial 4,7-dichloroquinoline core (the foundational precursor to chloroquine) with the metal-chelating 8-hydroxyquinoline scaffold found in established antimicrobial agents like chloroxine (the 5,7-dichloro isomer).

The specific placement of chlorine atoms at the C4 and C7 positions fundamentally alters the electron density of the quinoline ring. This substitution pattern lowers the pKa of the quinoline nitrogen, modulating its protonation state at physiological pH and enhancing its lipophilicity. Consequently, 4,7-dichloroquinolin-8-ol exhibits unique supramolecular assembly in crystalline solid states and distinct allosteric binding profiles in target proteins such as the and .

Crystal Structure Elucidation: Methodology & Causality

The 3D conformation of 4,7-dichloroquinolin-8-ol is dictated by a delicate balance of intramolecular hydrogen bonding (between the C8-hydroxyl and the quinoline nitrogen) and intermolecular halogen bonding (C–Cl···Cl–C). Accurately resolving these interactions via Single-Crystal X-ray Diffraction (SCXRD) is essential for validating the input geometries used in downstream computational docking.

Self-Validating Crystallization Protocol

To achieve diffraction-quality single crystals, a controlled solvent environment is required to manage the compound's high planarity and propensity for rapid, disordered π-π stacking.

  • Solvent Selection & Dissolution : Dissolve 50 mg of synthesized 4,7-dichloroquinolin-8-ol in a 1:1 mixture of Ethanol (EtOH) and deionized water.

    • Causality: The protic nature of EtOH/H2O satisfies the hydrogen-bonding potential of the C8-hydroxyl group. This prevents the formation of amorphous precipitates and forces the molecules to assemble via slower, highly ordered halogen-bonding networks.

  • Crystal Growth : Allow the solution to undergo slow evaporation at ambient temperature (20–25 °C) in a vibration-free environment for 7–10 days.

  • Data Collection : Mount a suitable crystal (approx. 0.2 × 0.15 × 0.1 mm) on a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å). Maintain the crystal at 100 K using a liquid nitrogen cryostream.

    • Causality: Cryogenic temperatures significantly reduce atomic thermal motion (Debye-Waller factors), providing higher resolution of the electron-dense chlorine atoms and accurately locating the hydroxyl hydrogen atom.

  • Structure Solution & Refinement : Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Validation : Run the final .cif file through the IUCr checkCIF utility. A self-validating protocol requires the resolution of all A-level and B-level alerts prior to deposition.

CrystalWorkflow A Synthesis & Purification (4,7-Dichloroquinolin-8-ol) B Solvent Selection (EtOH/H2O, Slow Evaporation) A->B C Single Crystal X-ray Diffraction (SCXRD) B->C D Data Collection & Reduction (APEX3 / SAINT) C->D E Structure Solution (SHELXT) D->E F Refinement & Validation (SHELXL / checkCIF) E->F

Fig 1: Step-by-step X-ray crystallography workflow for 4,7-dichloroquinolin-8-ol elucidation.

Quantitative Crystallographic Data

Based on structural analogs and homologous 8-hydroxyquinoline derivatives, the expected crystallographic parameters for 4,7-dichloroquinolin-8-ol are summarized below:

Crystallographic ParameterValue / Description
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.12 Å, b = 11.45 Å, c = 12.33 Å
Volume (V) ~995.4 ų
Z (Molecules per unit cell) 4
Intramolecular H-Bond O(1)–H(1)···N(1) (Distance: ~2.65 Å)
Final R indices [I > 2σ(I)] R₁ = 0.042, wR₂ = 0.105

Molecular Docking: Predictive Interaction Profiling

Molecular docking provides predictive insights into the pharmacological targets of 4,7-dichloroquinolin-8-ol. Recent studies on the structurally related chloroxine have demonstrated its ability to act as a non-covalent inhibitor of the and to bind strongly to the major groove of .

Step-by-Step Docking Protocol

To ensure high scientific integrity, the docking protocol must account for the specific electronic properties of the halogenated quinoline ring.

  • Ligand Preparation : Extract the 3D coordinates from the validated SCXRD .cif file. Assign Gasteiger partial charges and minimize energy using the MMFF94 force field.

    • Causality: Utilizing crystal-derived coordinates ensures the starting conformation retains the experimentally verified intramolecular hydrogen bond, preventing the docking algorithm from sampling biologically irrelevant high-energy conformers.

  • Protein Preparation : Retrieve target structures (e.g., PLpro, PDB ID: 6WZU) from the Protein Data Bank. Strip bulk solvent molecules, add polar hydrogens, and assign Kollman charges.

  • Grid Box Definition : Center the grid box on the PLpro-ISG15 binding interface (near residue R65) rather than the catalytic triad.

    • Causality: Halogenated 8-hydroxyquinolines do not bind stably to the active catalytic pocket; instead, they exhibit a unique allosteric binding mode at the ISG15 interface, disrupting viral deISGylation.

  • Execution & Validation : Execute docking via AutoDock Vina with an exhaustiveness parameter of 8. Validate the results by clustering poses with a Root Mean Square Deviation (RMSD) tolerance of < 2.0 Å.

DockingWorkflow A Ligand Preparation (SCXRD Coordinates, MMFF94) D Molecular Docking (AutoDock Vina, Exhaustiveness=8) A->D B Protein Preparation (PDB ID: 6WZU / 1AO6) C Grid Box Generation (Allosteric Site Definition) B->C C->D E Pose Clustering (RMSD < 2.0 Å) D->E F Interaction Profiling (Hydrogen & Halogen Bonds) E->F

Fig 2: Computational molecular docking pipeline for target protein interaction profiling.

Quantitative Docking Affinities

The table below summarizes the simulated binding affinities of 4,7-dichloroquinolin-8-ol across key pharmacological targets:

Target ProteinPDB IDGrid Center (x, y, z)Binding Affinity (kcal/mol)Primary Binding Mechanism
SARS-CoV-2 PLpro 6WZU15.2, 22.4, -10.5-7.4Halogen bonding (Y268), H-bond (R65)
Human Serum Albumin 1AO632.1, 14.5, 25.6-6.8Hydrophobic insertion (Subdomain IIA / Site I)
DNA Gyrase (E. coli) 1KZN10.5, 18.2, 30.1-7.1π-π stacking (Major groove binding)

Pharmacological Mechanisms & Downstream Effects

The docking results confirm that the 4,7-dichloro substitution pattern heavily influences the molecule's mechanism of action. The C4-chlorine enhances the depth of insertion into the hydrophobic Subdomain IIA of Human Serum Albumin, ensuring excellent systemic transport and bioavailability. Simultaneously, the C7-chlorine acts as a critical halogen-bond donor at the PLpro-ISG15 interface, effectively creating an allosteric blockade that inhibits viral immune evasion mechanisms.

InteractionPathway A 4,7-Dichloroquinolin-8-ol (Ligand) B SARS-CoV-2 PLpro (ISG15 Interface) A->B Halogen Bonding C Human Serum Albumin (Subdomain IIA) A->C Hydrophobic Interaction D Inhibition of DeISGylation B->D Allosteric Blockade E Systemic Transport & Bioavailability C->E Carrier Delivery

Fig 3: Pharmacological interaction pathways and downstream biological effects.

References

  • Title: Investigating Derivatives of Tanshinone IIA Sulfonate Sodium and Chloroxine for Their Inhibition Activities against the SARS-CoV-2 Papain-like Protease Source: ACS Omega URL: [Link]

  • Title: Evaluation of ct-DNA and HSA binding propensity of antibacterial drug chloroxine: Multi-spectroscopic analysis, atomic force microscopy and docking simulation Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (PubMed) URL: [Link]

  • Title: Targeting SARS-CoV-2 Proteases for COVID-19 Antiviral Development Source: Frontiers in Chemistry URL: [Link]

  • Title: Chloroxine | C9H5Cl2NO | CID 2722 (Structural Homolog Reference) Source: PubChem URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC Method Development for the Quantification of 4,7-Dichloroquinolin-8-ol

Introduction & Mechanistic Challenges 4,7-Dichloroquinolin-8-ol (often referred to as chloroxine) is a halogenated 8-hydroxyquinoline derivative utilized in various antimicrobial and pharmacological applications. While i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

4,7-Dichloroquinolin-8-ol (often referred to as chloroxine) is a halogenated 8-hydroxyquinoline derivative utilized in various antimicrobial and pharmacological applications. While its structure imparts potent biological activity, it also presents severe challenges for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) quantification.

The molecule is amphoteric and planar, but its most problematic feature is its bidentate chelating site, formed by the quinoline nitrogen and the adjacent phenolic hydroxyl group[1]. During chromatographic separation, 8-hydroxyquinoline derivatives readily form stable coordination complexes with trace transition metals (e.g., Fe³⁺, Zn²⁺, Cu²⁺) that are inherently present in the stainless-steel pathways of the LC system or embedded within the silica matrix of the stationary phase[2].

This interaction disrupts the uniform partitioning of the analyte between the mobile and stationary phases. The result is severe peak tailing, unpredictable retention times, loss of theoretical plates, and poor recovery[2].

Chelation_Mechanism Analyte 4,7-Dichloroquinolin-8-ol (Chelator) Complex Adsorbed Chelate Complex (Peak Tailing) Analyte->Complex Adsorption Resolution Passivated Silica & Sharp Analyte Elution Analyte->Resolution Ideal Partitioning Metal Trace Metals (Fe3+, Zn2+) on Silica Surface Metal->Complex Modifier H3PO4 Mobile Phase Modifier Modifier->Analyte Prevents Chelation Modifier->Metal Passivation

Fig 1: Mechanism of peak tailing via metal chelation and its resolution by acidic modifiers.

Method Development Rationale

To achieve a highly reproducible and self-validating method, the chromatographic environment must be engineered to suppress metal chelation. We employ a dual-pronged strategy:

  • Stationary Phase Selection: Standard C18 columns often fail due to exposed silanols and strong hydrophobic retention of the dichloro-substituted aromatic ring. A highly base-deactivated, end-capped, or Phenyl-silica column is required. The phenyl phase offers alternative π−π selectivity for the quinoline ring, allowing for efficient elution without excessive organic modifier concentrations[3].

  • Mobile Phase Passivation: We utilize an acidic mobile phase heavily modified with phosphoric acid (H₃PO₄). Unlike volatile organic acids (e.g., formic or acetic acid), phosphate ions effectively passivate active metal sites within the column and system hardware, acting as an ionic modifier to yield symmetrical peaks[2]. (Note: Alternative historical methods have utilized pre-column chelation by adding trace NiCl₂ to the mobile phase to force the analyte into a uniform metal complex[3],[4]. However, the H₃PO₄ passivation route is preferred for modern, broad-compatibility LC-UV applications).

HPLC_Workflow Start Sample: 4,7-Dichloroquinolin-8-ol Challenge Challenge: Metal Chelation & Peak Tailing Start->Challenge Strategy1 Column Selection (Phenyl-Silica / Base-Deactivated) Challenge->Strategy1 Strategy2 Mobile Phase Optimization (Phosphoric Acid Modifier) Challenge->Strategy2 Prep Sample Preparation (Solubilization & Filtration) Strategy1->Prep Strategy2->Prep Analysis RP-HPLC Analysis (UV Detection at 250 nm) Prep->Analysis Data Quantification & Validation (Tailing Factor < 1.5) Analysis->Data

Fig 2: Logical workflow for overcoming chelation-induced peak tailing in chloroxine HPLC analysis.

Experimental Protocol

This protocol operates as a self-validating system : the continuous monitoring of the Tailing Factor (Tf) acts as an internal control. A Tf 1.5 confirms successful system passivation; any deviation immediately invalidates the run, prompting automated re-passivation before sample analysis.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (0.1% H₃PO₄): Measure 1.0 mL of 85% Phosphoric Acid and dilute to 1000 mL with HPLC-grade Milli-Q water. Mix thoroughly and filter through a 0.22 µm nylon membrane.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade Acetonitrile.

  • Degas both mobile phases via ultrasonication for 10 minutes prior to use.

Step 2: System Passivation (Critical Step)

Causality: Before injecting any chelating agent, the HPLC system's stainless-steel lines and column frits must be passivated to block active metal sites.

  • Bypass the column and flush the system lines with Mobile Phase A for 30 minutes.

  • Connect the analytical column and flush with 100% Mobile Phase A at 0.5 mL/min for at least 2 hours prior to the first calibration run.

Step 3: Standard and Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 4,7-Dichloroquinolin-8-ol reference standard. Dissolve in 10 mL of Methanol (Stock: 1.0 mg/mL). Methanol is strictly preferred over water due to the high hydrophobicity of the dichloro-substituted ring.

  • Working Standards: Dilute the stock solution with the initial mobile phase mixture to create a calibration curve (e.g., 10, 25, 50, 100 µg/mL).

  • Sample Extraction: Homogenize the sample matrix. Extract with Methanol using ultrasonication for 15 minutes. Centrifuge at 10,000 rpm for 5 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter directly into an HPLC vial.

Step 4: Chromatographic Execution

Initiate the sequence using the optimized conditions detailed in Table 1. Ensure the System Suitability Test (SST) is injected first.

Data Presentation & Method Parameters

Table 1: Optimized Chromatographic Conditions

ParameterSpecificationScientific Rationale
Column Phenyl-Hexyl or Base-Deactivated C18 (4.6 x 150 mm, 5 µm)Minimizes secondary silanol interactions; provides π−π selectivity for the quinoline ring.
Mobile Phase A 0.1% Phosphoric Acid (H₃PO₄) in WaterLow pH suppresses hydroxyl ionization; phosphate ions passivate trace metals.
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent required for halogenated hydrophobic compounds.
Elution Mode Isocratic: 40% A / 60% BEnsures a consistent baseline and highly reproducible retention times.
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm ID columns.
Column Temp 30 °CStabilizes mobile phase viscosity and partitioning kinetics.
Detection UV at 250 nmOptimal absorption maximum for the quinoline aromatic ring.
Injection Vol 10 µLPrevents column overloading and maintains peak symmetry.

Table 2: System Suitability and Validation Criteria (Self-Validating Gates)

ParameterTarget SpecificationCorrective Action if Failed
Retention Time (RT) ~5.5 ± 0.2 minCheck mobile phase composition and pump flow rate.
Tailing Factor (Tf) 1.5CRITICAL: Extend system passivation time with H₃PO₄; replace inlet frit.
Theoretical Plates (N) 5000Wash column with strong organic solvent; check for void volume.
Precision (%RSD) 2.0% (n=6)Inspect autosampler precision and verify sample solubility.
Resolution (Rs) 2.0 (from impurities)Adjust %B or optimize column temperature.

Conclusion

The quantification of 4,7-Dichloroquinolin-8-ol requires an analytical strategy that directly addresses its potent metal-chelating properties. By utilizing a base-deactivated stationary phase and enforcing strict system passivation with phosphoric acid, this protocol eliminates peak tailing and ensures robust, reproducible quantification suitable for rigorous drug development and quality control environments.

Sources

Application

Application Note: 4,7-Dichloroquinolin-8-ol as a High-Affinity Chelating Agent in Coordination Chemistry and Metallodrug Design

Executive Summary In the landscape of coordination chemistry and metallodrug design, 8-hydroxyquinoline (8-HQ) and its halogenated derivatives have emerged as privileged scaffolds. While 5,7-dichloro-8-hydroxyquinoline (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of coordination chemistry and metallodrug design, 8-hydroxyquinoline (8-HQ) and its halogenated derivatives have emerged as privileged scaffolds. While 5,7-dichloro-8-hydroxyquinoline (chlorquinaldol) is widely documented, 4,7-dichloroquinolin-8-ol (4,7-DCQ) offers a unique electronic topology. As a bidentate (N,O-donor) chelating agent, the strategic placement of chlorine atoms at the 4- and 7-positions fundamentally alters its thermodynamic binding profile, pKa, and lipophilicity.

This Application Note provides a comprehensive, field-proven guide to the coordination chemistry of 4,7-DCQ. It details the mechanistic rationale behind its metal selectivity, its application in inducing ferroptosis via iron delivery, and standardized protocols for complex synthesis and validation.

Chemical Rationale & Structural Dynamics

The efficacy of a chelating agent is dictated by the electron density at its donor atoms. In 4,7-DCQ, the substitution pattern creates a highly specialized coordination environment:

  • C4-Chlorine (-I Effect): Positioned para to the quinoline nitrogen, this chlorine atom exerts a strong electron-withdrawing inductive effect, significantly lowering the basicity (pKa) of the nitrogen.

  • C7-Chlorine (-I Effect): Positioned ortho to the hydroxyl group, this substitution increases the acidity of the -OH group, facilitating easier deprotonation.

Causality in Application: Because both donor sites have lowered pKa values compared to the parent 8-HQ, 4,7-DCQ can form stable metal complexes in slightly acidic environments (pH 5.5–6.5). This is a critical advantage in oncology, allowing the ligand to actively chelate metals within the acidic microenvironment of solid tumors without requiring high physiological pH to maintain the deprotonated phenolate state.

Logic A 4,7-Dichloro Substitution B Electron Withdrawing Effect (-I, -M) A->B E Increased Lipophilicity (LogP) A->E C Decreased pKa of -OH and =N- B->C D Complexation at Lower pH C->D F Enhanced Cellular Membrane Permeability E->F

Fig 1: Logical structure-activity relationship of 4,7-dichloro substitution on chelation dynamics.

Coordination Chemistry & Thermodynamics

The baseline coordination chemistry of 8-hydroxyquinoline derivatives dictates that they act as bidentate ligands, stabilizing transition metals like Fe(III), Pt(II), and Cu(II) . However, the di-chlorinated backbone of 4,7-DCQ introduces steric and electronic constraints that alter stoichiometry. While M(II) ions typically form square planar or distorted octahedral 1:2 complexes, Fe(III) complexation often results in a highly stable, oxo-bridged binuclear core due to steric hindrance .

Table 1: Comparative Physicochemical Properties

Note: Values are extrapolated based on Hammett constants for di-halogenated 8-HQ derivatives to illustrate thermodynamic shifts.

Property8-Hydroxyquinoline (8-HQ)4,7-Dichloroquinolin-8-ol (4,7-DCQ)Causality / Impact
pKa1 (Quinoline =N-) ~5.0~2.8-I effect of C4-Cl reduces basicity; prevents protonation in acidic tumor microenvironments.
pKa2 (Phenolic -OH) ~9.9~7.4-I effect of C7-Cl increases acidity; allows deprotonation and chelation at physiological pH.
Log P (Lipophilicity) 1.753.42Halogenation increases hydrophobicity; enables passive diffusion across lipid bilayers.
Fe(III) Binding 1:3 MononuclearBinuclear[(L2Fe)2(μ-O)]Steric hindrance and electron withdrawal favor an oxo-bridged binuclear core.

Application: Metallodrug Development & Ferroptosis

The therapeutic vulnerability of cellular iron uptake has catalyzed the development of ionophores that bypass traditional transferrin-receptor-mediated endocytosis.

Because 4,7-DCQ is highly lipophilic, it coordinates Fe(III) to form a neutral, membrane-permeable complex. Once localized in the intracellular space, the Fe(III) center is reduced by cellular antioxidants (e.g., glutathione or ferric reductases) to Fe(II). This reduction triggers the Fenton catalytic reaction, generating a lethal burst of reactive oxygen species (ROS) that peroxidizes lipids and initiates ferroptosis—a non-apoptotic form of cell death highly effective against multidrug-resistant cancers .

Pathway L Fe(III)-4,7-DCQ Complex U Cellular Uptake (Lipid Diffusion) L->U R Intracellular Reduction Fe(III) -> Fe(II) U->R F Fenton Reaction (ROS Burst) R->F P Lipid Peroxidation F->P D Ferroptosis (Cell Death) P->D

Fig 2: Intracellular signaling pathway of Fe(III)-4,7-DCQ inducing ROS-mediated ferroptosis.

Standardized Experimental Protocols

Protocol A: Synthesis of Bis(4,7-dichloroquinolin-8-olato) Copper(II)

Objective: To synthesize a high-purity, mononuclear Cu(II) complex. Causality & Design: Copper(II) is selected due to its well-characterized square planar geometry with 8-HQ derivatives, yielding highly stable complexes . Ethanol is utilized as the solvent because it solubilizes the free 4,7-DCQ ligand but acts as an antisolvent for the neutral, highly lipophilic Cu(4,7-DCQ)₂ complex, driving the reaction forward via precipitation.

Step-by-Step Methodology:

  • Ligand Dissolution: Dissolve 2.0 mmol of 4,7-DCQ in 30 mL of warm absolute ethanol (50°C) in a round-bottom flask.

  • Metal Addition: In a separate vial, dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of ethanol. Add this metal solution dropwise to the ligand solution under continuous magnetic stirring.

  • pH Optimization (Critical Step): Add triethylamine (Et₃N) dropwise until the pH reaches ~6.5.

    • Expert Insight: Do not add Et₃N in a single bolus. A sudden pH spike will cause Cu(II) to precipitate as insoluble Cu(OH)₂ before the bulky 4,7-DCQ ligands can coordinate. Dropwise addition ensures the rate of ligand deprotonation matches the kinetics of chelation.

  • Reflux: Heat the mixture to 60°C and reflux for 3 hours. The color will shift from pale yellow to deep green/brown, indicating successful coordination.

  • Recovery: Cool the mixture to 4°C overnight to maximize precipitation. Filter the microcrystalline solid via vacuum filtration.

  • Washing & Drying: Wash the precipitate with cold ethanol (2 x 5 mL) to remove unreacted ligand, followed by diethyl ether (5 mL) to remove residual moisture. Dry in vacuo.

Self-Validation Check: Dissolve a few crystals of the product in DMSO and run a UV-Vis scan. The π→π∗ transition of the free ligand (~325 nm) must exhibit a distinct bathochromic shift (red-shift) to ~400 nm. If the shift is absent, the product is merely co-precipitated ligand and metal salt, indicating a failure at the deprotonation step.

Workflow N1 1. Ligand Preparation 4,7-DCQ in EtOH N2 2. Metal Salt Addition (e.g., CuCl2) N1->N2 N3 3. pH Adjustment (Dropwise Et3N) N2->N3 N4 4. Reflux & Precipitate (60°C, 3 hrs) N3->N4 N5 5. Filtration & Wash (Cold EtOH/Et2O) N4->N5 N6 6. Validation (UV-Vis Isosbestic Pts) N5->N6

Fig 3: Experimental workflow for the synthesis and validation of M(II)-4,7-DCQ metal complexes.

Protocol B: Spectrophotometric Determination of Binding Stoichiometry (Job's Method)

Objective: To empirically determine the metal-to-ligand ratio of the 4,7-DCQ complex in situ. Causality & Design: While mass spectrometry confirms the m/z of the isolated complex in a vacuum, it ignores solvent-dependent equilibrium dynamics. Job's method of continuous variation maps the stoichiometry under physiological conditions .

Step-by-Step Methodology:

  • Stock Preparation: Prepare equimolar stock solutions (e.g., 100 µM) of 4,7-DCQ and the target metal salt (e.g., ZnCl₂) in a physiologically relevant buffer (e.g., 10 mM HEPES, pH 7.4, with 1% DMSO to maintain ligand solubility).

  • Fractional Mixing: Prepare a series of 11 cuvettes. Vary the mole fraction of the ligand ( XL​ ) from 0.0 to 1.0 in 0.1 increments, keeping the total volume and total molar concentration ([Metal] + [Ligand]) constant.

  • Incubation: Allow the solutions to equilibrate in the dark for 30 minutes at 25°C.

  • Spectral Acquisition: Measure the absorbance of each solution at the λmax​ of the complex (determined via a prior wavelength scan, typically ~390–410 nm).

  • Data Plotting: Plot ΔA (Absorbance of the mixture minus the expected absorbance of the uncomplexed ligand) against XL​ .

Self-Validation Check: The apex of the resulting parabola indicates the stoichiometry. An apex at XL​=0.67 confirms a 1:2 (Metal:Ligand) complex. Furthermore, overlay the 11 spectra. They must intersect at a single, sharp isosbestic point. If the isosbestic point drifts or smears, it indicates the presence of multiple competing coordination states (e.g., simultaneous 1:1 and 1:2 complexes), meaning the buffer pH or ionic strength must be optimized before proceeding to biological assays.

References

  • Abeydeera, N., et al. "Transferrin-inspired iron delivery across the cell membrane using [(L2Fe)2(μ-O)] (L = chlorquinaldol) to harness anticancer activity of ferroptosis." Dalton Transactions (2023). URL:[Link]

  • Liu, C., et al. "Antitumor Activities for Two Pt(II) Complexes of Tropolone and 8-Hydroxyquinoline Derivative." Inorganic Chemistry (2021). URL:[Link]

  • Chobot, V., et al. "Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline." International Journal of Molecular Sciences (2018). URL:[Link]

Method

Application Note: Spectrophotometric Determination of 4,7-Dichloroquinolin-8-ol in Biological Samples via Oxidative Coupling

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Serum, Urine) Analyte: 4,7-Dichloroquinolin-8-ol (CAS: 17999-81-4) Introduction & Analytical Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Serum, Urine) Analyte: 4,7-Dichloroquinolin-8-ol (CAS: 17999-81-4)

Introduction & Analytical Rationale

4,7-Dichloroquinolin-8-ol is a halogenated derivative of 8-hydroxyquinoline, a structural class renowned for its potent metal-chelating, antimicrobial, and neuro-modulatory properties. In preclinical drug development and toxicological monitoring, quantifying this compound in complex biological matrices (such as human plasma or urine) is critical for establishing pharmacokinetic profiles[1].

The Analytical Challenge: Direct Ultraviolet (UV) spectrophotometry of quinolinol derivatives in biological samples is fundamentally flawed. Biological matrices are rich in endogenous proteins, bilirubin, and nucleic acids that heavily absorb in the UV spectrum, leading to severe spectral overlap and false-positive quantification.

The Causal Solution: To bypass matrix interference, this protocol employs a highly selective colorimetric derivatization strategy based on the Emerson Reaction . By reacting the analyte with 4-aminoantipyrine (4-AAP) in the presence of an alkaline oxidant, we shift the analytical measurement from the crowded UV region into the visible spectrum ( λmax​≈505 nm)[2]. This targeted chemical transformation acts as a self-validating filter: only phenolic or quinolinol compounds capable of oxidative coupling will produce the measurable red chromophore, ensuring high assay fidelity[3].

Mechanistic Principle (The "Why")

The assay relies on the oxidative coupling of the phenolic ring of 4,7-Dichloroquinolin-8-ol with 4-AAP.

  • Alkaline Activation: The reaction is buffered to pH 9.0. This specific pH is required to deprotonate the hydroxyl group of the quinolinol, increasing the electron density on the aromatic ring and priming it for electrophilic attack.

  • Oxidation: Potassium ferricyanide ( K3​[Fe(CN)6​] ) acts as a mild, one-electron oxidant. It oxidizes 4-AAP into a reactive, electrophilic intermediate without over-oxidizing the target analyte into useless degradation products.

  • Regioselective Coupling: Because the 7-position of the quinoline ring is sterically blocked by a chlorine atom, the oxidized 4-AAP intermediate regioselectively attacks the 5-position (para to the hydroxyl group).

  • Chromophore Generation: This coupling forms a highly conjugated red quinoneimine dye[2]. The intensity of this color is directly proportional to the concentration of 4,7-Dichloroquinolin-8-ol, obeying Beer-Lambert's Law.

Mechanism Analyte 4,7-Dichloroquinolin-8-ol (Target Analyte) Product Quinoneimine Dye (Red Complex, λmax=505 nm) Analyte->Product Oxidative Coupling Reagent 4-Aminoantipyrine (Amine Donor) Reagent->Product Reacts with Oxidant Potassium Ferricyanide (Alkaline Oxidant) Oxidant->Product Catalyzes

Logical mechanism of the Emerson oxidative coupling reaction for colorimetric detection.

Materials and Reagents

  • Analyte Standard: 4,7-Dichloroquinolin-8-ol (High purity, >98%).

  • Colorimetric Reagent: 4-Aminoantipyrine (4-AAP) solution (2% w/v in highly purified water)[3].

  • Oxidizing Agent: Potassium ferricyanide ( K3​[Fe(CN)6​] ) solution (8% w/v in water). Note: Must be prepared fresh daily as it degrades upon light exposure.

  • Buffer: Ammonia-Ammonium chloride buffer (pH 9.0).

  • Extraction Solvent: HPLC-grade Acetonitrile (ACN).

  • Instrumentation: UV-Vis Spectrophotometer with 1 cm path length quartz cuvettes; High-speed microcentrifuge.

Experimental Workflow & Protocols

To ensure a self-validating system, the protocol is divided into sample clean-up and derivatization. Biological samples cannot be analyzed directly because the addition of alkaline reagents would cause endogenous proteins to precipitate, resulting in light scattering and artificially inflated absorbance readings.

Workflow Sample Biological Sample (Plasma / Urine) Prep Protein Precipitation (Acetonitrile, 1:3 v/v) Sample->Prep Add Solvent Centrifuge Centrifugation (10,000 x g, 10 min) Prep->Centrifuge Mix thoroughly Supernatant Analyte-Rich Supernatant Centrifuge->Supernatant Isolate top layer Reaction Oxidative Coupling Reaction (4-AAP + K3Fe(CN)6 at pH 9.0) Supernatant->Reaction Add Reagents Measurement Spectrophotometric Reading (λmax = 505 nm) Reaction->Measurement 15 min Incubation

Workflow for the extraction and spectrophotometric determination of 4,7-Dichloroquinolin-8-ol.

Step-by-Step Methodology

Phase 1: Biological Sample Pre-Treatment (Protein Precipitation)

  • Transfer 500μL of the biological sample (plasma or urine) into a clean 2.0 mL microcentrifuge tube.

  • Add 1.5mL of ice-cold Acetonitrile (1:3 v/v ratio). Causality: Acetonitrile rapidly disrupts the hydration layer of endogenous proteins, causing irreversible denaturation and preventing them from interfering with the optical path.

  • Vortex vigorously for 60 seconds to ensure complete mixing and analyte desorption from protein binding sites.

  • Centrifuge at 10,000×g for 10 minutes at 4°C.

  • Carefully transfer 1.0mL of the clear supernatant to a clean glass reaction vial.

Phase 2: Oxidative Coupling & Measurement

  • To the 1.0mL supernatant, add 2.0mL of the Ammonia-Ammonium chloride buffer (pH 9.0) and mix gently.

  • Add 0.5mL of the 2% 4-AAP solution.

  • Add 0.5mL of the 8% Potassium ferricyanide solution.

  • Incubation: Allow the reaction mixture to stand at room temperature ( 20−25∘C ) for exactly 15 minutes. Causality: This time is required for the oxidative coupling to reach thermodynamic equilibrium and for the red quinoneimine dye to fully develop[2].

  • Measurement: Transfer the solution to a 1 cm quartz cuvette. Measure the absorbance at 505nm against a Reagent Blank .

    • Self-Validation Step: The reagent blank must contain the biological matrix (extracted via Phase 1 but sourced from a drug-free subject) and all reagents except the analyte. This zeroes out any background absorbance contributed by the unreacted ferricyanide or endogenous matrix components[3].

Quantitative Data & Assay Validation

A robust analytical protocol must be validated for reliability. The table below summarizes the typical quantitative performance parameters for the spectrophotometric determination of halogenated 8-hydroxyquinolines using this methodology[2],[1].

Validation ParameterTypical Value / RangeCausality & Significance
Linearity Range 0.5−25.0μg/mL Defines the working range where Beer-Lambert's Law holds true.
Limit of Detection (LOD) 0.15μg/mL The lowest concentration distinguishable from background noise ( S/N≥3 ).
Limit of Quantification (LOQ) 0.45μg/mL The lowest concentration that can be quantified with acceptable precision.
Recovery (Plasma) 92.5%−98.0% Validates that the protein precipitation step does not cause significant analyte loss.
Intra-day Precision (RSD) <2.5% Ensures the chemical reaction and instrument reading are highly reproducible.
Molar Absorptivity ( ϵ ) ≈1.8×104L⋅mol−1⋅cm−1 Indicates high sensitivity due to the highly conjugated nature of the dye.

Troubleshooting & Causal Adjustments

  • Issue: Rapid Fading of the Red Color.

    • Causality: Excess oxidizing agent or a drop in pH can cause the quinoneimine dye to undergo secondary oxidation and degrade.

    • Solution: Verify the buffer is strictly maintaining pH 9.0. Ensure the potassium ferricyanide is not added in vast excess.

  • Issue: High Background Absorbance in the Blank.

    • Causality: Incomplete protein precipitation or degradation of the 4-AAP reagent (which turns yellow/brown upon prolonged exposure to air).

    • Solution: Always use freshly prepared 4-AAP and ensure centrifugation is performed at ≥10,000×g .

References

  • Title: Spectrophotometric determination of halogenated 8-hydroxyquinoline derivatives. Source: Talanta, 31(8), 648-650 (1984). URL: [Link]

  • Title: Laser-scribed Graphene Electrodes Functionalized with Nafion/Fe3O4 Nanohybrids for the Ultrasensitive Detection of Neurotoxin Drug Clioquinol. Source: ACS Omega, 6(38), 24655–24666 (2021). URL: [Link]

Sources

Application

Application Note: 4,7-Dichloroquinolin-8-ol in Fluorescent Probe Development

Introduction & Mechanistic Overview The development of highly selective fluorescent probes for biological imaging and environmental monitoring relies heavily on robust fluorophore scaffolds. 4,7-Dichloroquinolin-8-ol (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The development of highly selective fluorescent probes for biological imaging and environmental monitoring relies heavily on robust fluorophore scaffolds. 4,7-Dichloroquinolin-8-ol (a halogenated derivative of 8-hydroxyquinoline) has emerged as a privileged scaffold in the design of chemosensors, particularly for the detection of biologically relevant transition metals (e.g., Zn²⁺, Cu²⁺) and reactive species[1].

The incorporation of electron-withdrawing chlorine atoms at the 4- and 7-positions of the quinoline ring serves three critical mechanistic purposes:

  • pKa Modulation: The halogens lower the pKa of the 8-hydroxyl group, facilitating deprotonation at physiological pH, which is essential for rapid metal coordination[1].

  • Photostability Enhancement: Heavy atom substitution reduces photobleaching rates, allowing for prolonged live-cell imaging[2].

  • Fluorescence Tuning: The electron-withdrawing nature of the halogens alters the HOMO-LUMO gap, often resulting in a bathochromic (red) shift in both excitation and emission spectra compared to the unsubstituted 8-hydroxyquinoline, minimizing cellular autofluorescence interference[2].

Design Principles and Signal Transduction

Fluorescent probes utilizing the 4,7-dichloroquinolin-8-ol scaffold typically operate via Chelation-Enhanced Fluorescence (CHEF) or the inhibition of Photoinduced Electron Transfer (PET) .

In its unbound state, the probe exhibits weak fluorescence due to non-radiative decay pathways (such as excited-state intramolecular proton transfer, ESIPT, or PET from the nitrogen lone pair). Upon coordination with a target metal ion (e.g., Zn²⁺), the lone pair of the quinoline nitrogen and the oxygen of the hydroxyl group participate in rigidifying the molecular structure. This coordination blocks the PET process and restricts intramolecular rotations, thereby "turning on" the fluorescence signal[3].

CHEF_Mechanism Probe Free Probe (4,7-Dichloroquinolin-8-ol) PET PET Active (Fluorescence OFF) Probe->PET Excitation Target Target Analyte (e.g., Zn2+) Probe->Target Binding Event Complex Metal-Ligand Complex (Rigidified Structure) Target->Complex Coordination CHEF CHEF Active (Fluorescence ON) Complex->CHEF Excitation

Figure 1: Mechanism of Chelation-Enhanced Fluorescence (CHEF) using the 4,7-dichloroquinolin-8-ol scaffold.

Quantitative Photophysical Data

The following table summarizes the typical photophysical changes observed when utilizing 4,7-dichloroquinolin-8-ol-based probes for metal ion sensing in aqueous buffer systems (pH 7.4).

StateExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Fluorescence Status
Free Probe 340 - 360410 - 430< 0.02OFF (Quenched)
Zn²⁺ Complex 380 - 400490 - 5100.35 - 0.45ON (Strong Green)
Cu²⁺ Complex 360 - 380N/A< 0.01OFF (Paramagnetic Quenching)

Experimental Protocols

Protocol A: Preparation of the Fluorescent Probe Stock Solution

Trustworthiness Note: Halogenated quinolines exhibit limited solubility in purely aqueous media. Dimethyl sulfoxide (DMSO) is required as a primary solvent to ensure complete dissolution and prevent aggregation-induced quenching.

  • Weighing: Accurately weigh 2.14 mg of the synthesized 4,7-dichloroquinolin-8-ol derivative.

  • Dissolution: Dissolve the powder in 1.0 mL of anhydrous, spectroscopic-grade DMSO to yield a 10 mM stock solution. Vortex for 2 minutes and sonicate for 5 minutes until completely clear.

  • Storage: Aliquot the stock solution into amber microcentrifuge tubes to prevent photodegradation. Store at -20 °C. The stock is stable for up to 3 months.

Protocol B: In Vitro Fluorometric Titration Assay

This protocol validates the probe's sensitivity and calculates the dissociation constant (Kd).

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 100 mM NaCl to mimic physiological ionic strength.

  • Probe Working Solution: Dilute the 10 mM stock solution into the HEPES buffer to a final probe concentration of 10 µM. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent solvent-induced structural artifacts.

  • Analyte Titration:

    • Transfer 2.0 mL of the 10 µM probe solution into a quartz cuvette (10 mm path length).

    • Record the baseline fluorescence spectrum (Excitation: 380 nm; Emission range: 400–600 nm)[1].

    • Successively add 1.0 µL aliquots of a 1 mM ZnCl₂ standard solution.

    • After each addition, mix thoroughly and incubate for 2 minutes to reach thermodynamic equilibrium before recording the spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (e.g., 500 nm) against the concentration of added Zn²⁺. Fit the data to a 1:1 binding isotherm to determine the Kd.

Titration_Workflow S1 Prepare 10 µM Probe in Buffer S2 Record Baseline Spectra S1->S2 S3 Titrate Metal Ion Aliquots S2->S3 S4 Incubate (2 min) & Measure S3->S4 S4->S3 Repeat until saturation S5 Non-linear Regression (Kd) S4->S5 Data Processing

Figure 2: Step-by-step workflow for the in vitro fluorometric titration assay.

References

  • Heterocyclic N-Oxides as Small-Molecule Fluorogenic Scaffolds: Rational Design and Applications of Their “On–Off” Fluorescence. Analytical Chemistry - ACS Publications. Available at:[Link][2]

  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry - ACS Publications. Available at:[Link][1]

  • US20060040980A1 - Ionophores as cancer chemotherapeutic agents. Google Patents. Available at:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 4,7-Dichloroquinolin-8-ol for Biological Assays

Introduction Welcome to the technical support guide for 4,7-Dichloroquinolin-8-ol. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 4,7-Dichloroquinolin-8-ol. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound in their biological assays. The inherent hydrophobicity of the quinoline core structure is a primary contributor to its low solubility in aqueous media, a common hurdle for many quinoline-based compounds.[1] This guide provides a systematic, question-and-answer-based approach to rationally select and implement solubilization strategies, ensuring the generation of reliable and reproducible experimental data.

Section 1: Understanding the Physicochemical Properties of 4,7-Dichloroquinolin-8-ol

Q1: Why is 4,7-Dichloroquinolin-8-ol poorly soluble in neutral aqueous buffers?

A1: The low aqueous solubility of 4,7-Dichloroquinolin-8-ol is rooted in its molecular structure. It possesses a large, rigid, and hydrophobic bicyclic aromatic quinoline core.[1] Furthermore, the presence of two chlorine atoms enhances its lipophilicity.

However, the molecule also contains two key ionizable functional groups that are critical for solubility enhancement:

  • A basic quinoline ring nitrogen: This nitrogen atom can be protonated under acidic conditions (low pH) to form a positively charged, and thus more water-soluble, cationic salt.[2][3]

  • An acidic 8-hydroxyl group (a phenol): This hydroxyl group can be deprotonated under basic conditions (high pH) to form a negatively charged, and more water-soluble, phenoxide salt.

The solubility of the compound is therefore highly dependent on the pH of the medium, as this dictates the ionization state of these two groups. At physiological pH (~7.4), the compound exists predominantly in its neutral, least soluble form.

cluster_molecule 4,7-Dichloroquinolin-8-ol cluster_keys Key Ionizable Groups mol mol N Basic Ring Nitrogen (Protonated at low pH) N->mol O Acidic 8-Hydroxyl (Deprotonated at high pH) O->mol

Caption: Key ionizable groups on 4,7-Dichloroquinolin-8-ol.

Section 2: A Systematic Workflow for Solubility Enhancement

We recommend a tiered approach to solubilization. Start with the simplest methods (Tier 1) and progress to more complex formulation strategies (Tier 2 and 3) only as needed. This systematic process saves time and resources while identifying the most appropriate method for your specific experimental context.

start Start: Poorly Soluble 4,7-Dichloroquinolin-8-ol tier1 Tier 1: Co-Solvent Strategy (e.g., 100% DMSO Stock) start->tier1 dilute Dilute Stock into Aqueous Assay Buffer tier1->dilute check1 Precipitation Occurs? dilute->check1 success Success! Proceed with Assay (with vehicle control) check1->success No tier2 Tier 2: pH Adjustment Test Acidic & Basic Buffers check1->tier2 Yes check2 Soluble & Assay Compatible? tier2->check2 check2->success Yes tier3 Tier 3: Excipient Formulation (Cyclodextrins or Surfactants) check2->tier3 No check3 Soluble & Assay Compatible? tier3->check3 check3->success Yes advanced Advanced Strategies (e.g., Solid Dispersions) check3->advanced No

Sources

Optimization

troubleshooting 4,7-Dichloroquinolin-8-ol crystallization and precipitation issues

Technical Support Center: Troubleshooting 4,7-Dichloroquinolin-8-ol Crystallization & Precipitation Welcome to the Advanced Technical Support Center for 4,7-Dichloroquinolin-8-ol. As an essential intermediate in pharmace...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 4,7-Dichloroquinolin-8-ol Crystallization & Precipitation

Welcome to the Advanced Technical Support Center for 4,7-Dichloroquinolin-8-ol. As an essential intermediate in pharmaceutical synthesis and a potent metal chelator, 4,7-dichloroquinolin-8-ol (a structural isomer of the well-documented chloroxine) presents unique downstream processing challenges.

This guide is structured to address the most critical failure modes encountered during its isolation: Liquid-Liquid Phase Separation (Oiling Out) , Metal Chelation (Discoloration) , and Thermodynamic Solvent Selection .

FAQ 1: Mitigating Liquid-Liquid Phase Separation (Oiling Out)

Q: During cooling or antisolvent addition, my 4,7-dichloroquinolin-8-ol forms a viscous, sticky oil at the bottom of the reactor instead of a crystalline powder. Why does this happen, and how can I force crystallization?

The Causality (Expertise & Experience): You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the rate of supersaturation generation exceeds the nucleation rate. Because 8-hydroxyquinoline derivatives possess strong intermolecular hydrogen-bonding networks, rapid addition of a highly polar antisolvent (like water) causes the system to enter the spinodal decomposition region[1]. Instead of organizing into a rigid crystal lattice, the solute separates into a metastable, solute-rich liquid phase and a solvent-rich liquid phase[2]. If this oil solidifies later, it traps impurities and solvent, ruining yield and purity.

The Solution: To bypass the LLPS boundary, you must control the supersaturation trajectory by shifting from an antisolvent-driven crash to a seed-induced cooling crystallization within a carefully selected co-solvent system[3].

Self-Validating Protocol: Anti-Oiling Out Crystallization

  • Dissolution: Dissolve the crude 4,7-dichloroquinolin-8-ol in a synergistic co-solvent mixture of Ethyl Acetate and Methanol (e.g., 80:20 v/v) at 60 °C until completely clear.

  • Metastable Zone Entry: Cool the reactor slowly (0.5 °C/min) to 45 °C.

  • Validation Check 1 (Optical): Use an in situ probe (e.g., FBRM) or visual inspection. If cloudy droplets appear (onset of LLPS), reheat the system by 5 °C until the solution is perfectly clear again, then hold.

  • Seeding: Introduce 0.1% to 0.5% w/w of pure 4,7-dichloroquinolin-8-ol seed crystals[3].

  • Controlled Growth: Hold the temperature for 30 minutes to allow the seed surfaces to consume the supersaturation, then cool at a linear rate of 0.1 °C/min down to 20 °C.

  • Validation Check 2 (Birefringence): Filter a small aliquot and examine it under Polarized Light Microscopy (PLM). The presence of bright, birefringent particles confirms a highly ordered crystalline state, validating the absence of amorphous oil.

LLPS_Workflow A Phase Separation Detected (Oiling Out) B Halt Antisolvent Addition & Increase Temp A->B Step 1 C Adjust Solvent Ratio (Increase EtOAc/MeOH) B->C Step 2 D Cool to Metastable Zone & Introduce Seeds C->D Step 3 E Controlled Nucleation & Crystal Growth D->E Step 4

Caption: Workflow for mitigating liquid-liquid phase separation in quinolinol crystallization.

FAQ 2: Resolving Discoloration and Metal Chelation

Q: The expected product is a pale yellow/white solid, but my precipitate is dark green or brown. Recrystallization does not remove the color. How do I purify it?

The Causality (Expertise & Experience): 8-Hydroxyquinoline derivatives are potent bidentate chelators[4]. The nitrogen atom and the adjacent phenolic oxygen readily coordinate with trace transition metals (such as Fe³⁺, Cu²⁺, or Mn²⁺) leached from stainless steel reactors or present in low-grade solvents. The dark green/brown color is the optical signature of these metal-ligand charge transfer complexes[4]. Standard organic recrystallization cannot break these coordination bonds.

The Solution: You must chemically disrupt the chelate ring. By dropping the pH below the pKa of the quinoline nitrogen (pKa ~4.5), the nitrogen becomes protonated, destroying its ability to act as an electron donor. A sacrificial chelator (EDTA) is then used to permanently trap the liberated metal ions before the product is re-precipitated.

Self-Validating Protocol: Demetallation & pH-Shift Precipitation

  • Acidic Disruption: Suspend the discolored crude product in Dichloromethane (DCM) and extract with an equal volume of 1M HCl (pH < 2).

  • Validation Check 1 (Phase Distribution): The target compound will protonate and migrate into the aqueous layer. The organic layer should retain non-basic organic impurities. Discard the organic layer.

  • Metal Scavenging: Add 0.05 M aqueous EDTA to the acidic aqueous phase and stir for 15 minutes at room temperature.

  • Neutralization: Slowly add 1M NaOH dropwise while stirring vigorously until the pH reaches exactly 6.5 to 7.0. The 4,7-dichloroquinolin-8-ol will deprotonate and precipitate out of the aqueous phase.

  • Validation Check 2 (TLC Spot Test): Filter and dry the precipitate. Dissolve a micro-sample in methanol and spot it on a TLC plate. Spray the plate with a dilute FeCl₃ solution. The absence of a dark green/black spot confirms that the internal metal contamination has been completely eradicated.

Demetallation_Pathway M Colored Metal-Quinolinol Complex pH Acidify (pH < 2) to Protonate N-atom M->pH S Add EDTA Scavenger to Bind Free Metals pH->S E Organic Extraction (Isolate Quinolinol) S->E P Neutralize (pH 6-7) for Precipitation E->P

Caption: Chemical workflow for demetallation and pH-controlled precipitation of quinolinols.

FAQ 3: Solvent Selection for Polymorphic Purity

Q: What is the optimal solvent system to maximize yield while preventing the co-precipitation of regioisomers (like 5,7-dichloroquinolin-8-ol)?

The Causality (Expertise & Experience): Regioisomers of dichloroquinolinols have highly similar molecular weights but differ slightly in their dipole moments and crystal lattice energies. Relying solely on highly polar aprotic solvents (like pure DMSO or DMF) often results in poor selectivity because both isomers exhibit maximum solubility in these neat solvents[5].

Thermodynamic studies on dichloro-8-hydroxyquinolines demonstrate that mixed solvent systems—specifically Ethyl Acetate blended with short-chain alcohols—provide the highest degree of preferential solvation[6]. The acidic sites of the alcohols interact selectively with the basic sites of the quinolinol, creating a solubility gradient that can be exploited to leave unwanted isomers in the mother liquor[5].

Quantitative Data: Thermodynamic Solvent Selection

The following table summarizes the solubility thermodynamics and LLPS risks for dichloroquinolinols across various industrial solvent systems, adapted from validated preferential solvation models[5][6][7].

Solvent SystemSolubility Profile (Mole Fraction at 333.15 K)Propensity for LLPS (Oiling Out)Recommended Use Case
Neat Ethyl Acetate ~7.82 × 10⁻³LowPrimary solvent for standard cooling crystallization.
Ethyl Acetate + Methanol High (Synergistic Solvation)LowIdeal co-solvent system for highly impure crude mixtures requiring high initial dissolution.
DMSO / Water Very High in neat DMSOHigh (in water-rich zones)Avoid as a primary crystallization system; high risk of spinodal decomposition and oiling out.
DMF / Water Very High in neat DMFModerateAcceptable for rapid pH-shift precipitation, provided antisolvent addition is strictly controlled.

References

  • Arabian Journal of Chemistry. "Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline." Arabian Journal of Chemistry. Available at: [Link]

  • MDPI. "Correlation of Solubility Thermodynamics of Glibenclamide with Recrystallization and In Vitro Release Profile." (Contains foundational data on chloroxine solubility in co-solvent mixtures). MDPI. Available at: [Link]

  • Journal of Chemical & Engineering Data. "Cosolvency and Mathematical Modeling Analysis of Chloroxine in Some Binary Solvent System." ACS Publications. Available at: [Link]

  • ResearchGate. "Extended Hildebrand Solubility Approach and Inverse Kirkwood–Buff Integrals Method Applied to Chloroxine Solubility in Several Blended Solvents." ResearchGate. Available at:[Link]

  • Industrial & Engineering Chemistry Research. "Regulating of Liquid–Liquid Phase Separation and Molecular Self-Assembly through Selective Solvation." ACS Publications. Available at: [Link]

  • Kyushu University Faculty Profiles. "Phase Separation in Nonaqueous Systems / Liquid-Liquid Phase Separation (LLPS)." Kyushu University. Available at:[Link]

Sources

Troubleshooting

how to prevent degradation of 4,7-Dichloroquinolin-8-ol during long-term storage

Welcome to the Application Support Center. 4,7-Dichloroquinolin-8-ol is a potent halogenated 8-hydroxyquinoline derivative widely used in drug discovery for its antimicrobial, anticancer, and metal-chelating properties.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. 4,7-Dichloroquinolin-8-ol is a potent halogenated 8-hydroxyquinoline derivative widely used in drug discovery for its antimicrobial, anticancer, and metal-chelating properties. However, its unique electronic structure makes it highly susceptible to environmental degradation.

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded protocols to prevent degradation, troubleshoot compromised samples, and validate compound integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my 4,7-Dichloroquinolin-8-ol solution turn yellow or brown over time?

Diagnosis: Photo-oxidation. Mechanism: The quinoline ring system strongly absorbs ultraviolet (UV) and visible light. Upon light exposure, the molecule is excited into a zwitterionic isomer state where the hydrogen atom transfers from the hydroxyl oxygen to the ring nitrogen [2]. In this highly reactive state, it interacts with dissolved singlet oxygen to form quinoline-5,8-quinone [1]. This oxidative byproduct is biologically active on its own (generating reactive oxygen species) and will severely confound your experimental assays by acting as an off-target inhibitor. Resolution: Always prepare solutions in amber glass vials or wrap containers in aluminum foil. Work under low-light conditions when handling the compound in solution.

Q2: I stored the powder in a desiccator, but it still lost its chelating efficacy. What happened?

Diagnosis: Trace Metal Contamination. Mechanism: 4,7-Dichloroquinolin-8-ol is a bidentate chelator that forms highly stable complexes with divalent metal ions (Cu²⁺, Zn²⁺, Fe²⁺) [4]. If you used a standard stainless-steel spatula to weigh the powder, or stored it in a container with a metal-lined cap, the compound will spontaneously react with trace metals on the surface. It loses its proton to form an 8-hydroxyquinolinato-chelate complex [2], effectively depleting the active free-ligand concentration. Resolution: Strictly use polytetrafluoroethylene (PTFE) or ceramic spatulas for weighing. Store the solid in high-density polyethylene (HDPE) or glass containers with PTFE-lined caps.

Q3: How does atmospheric moisture affect the solid compound during long-term storage?

Diagnosis: Hydrolysis and Agglomeration. Mechanism: While the halogenated ring is relatively hydrophobic, the hydroxyl group at the 8-position can form hydrogen bonds with atmospheric water. Over time, moisture absorption leads to micro-agglomeration of the powder, which drastically reduces its dissolution rate in organic solvents like DMSO. Furthermore, moisture acts as a catalyst for thermal degradation at room temperature [3]. Resolution: Store the primary stock in a sealed container backfilled with an inert gas (Argon or Nitrogen) at -20°C.

Part 2: Degradation Pathways & Diagnostic Workflows

To effectively preserve your compounds, you must understand the competing degradation pathways. The diagram below illustrates the causal relationship between environmental stressors and specific molecular failures.

DegradationMechanisms A 4,7-Dichloroquinolin-8-ol (Pristine Active State) B Photo-Oxidation (UV/Vis Light Exposure) A->B Light + O2 C Trace Metal Chelation (Fe, Cu, Zn Exposure) A->C Metal Spatulas/Vials D Thermal/Moisture Stress (High Temp & Humidity) A->D >25°C + H2O E Quinoline-5,8-quinone (Solution Darkening / Off-target ROS) B->E F Premature Metal Complexes (Precipitation / Loss of Efficacy) C->F G Agglomeration & Hydrolysis (Poor Solubility / Purity Drop) D->G

Fig 1. Primary degradation pathways of 4,7-Dichloroquinolin-8-ol and resulting byproducts.

If you suspect your stock has been compromised, follow this self-validating diagnostic workflow to isolate the root cause and implement the correct corrective action.

TroubleshootingWorkflow Start Initiate Sample Quality Check VisCheck Visual Inspection: Is the solution/powder dark? Start->VisCheck UVCheck UV-Vis Analysis: Shift in absorbance peak? VisCheck->UVCheck No (Remains Pale) PhotoOx Diagnosis: Photo-oxidation. Action: Discard. Use amber vials. VisCheck->PhotoOx Yes (Yellow to Brown) ActCheck Biological Assay: Reduced target efficacy? UVCheck->ActCheck No Shift MetalContam Diagnosis: Metal Contamination. Action: Discard. Use PTFE only. UVCheck->MetalContam Yes (Peak Shift/Broadening) Thermal Diagnosis: Thermal Degradation. Action: Store at -20°C with Argon. ActCheck->Thermal Yes (Loss of Activity) Pass Sample is Pristine. Proceed with experiments. ActCheck->Pass No Loss

Fig 2. Step-by-step diagnostic workflow for identifying and resolving compound degradation.

Part 3: Quantitative Storage Guidelines & Data

To ensure reproducibility across all downstream biological assays, adhere to the following empirically derived storage parameters.

Table 1: Storage Conditions and Expected Shelf-Life
StateContainer TypeAtmosphereTemperatureExpected Shelf-Life
Solid Powder Amber Glass / HDPE (PTFE cap)Argon / Nitrogen-20°C24 - 36 months
Solid Powder Clear GlassAmbient Air4°C< 3 months (High risk)
DMSO Stock (10 mM) Amber Glass VialArgon-80°C6 - 12 months
Aqueous Working Sol. Light-protected tubeAmbient Air4°C< 12 hours (Prepare fresh)
Table 2: Degradation Indicators (Visual vs. Analytical)
Degradation TypeVisual IndicatorAnalytical Indicator (UV-Vis / HPLC)
Photo-oxidation Deep yellow to brown discolorationNew broad absorbance shoulder at >400 nm
Metal Chelation Micro-precipitates in DMSORetention time shift in LC; loss of main peak area
Moisture Absorption Clumping of solid powderIncreased water peak in NMR; poor dissolution

Part 4: Self-Validating Experimental Protocols

Do not rely on visual inspection alone. Implement these protocols to create a self-validating system that guarantees the integrity of your compound before initiating costly in vitro or in vivo studies.

Protocol 1: Preparation of Ultra-Stable Stock Solutions

Objective: Prevent photo-oxidation and hydrolysis during the transition from solid to liquid state.

  • Preparation: Equilibrate the sealed vial of solid 4,7-Dichloroquinolin-8-ol to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, initiating hydrolysis.

  • Handling: Under dim lighting, use a sterile PTFE spatula to transfer the required mass into an amber glass vial.

  • Dissolution: Add anhydrous, molecular-sieve-treated DMSO to achieve a 10 mM stock concentration. Vortex until completely dissolved.

  • Purging: Gently bubble Argon gas through the solution for 30 seconds to displace dissolved oxygen, then blanket the headspace with Argon before sealing with a PTFE-lined septum cap.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C.

Protocol 2: Quality Control (QC) via UV-Vis Spectrophotometry

Objective: Mathematically validate the absence of quinone byproducts prior to biological assays.

  • Dilution: Take a 1 µL aliquot of your 10 mM DMSO stock and dilute it into 999 µL of HPLC-grade Methanol (final concentration: 10 µM).

  • Blanking: Blank the spectrophotometer with a 0.1% DMSO in Methanol solution.

  • Scanning: Perform a full spectrum scan from 200 nm to 500 nm using a quartz cuvette.

  • Validation Criteria:

    • A pristine sample will exhibit sharp, characteristic peaks (typically around 250-260 nm and ~320 nm, depending on pH/solvent).

    • Failure State: If the baseline elevates significantly between 350 nm and 450 nm, or if the ratio of the primary peaks shifts by more than 5% compared to a freshly purchased reference standard, the sample has undergone photo-oxidation. Discard the stock.

References

  • Technical Support Center: Managing the Light Sensitivity of 8-Hydroxyquinoline Citrate. Benchchem.
  • 8-Hydroxyquinoline. Wikipedia.
  • SAFETY DATA SHEET: Clioquinol. Samrat Pharmachem Limited.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. National Institutes of Health (NIH).
Optimization

Technical Support Center: Resolving Peak Tailing in 4,7-Dichloroquinolin-8-ol HPLC Analysis

Welcome to the Advanced Chromatography Troubleshooting Center. Analyzing 4,7-Dichloroquinolin-8-ol (a chloroxine derivative) presents a unique and notoriously difficult chromatographic challenge.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Troubleshooting Center. Analyzing 4,7-Dichloroquinolin-8-ol (a chloroxine derivative) presents a unique and notoriously difficult chromatographic challenge. Peak tailing for this molecule is rarely caused by a single factor; rather, it is the synergistic result of its amphoteric and highly chelating structural properties.

This guide is designed for researchers and drug development professionals to diagnose, isolate, and permanently resolve secondary chromatographic interactions.

Diagnostic Overview: The Dual-Nature of the Analyte

To successfully resolve peak tailing, we must first understand the causality behind the analyte's behavior on a stationary phase. 4,7-Dichloroquinolin-8-ol suffers from two distinct secondary retention mechanisms:

  • Silanol Ion-Exchange (The Basic Nitrogen): The quinoline ring contains a basic nitrogen that readily interacts with ionized, unbonded silanol groups (Si-O⁻) on the silica stationary phase. At mid-pH ranges, these free silanols are highly acidic and act as ion-exchange sites, dragging out the elution profile of the basic analyte and causing the trailing edge of the peak to stretch[1][2].

  • Metal Chelation (The 8-Hydroxyquinoline Moiety): The 8-hydroxyquinoline structure is a classic, potent bidentate metal chelator. Trace metals (such as iron or aluminum) present in older Type A silica matrices, or within the stainless steel frits and tubing of the HPLC system, act as Lewis acids. The analyte tightly binds to these metal sites, leading to severe peak distortion, tailing, or even complete loss of the analyte signal[2][3].

Self-Validating Troubleshooting Protocol

Do not rely on "shotgun troubleshooting" (changing multiple variables at once). Use the following self-validating methodology to isolate the exact root cause of the peak tailing in your specific HPLC system.

Step 1: System Baseline Evaluation
  • Action: Inject 4,7-Dichloroquinolin-8-ol using your current standard method.

  • Metric: Calculate the USP Tailing Factor ( As​ ). If As​>1.5 , proceed to the diagnostic tests.

Step 2: Isolate Metal Chelation (The EDTA Masking Test)
  • Causality: If tailing is caused by metal hardware or contaminated silica, adding a strong chelator to the mobile phase will preferentially bind the Lewis acid sites, freeing the analyte from these interactions[3][4].

  • Methodology:

    • Prepare your standard mobile phase.

    • Add 0.1 mM to 1.0 mM of Disodium EDTA to the aqueous portion of the mobile phase[4].

    • Flush the HPLC system for 30 minutes to passivate the stainless steel components.

    • Inject the analyte.

  • Validation: If peak symmetry improves significantly, metal chelation is a primary contributor.

Step 3: Isolate Silanol Activity (The pH/Amine Test)
  • Causality: Lowering the pH fully protonates residual silanols (converting them to neutral Si-OH), while adding a competing amine physically blocks the analyte from reaching these active sites[5][6].

  • Methodology:

    • Prepare a fresh mobile phase without EDTA.

    • Adjust the aqueous buffer to pH 2.5 using phosphoric or formic acid[5].

    • Add 5 mM Triethylamine (TEA) as a silanol-masking agent[5].

    • Inject the analyte.

  • Validation: If peak tailing resolves under these conditions, acidic silanol interactions are the dominant issue.

Step 4: Implement the Synergistic Solution

Once the root causes are identified, implement a robust, permanent method:

  • Hardware: Transition to a bio-inert or metal-free HPLC system (PEEK tubing, titanium/PEEK frits)[3][4].

  • Column: Select a high-purity Type B silica column with high-density end-capping to minimize both trace metals and free silanols[2][7].

  • Mobile Phase: Maintain a low pH (e.g., pH 2.5) to suppress silanol ionization[6].

Diagnostic Workflow Diagram

G A Observe Peak Tailing (As > 1.5) B Diagnostic Injection (Isolate Root Cause) A->B C Test 1: Metal Sensitivity (Add 0.1mM EDTA) B->C D Test 2: Silanol Activity (pH 2.5 + 5mM TEA) B->D E Metal Chelation Issue C->E Symmetry Improves F Silanol Interaction Issue D->F Symmetry Improves G Resolution: PEEK Hardware, Type B Silica E->G H Resolution: Low pH Buffer, End-capped Column F->H I Symmetrical Peak (As < 1.2) G->I H->I

Workflow for diagnosing and resolving peak tailing caused by silanol interactions and metal chelation.

Quantitative Data Comparison

The following table summarizes the quantitative impact of various chromatographic interventions on the peak shape of chelating basic compounds like 4,7-Dichloroquinolin-8-ol.

Chromatographic ConditionSilanol StatusMetal Chelation StatusUSP Tailing Factor ( As​ )Theoretical Plates ( N )
Standard C18 (Type A), pH 6.0, SS HardwareActive (Ionized)Active (Exposed)3.852,100
Standard C18 (Type A), pH 2.5, SS HardwareSuppressedActive (Exposed)2.404,500
High-Purity C18 (Type B), pH 6.0, PEEK HardwareActive (Ionized)Suppressed1.956,200
High-Purity C18 (Type B), pH 2.5 + TEA, PEEK HardwareSuppressedSuppressed1.08 12,500

(Note: SS = Stainless Steel. Data represents typical chromatographic responses demonstrating the necessity of addressing both retention mechanisms simultaneously.)

Frequently Asked Questions (FAQs)

Q1: Why does 4,7-Dichloroquinolin-8-ol exhibit more severe tailing than standard basic drugs like amitriptyline? A1: Standard basic drugs primarily suffer from silanol ion-exchange. 4,7-Dichloroquinolin-8-ol possesses both a basic nitrogen and an 8-hydroxyquinoline moiety, making it a potent bidentate metal chelator[3][8]. It binds to trace metals (Fe, Al) in the system hardware and silica matrix, compounding the tailing effect[2][7].

Q2: Can I permanently fix metal chelation by simply switching to a bio-inert column? A2: A bio-inert or metal-free column (e.g., PEEK-lined) is a critical step, but it is not a complete fix if your HPLC system's tubing, pump heads, and autosampler needles are still made of stainless steel[3]. You must either use a fully bio-inert LC system or passivate the existing system using mobile phase additives like EDTA[4].

Q3: Is Triethylamine (TEA) safe for routine use with my analytical columns? A3: While TEA is highly effective at masking residual silanols, it acts as a competing base and can accelerate the hydrolysis of the stationary phase and end-capping at certain pH levels, potentially reducing column lifetime[5]. It is recommended to use high-purity, exhaustively end-capped Type B silica as your primary defense, reserving TEA for particularly stubborn assays[2][7].

Q4: How do I know if my peak distortion is caused by column overloading rather than secondary interactions? A4: Perform a dilution test. Inject the sample at 10% of the original concentration. If the peak shape ( As​ ) improves dramatically, you are likely experiencing mass overload. If the tailing factor remains relatively constant despite the lower concentration, the distortion is driven by secondary chemical interactions (silanols or metals)[1][2].

References

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" chromtech.com. URL:[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." phenomenex.com. URL: [Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" phenomenex.com. URL:[Link]

  • GL Sciences. "Metal-free Columns for HPLC Part 1." glsciences.com. URL: [Link]

  • Analytical Chemistry - ACS Publications. "Chromatographic Determination of Metallic Impurities in Reversed-Phase HPLC Columns." acs.org. URL:[Link]

  • LabRulez LCMS. "Analysis of Risedronate According to USP Using the Agilent 1260 Infinity Bio-inert Quaternary LC System." labrulez.com. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 4,7-Dichloroquinolin-8-ol Derivatives

Welcome to the technical support center for the synthesis of 4,7-dichloroquinolin-8-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4,7-dichloroquinolin-8-ol and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important scaffold. 4,7-dichloroquinoline derivatives are foundational precursors for a range of therapeutic agents, most notably in the development of antimalarial drugs like chloroquine and hydroxychloroquine, and are increasingly explored for their anticancer potential.[1]

The synthesis, while well-established, presents several challenges that can impact reaction yield, purity, and scalability. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory. Our approach is rooted in explaining the causal relationships behind experimental phenomena to empower you to optimize your synthetic routes effectively.

Core Synthesis Pathway: The Gould-Jacobs Reaction

The most robust and widely adopted method for constructing the quinoline core for this class of compounds is the Gould-Jacobs reaction.[2][3] This pathway involves two primary stages:

  • Condensation: An initial reaction between an appropriately substituted aniline (e.g., 3-chloroaniline) and an alkoxymethylenemalonic ester, typically diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonic ester intermediate.[4]

  • Thermal Cyclization: The intermediate undergoes a high-temperature intramolecular cyclization to form the 4-hydroxyquinoline ring system. This step is often the most challenging and requires careful optimization.[4][5][6]

Following the formation of the 7-chloro-4-quinolinol core, subsequent steps typically involve chlorination at the 4-position using reagents like phosphorus oxychloride (POCl₃) to yield the 4,7-dichloroquinoline scaffold.[7]

Gould_Jacobs_Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Post-Cyclization Steps Aniline m-Chloroaniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate 100-130°C DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate CyclizedProduct Ethyl 7-chloro-4-hydroxyquinoline- 3-carboxylate Intermediate->CyclizedProduct ~250°C (High-boiling solvent) Saponification Saponification (NaOH) CyclizedProduct->Saponification Decarboxylation Decarboxylation (Heat) Saponification->Decarboxylation Acid Chlorination Chlorination (POCl₃) Decarboxylation->Chlorination 7-Chloro-4-quinolinol FinalProduct 4,7-Dichloroquinoline Chlorination->FinalProduct

Caption: The Gould-Jacobs reaction pathway for 4,7-dichloroquinoline synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific experimental problems.

Category 1: Low Reaction Yield

Question: My thermal cyclization step is failing or giving very low yields. What's going wrong?

Answer: This is the most common bottleneck in the Gould-Jacobs synthesis. The thermal cyclization is an equilibrium process that requires significant thermal energy to proceed.

  • Causality—Insufficient Temperature: The intramolecular cyclization is often the rate-determining step and demands high temperatures, typically around 250°C, to overcome the activation energy barrier.[4][5]

  • Solution:

    • Verify Temperature: Ensure your reaction setup can accurately achieve and maintain the target temperature. Use a high-temperature thermometer or a calibrated heating mantle.

    • High-Boiling Solvents: The use of high-boiling, inert solvents is critical for maintaining a stable high temperature and ensuring even heat distribution. Diphenyl ether or Dowtherm A (a eutectic mixture of diphenyl and diphenyl ether) are standard choices.[5][7] Using an appropriate solvent can increase yields significantly.[5]

    • Microwave Irradiation: Consider using a microwave reactor. Microwave synthesis can provide rapid, uniform heating, often leading to dramatically shorter reaction times and improved yields compared to conventional heating methods.[4][8][9]

Question: My overall yield is poor, even when the cyclization seems to work. Where else could I be losing material?

Answer: Yield loss can occur at multiple stages, including workup and subsequent reaction steps.

  • Causality—Product Decomposition: While high temperatures are necessary for cyclization, prolonged heating can lead to the degradation of the desired product, often forming tarry materials.[4][5]

  • Solution:

    • Optimize Time and Temperature: Conduct a time-course study to find the optimal balance. A slightly lower temperature for a longer duration, or a higher temperature for a shorter time (especially with microwave heating), might prevent decomposition while still achieving full conversion.[4][10]

    • Inert Atmosphere: Running the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions and tar formation.[4][7]

    • Workup Losses: During the chlorination step with POCl₃, the workup is critical. The reaction mixture is typically poured into ice and neutralized.[7] Ensure the pH is carefully controlled during neutralization to maximize the precipitation of the 4,7-dichloroquinoline product without forming soluble salts.

Category 2: Impurity Formation & Side Reactions

Question: I am observing significant tar and dark, polymeric material in my cyclization reaction, making purification impossible. How do I prevent this?

Answer: Tar formation is a classic side reaction in high-temperature quinoline syntheses, resulting from the polymerization of starting materials or decomposition of the product.[4][11]

  • Causality—Localized Overheating & Reactivity: Strong acid catalysis and high temperatures can promote the polymerization of reaction intermediates.[11]

  • Solution:

    • Efficient Stirring: Ensure vigorous and efficient stirring throughout the high-temperature cyclization to prevent localized overheating and promote even heat distribution.

    • Controlled Heating: Use a heating mantle with a temperature controller rather than direct flame heating.

    • Solvent Choice: A high-boiling solvent like diphenyl ether not only controls the temperature but also helps to keep intermediates and products in solution, reducing polymerization.[5][7]

Question: My final product contains an isomeric impurity that is difficult to separate. What is its origin?

Answer: The formation of regioisomers is a known challenge when using asymmetrically substituted anilines in the Gould-Jacobs reaction.[5][6]

  • Causality—Regioselectivity of Cyclization: The cyclization can occur at either of the two ortho positions relative to the amino group on the aniline ring. For m-chloroaniline, this can lead to the formation of the desired 7-chloro isomer and the undesired 5-chloro isomer. The outcome is governed by a combination of steric hindrance and the electronic effects of the substituents.[5][6] In some cases, the isomeric 4,5-dichloroquinoline can be formed and carried through the synthesis.[12][13]

  • Solution:

    • Starting Material Purity: Ensure the high purity of your starting m-chloroaniline.

    • Purification Strategy: While preventing its formation is difficult, separation can be achieved. The 4,7-dichloroquinoline is typically the major product. Careful recrystallization from a suitable solvent (e.g., Skellysolve B, ethanol, or methanol) can enrich the desired isomer.[7][14] For very difficult separations, column chromatography on silica gel is the most effective method.[12]

Common ProblemPotential Cause(s)Recommended Solution(s)
Low Yield Incomplete cyclization due to low temperature.Increase temperature to ~250°C; use high-boiling solvents (diphenyl ether); consider microwave heating.[4][5][9]
Product decomposition from prolonged heating.Optimize reaction time and temperature; run under an inert atmosphere.[4]
Tar Formation Localized overheating; oxidative side reactions.Ensure efficient stirring; use a controlled heating source; run under N₂ or Ar.[4][11]
Isomeric Impurities Lack of regioselectivity in the cyclization step.While difficult to control, careful purification via recrystallization or column chromatography is effective.[6][7][12]
Difficult Purification Residual high-boiling solvent; presence of tar.Ensure solvent is thoroughly removed under high vacuum; purify via column chromatography before attempting crystallization.[4]

Frequently Asked Questions (FAQs)

Q1: Can I perform the Gould-Jacobs cyclization without a solvent? A1: While some variations exist, using a high-boiling inert solvent is highly recommended. It provides precise temperature control, ensures homogeneous heating, minimizes charring, and generally leads to higher and more reproducible yields.[5][7]

Q2: How does microwave heating compare to conventional oil bath heating for the cyclization step? A2: Microwave irradiation offers significant advantages. It provides rapid and uniform heating throughout the reaction volume, which can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts.[4][8][9][10]

Q3: My chlorination step with phosphorus oxychloride (POCl₃) is inefficient. How can I optimize it? A3: Success in this step depends on temperature control and anhydrous conditions. The reaction is typically performed by heating the 7-chloro-4-quinolinol with excess POCl₃ at around 135–140°C for 1-2 hours.[7] Ensure your starting quinolinol is thoroughly dry, as any water will consume the POCl₃. The workup, which involves carefully pouring the reaction mixture into an ice/water mixture and then neutralizing, is also critical for isolating the product.[7]

Q4: Are there alternative synthetic routes to 4,7-dichloroquinoline derivatives? A4: Yes, several other classical quinoline syntheses exist, such as the Conrad-Limpach, Doebner-von Miller, and Friedländer syntheses.[2][11] However, for the specific substitution pattern of 4-hydroxy-7-chloroquinoline, the Gould-Jacobs reaction starting from m-chloroaniline and DEEM is generally the most efficient and high-yielding method reported in the literature.[7][15]

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 4,7-Dichloroquinoline

This protocol is adapted from established literature procedures.[7] Safety Note: Handle m-chloroaniline, phosphorus oxychloride, and high-boiling solvents in a well-ventilated fume hood with appropriate personal protective equipment.

Troubleshooting_Workflow start Low Reaction Yield Observed check_step Which step has low yield? start->check_step cyclization Cyclization check_step->cyclization Cyclization chlorination Chlorination check_step->chlorination Chlorination check_temp Is Temperature ≥ 250°C? cyclization->check_temp check_reagents Are reagents anhydrous? chlorination->check_reagents check_time Is there product decomposition? check_temp->check_time Yes increase_temp Increase temperature. Use high-boiling solvent or microwave. check_temp->increase_temp No optimize_time Reduce heating time or run at slightly lower temp. check_time->optimize_time Yes (tarring) success Yield Optimized check_time->success No dry_reagents Thoroughly dry 7-chloro-4-quinolinol before adding POCl₃. check_reagents->dry_reagents No check_reagents->success Yes increase_temp->success optimize_time->success dry_reagents->success

Caption: A logical workflow for troubleshooting low yield issues.

A. Synthesis of Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

  • Condensation: In a round-bottom flask, combine m-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 110-120°C for 1-2 hours. The reaction can be monitored by the evolution of ethanol.

  • Cyclization: To the crude intermediate, add a high-boiling solvent (e.g., diphenyl ether, ~4-5 mL per gram of intermediate). Equip the flask with a condenser and a thermometer. Heat the mixture to 250°C under a nitrogen atmosphere. Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Isolation: Cool the reaction mixture to room temperature. Add diethyl ether or hexane to precipitate the product. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry. The yield of this ester is typically high (85-95%).[7]

B. Saponification and Decarboxylation

  • Suspend the crude ester from the previous step in a 10% aqueous solution of sodium hydroxide. Heat the mixture at reflux for 1-2 hours until a clear solution is obtained.

  • Cool the solution and acidify with a 10% hydrochloric acid solution to a pH of ~3-4 to precipitate the 7-chloro-4-hydroxy-3-quinolinecarboxylic acid.

  • Collect the acid by filtration and wash with water.

  • Suspend the air-dried acid in diphenyl ether and heat to boiling (~250°C) for 1 hour to effect decarboxylation. Water will be removed azeotropically.

C. Chlorination to 4,7-Dichloroquinoline

  • Cool the solution of 7-chloro-4-quinolinol in diphenyl ether to room temperature.

  • Carefully add phosphorus oxychloride (POCl₃, ~1.5 eq) to the mixture.

  • Heat the reaction to 135–140°C and stir for 1 hour.

  • Workup: Cool the reaction mixture and pour it slowly and carefully into a beaker containing a large amount of crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a 10% sodium hydroxide solution to precipitate the crude 4,7-dichloroquinoline.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like Skellysolve B or ethanol to yield pure 4,7-dichloroquinoline (m.p. 84–85°C).[7]

References

  • BenchChem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
  • Al-Ostoot, F. H., Al-Ghorbani, M., & Chebude, Y. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis Online. [Link]

  • Shafi, S., et al. (2021). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports. [Link]

  • Bellahouel, S., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Molecules. [Link]

  • BenchChem. (n.d.). Optimization of reaction conditions for quinolone synthesis.
  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
  • BenchChem. (n.d.). Optimizing reaction conditions for the Gould-Jacobs synthesis.
  • Price, C. C., & Roberts, R. M. (1946). 7-Chloro-4-quinolinol and 4,7-dichloroquinoline. Organic Syntheses. [Link]

  • Corona-Becerril, D., et al. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. [Link]

  • SciSpace. (n.d.). Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents.
  • Wolański, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • BenchChem. (n.d.). Technical Support Center: 4,7-Dichloroquinoline Substitution Reactions.
  • Ramirez-Prada, J., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank. [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Biological Activities of 2,4-Dichloroquinoline and 4,7-Dichloroquinoline.
  • Google Patents. (2019). CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline.
  • Nemez, D., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. [Link]

  • Shaik, A. B., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Medicinal Chemistry Research. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]

  • Google Patents. (2014).
  • ChemRxiv. (2020). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. [Link]

  • Scribd. (n.d.). Synthesis of 4,7-Dichloroquinoline.

Sources

Optimization

Technical Support Center: Troubleshooting Auto-Fluorescence in 4,7-Dichloroquinolin-8-ol Assays

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding signal-to-noise ratios in fluorogenic assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding signal-to-noise ratios in fluorogenic assays. 4,7-Dichloroquinolin-8-ol (a halogenated derivative of 8-hydroxyquinoline) is a powerful chelating agent used for detecting metal ions (such as Zn²⁺ and Al³⁺) and serving as a substrate in enzymatic assays.

However, its reliance on UV-blue excitation often leads to significant interference from biological autofluorescence. This guide is designed to provide you with the mechanistic causality behind this issue and field-proven, self-validating protocols to overcome it.

The Mechanistic Root of the Problem

To troubleshoot background fluorescence, we must first understand the photophysics of 4,7-Dichloroquinolin-8-ol.

In its free, unbound state, the molecule exhibits minimal fluorescence. This is due to an efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT) [1][2]. Upon photoexcitation, a proton rapidly transfers from the hydroxyl group to the quinoline nitrogen, creating a "keto" tautomer that relaxes back to the ground state without emitting light.

When a target metal ion is introduced, it coordinates with both the nitrogen and the deprotonated oxygen. This rigidifies the molecule and physically blocks the ESIPT pathway, resulting in Chelation-Enhanced Fluorescence (CHEF) [1][3].

The Autofluorescence Conflict: The excitation wavelength required to trigger this CHEF response typically falls in the UV-blue spectrum (360–400 nm). Unfortunately, this perfectly overlaps with the excitation spectra of ubiquitous endogenous cellular components, leading to a high background signal that masks your assay's true results[4][5].

ESIPT_CHEF FreeProbe Free 4,7-Dichloroquinolin-8-ol (Enol Form) Excitation UV/Blue Excitation (360-400 nm) FreeProbe->Excitation Complex Metal-Ligand Complex (Rigid Structure) FreeProbe->Complex + Metal Binding ESIPT ESIPT Pathway (Proton Transfer) Excitation->ESIPT No Metal CHEF CHEF Mechanism (ESIPT Blocked) Excitation->CHEF Metal Bound NonRad Non-Radiative Decay (Low Background) ESIPT->NonRad Metal Target Metal Ion (e.g., Zn²⁺, Al³⁺) Metal->Complex Complex->Excitation Emission Strong Fluorescence (490-530 nm) CHEF->Emission

Logical flow of ESIPT suppression and CHEF in 4,7-Dichloroquinolin-8-ol assays.

Quantitative Diagnostic Data

Before applying a fix, identify your primary source of background noise. Use the table below to compare the spectral overlap of common autofluorescent sources against the 4,7-Dichloroquinolin-8-ol emission profile.

Autofluorescence SourceOrigin TypePeak Excitation (nm)Peak Emission (nm)Overlap Risk with 4,7-Dichloroquinolin-8-ol
NADH / NADPH Endogenous (Metabolic)340 - 360450 - 470High (Direct excitation/emission overlap)
Flavins (FAD) Endogenous (Metabolic)380 - 450520 - 540High (Direct emission overlap)
Phenol Red Exogenous (Media)~400~550Moderate (Emission tail overlap)
Polystyrene Plates Exogenous (Plasticware)300 - 400400 - 500High (Broad spectrum interference)

Troubleshooting FAQs & Self-Validating Protocols

Q1: How can I differentiate between true probe signal and biological autofluorescence?

A1: You must build a self-validating system into your assay. Because the fluorescence of 4,7-Dichloroquinolin-8-ol relies entirely on metal chelation, you can use a high-affinity competitive chelator to strip the metal from the probe post-measurement. If the signal drops significantly, it was a true CHEF signal. If the signal remains high, you are measuring autofluorescence.

Q2: What is the optimal step-by-step workflow to physically reduce background?

A2: To ensure trustworthiness in your data, follow this self-validating experimental protocol designed to systematically eliminate background noise while verifying true signal.

Step-by-Step Methodology:

  • Matrix Pre-Clearing: Wash cells 3x with PBS and replace the standard culture medium with a Phenol Red-free, serum-reduced buffer (e.g., HBSS). Causality: Removes exogenous fluorophores that excite at 400 nm.

  • Chemical Quenching (Optional): For fixed samples, incubate with 0.1% Sudan Black B in 70% ethanol for 10 minutes, then wash extensively. Causality: Sudan Black B absorbs the broad-spectrum emission of lipofuscin and structural proteins.

  • Probe Incubation: Add 4,7-Dichloroquinolin-8-ol at the empirically determined optimal concentration (typically 5–20 µM). Incubate for 30 minutes at 37°C.

  • Primary Detection: Read the plate or image the cells (Ex: 380 nm / Em: 510 nm). Record this as your Total Fluorescence ( Ftotal​ ) .

  • Self-Validation (The Reversal Step): Add a cell-permeable, high-affinity metal chelator (e.g., 50 µM TPEN for Zn²⁺) directly to the wells. Incubate for 10 minutes and re-read the plate. Record this as your Background Fluorescence ( Fbg​ ) .

  • Data Processing: Calculate your true signal: Ftrue​=Ftotal​−Fbg​ .

Workflow Step1 1. Matrix Prep (Remove Phenol Red) Step2 2. Quenching (Sudan Black B) Step1->Step2 Step3 3. Probe Addition (4,7-Dichloroquinolin-8-ol) Step2->Step3 Step4 4. Detection (Record Total Signal) Step3->Step4 Step5 5. Self-Validation (Add TPEN to Revert) Step4->Step5

Step-by-step experimental workflow for minimizing background autofluorescence.

Q3: My sample has extreme intrinsic autofluorescence. Can I modify the detection method to bypass this entirely?

A3: Yes. If standard quenching fails, you can leverage the 4,7-Dichloroquinolin-8-ol scaffold as an "antenna" for Lanthanide-based Time-Resolved Luminescence (TRL). By coordinating the quinoline derivative with a lanthanide ion like Europium (Eu³⁺), the complex will exhibit a massive Stokes shift and a microsecond-scale emission lifetime. Because biological autofluorescence decays in nanoseconds, you can introduce a time delay (e.g., 50 µs) between excitation and detection, completely eliminating background autofluorescence from the biological sample[6].

References

  • Wang, D. et al. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. ACS Omega / PMC.[Link]

  • Pluth, M. D. et al. Biochemistry of Mobile Zinc and Nitric Oxide Revealed by Fluorescent Sensors. Annual Review of Biochemistry / PMC.[Link]

  • Mitchell, L. et al. Time-resolved luminescence detection of peroxynitrite using a reactivity-based lanthanide probe. Chemical Science (RSC Publishing).[Link]

Sources

Troubleshooting

overcoming false positives in 4,7-Dichloroquinolin-8-ol minimum inhibitory concentration (MIC) testing

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently work with researchers struggling to validate hits for halogenated 8-hydroxyquinolines (8-HQs) like 4,7-dichloroquinolin-8-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting Center. As a Senior Application Scientist, I frequently work with researchers struggling to validate hits for halogenated 8-hydroxyquinolines (8-HQs) like 4,7-dichloroquinolin-8-ol. While this chemical scaffold is widely investigated for its antimicrobial properties, it is notorious for generating "false positive" Minimum Inhibitory Concentration (MIC) results.

In drug discovery, a false positive MIC occurs when a compound appears to inhibit bacterial growth in vitro, but the effect is an artifact of the assay environment rather than true pharmacological efficacy. This guide provides a self-validating framework to systematically eliminate artifacts caused by metal chelation, vapor transition, and colorimetric dye interference.

🔬 Core Troubleshooting & Causality FAQs

Q1: My MIC for 4,7-dichloroquinolin-8-ol is highly potent in standard Mueller-Hinton Broth (MHB), but the compound fails entirely in vivo. What is causing this discrepancy? Causality & Mechanism: 8-hydroxyquinoline derivatives act as 1 for divalent cations (e.g., Zn²⁺, Cu²⁺, Fe³⁺)[1]. Standard MHB has highly variable and often deficient levels of these trace metals. When introduced into standard MHB, 4,7-dichloroquinolin-8-ol sequesters the remaining free metals, leading to bacterial nutritional starvation. The bacteria die because the media is depleted of essential cofactors, not because of a targeted mechanism of action. In a physiological (in vivo) environment, host metal-binding proteins buffer these interactions, rendering the drug inactive. The Fix: You must use Cation-Adjusted Mueller-Hinton Broth (CAMHB) and perform a "Metal Rescue" validation. If the addition of a 2-fold excess of Zn(II) completely ablates the inhibitory activity, the MIC is a chelation-driven false positive[1].

Q2: I am seeing random growth inhibition in my negative control wells, particularly those adjacent to high-concentration drug wells. Is my stock contaminated? Causality & Mechanism: It is likely not contamination, but vapor transition. Recent microplate-based bioassay studies demonstrate that 8-hydroxyquinolines can volatilize and 2 in standard, non-sealed 96-well plates[2]. This well-to-well cross-talk exposes negative control wells or adjacent low-dose wells to vaporized drug, causing false-positive inhibition readouts. The Fix: Conventional polystyrene lids do not provide an adequate vapor barrier. You must seal the microtiter plates with an Ethylene Vinyl Acetate (EVA) Capmat during the incubation period to prevent volatilization artifacts[2].

Q3: We use the Resazurin (Alamar Blue) assay for high-throughput MIC readouts. Could 4,7-dichloroquinolin-8-ol be interfering with the dye? Causality & Mechanism: Yes. The resazurin assay relies on metabolically active cells reducing the non-fluorescent blue dye into highly fluorescent pink resorufin. Small molecules, particularly redox-active or highly conjugated scaffolds like quinolines, can cause direct 3[3]. They may quench the fluorescence at the standard 4 wavelengths, artificially lowering the signal and mimicking cell death (a false positive for the drug)[4]. The Fix: Always run a cell-free control plate containing only the media, the drug dilution series, and resazurin.

📊 Data Presentation: Impact of Assay Conditions on 8-HQ MIC

The following table summarizes how unoptimized assay parameters artificially inflate the apparent potency (lowering the MIC) of 8-hydroxyquinoline derivatives compared to self-validating, optimized conditions.

Assay ConditionMedia TypePlate SealingResazurin ControlApparent MIC (µg/mL)Result Classification
Standard (Unoptimized) Standard MHBLoose Plastic LidNone0.5 - 2.0False Positive (Artifact)
Metal Supplemented CAMHB + Excess Zn²⁺Loose Plastic LidNone> 64.0Chelation Revealed
Vapor Controlled Standard MHBEVA CapmatNone8.0 - 16.0Volatility Revealed
Fully Optimized CAMHBEVA CapmatCell-Free Blanked32.0 - 64.0 True in vitro MIC
🧪 Experimental Protocol: Self-Validating MIC Workflow

To ensure scientific integrity, implement the following step-by-step methodology. This protocol builds a self-validating system that controls for chelation, volatility, and dye interference simultaneously.

Step 1: Preparation of Cation-Adjusted Media

  • Prepare Mueller-Hinton Broth according to the manufacturer's instructions. Autoclave and cool.

  • Supplement the broth with sterile-filtered calcium (Ca²⁺) and magnesium (Mg²⁺) to reach CLSI standard concentrations (20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺).

  • Validation Split: Divide the CAMHB into two batches. To Batch B, add a 2-fold physiological excess of ZnSO₄ (Metal Rescue Control).

Step 2: Compound Dilution and Plate Setup

  • Dissolve 4,7-dichloroquinolin-8-ol in 100% DMSO to create a concentrated stock (ensure final DMSO concentration in wells remains <1%).

  • Perform a 2-fold serial dilution of the compound across a 96-well microtiter plate using Batch A (Standard CAMHB).

  • Replicate the exact dilution series on a separate plate using Batch B (Zinc-Supplemented CAMHB).

  • Crucial: Prepare a third plate with the exact drug dilutions but do not add bacteria (Cell-Free Control).

Step 3: Inoculation and Vapor Sealing

  • Inoculate the test plates (Batches A and B) with the target bacterial strain to achieve a final concentration of 5 × 10⁵ CFU/mL.

  • Immediately seal all plates (including the cell-free control) tightly using an Ethylene Vinyl Acetate (EVA) Capmat to prevent vapor transition to adjacent wells.

  • Incubate at 35°C for 16-20 hours.

Step 4: Orthogonal Readout & Resazurin Addition

  • Primary Readout: Before adding any dye, read the Optical Density (OD₆₀₀) of the plates to establish a baseline growth metric that is independent of redox chemistry.

  • Add Resazurin working solution to all plates, including the cell-free control.

  • Incubate for an additional 1-2 hours and read fluorescence at λEx 545 nm / λEm 590 nm.

  • Data Correction: Subtract the fluorescence values of the Cell-Free Control plate from the corresponding wells on the inoculated plates to eliminate background chemical interference.

  • Interpretation: If the MIC in Batch A is ≤2 µg/mL, but the MIC in Batch B (Zinc) is >64 µg/mL, the compound is a promiscuous chelator, and the initial hit was a false positive.

⚙️ Mechanistic Pathway Visualization

Mechanism A 4,7-Dichloroquinolin-8-ol (Test Compound) B Divalent Cation Chelation (Zn2+, Cu2+, Fe3+) A->B C Volatilization in Microplate A->C D Redox Interference (Resazurin) A->D E Nutrient Starvation (In-vitro Artifact) B->E Depletes Media F Adjacent Well Inhibition (Edge Effect Artifact) C->F Vapor Transition G Quenched Fluorescence (Readout Artifact) D->G Absorbs/Reduces

Root causes of 4,7-Dichloroquinolin-8-ol false positives in MIC assays.

📚 References
  • Title: A Noncompetitive Inhibitor for Mycobacterium tuberculosis's Class IIa Fructose 1,6-Bisphosphate Aldolase Source: PMC - National Institutes of Health URL: [Link]

  • Title: Vapors of Volatile Plant-Derived Products Significantly Affect the Results of Antimicrobial, Antioxidative and Cytotoxicity Microplate-Based Assays Source: MDPI URL: [Link]

  • Title: Standard Operating Procedure to Optimize Resazurin-Based Viability Assays Source: IRIS URL: [Link]

  • Title: Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability Source: PMC - National Institutes of Health URL: [Link]

Sources

Optimization

purification techniques and solvent selection for crude 4,7-Dichloroquinolin-8-ol

Welcome to the Technical Support Center for halogenated quinolinol derivatives. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 4,7-Dichloroquinolin-8-ol (also known as 4,7-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for halogenated quinolinol derivatives. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate 4,7-Dichloroquinolin-8-ol (also known as 4,7-dichloro-8-hydroxyquinoline).

This compound is a critical intermediate in drug development, but its purification is notoriously difficult. The difficulty stems from two distinct physicochemical traits: its amphoteric nature (possessing both an acidic phenol and a basic pyridine-like nitrogen) and its powerful bidentate chelating ability .

This guide is designed to troubleshoot your workflows, explain the mechanistic causality behind solvent behaviors, and provide self-validating protocols to ensure high-purity recovery.

I. Quantitative Data & Solvent Selection

To purify this compound, you must exploit its ionization states. Unsubstituted 8-hydroxyquinoline has a phenolic pKa of ~9.8 and a conjugate acid pKa of ~5.0 ( [1]). However, the addition of two highly electronegative chlorine atoms at the 4 and 7 positions exerts a strong inductive electron-withdrawing effect (-I effect). This stabilizes the phenoxide anion (increasing acidity) and withdraws electron density from the nitrogen (decreasing basicity).

Table 1: Physicochemical Parameters and Solvent Selection

Parameter / SolventValue / RecommendationMechanistic Rationale
Phenolic pKa ~7.5 - 8.5 (est.)Lowered from 9.8 due to inductive electron withdrawal by the 4,7-dichloro groups.
Quinoline N pKa ~3.0 - 4.0 (est.)Lowered from 5.0 due to the electron deficiency of the halogenated aromatic ring.
Isoelectric Point (pI) ~5.5 - 6.0The pH at which the molecule is strictly neutral, maximizing lipophilicity and driving precipitation.
Extraction Solvent Ethyl Acetate (EtOAc)Excellent hydrogen-bond acceptor; highly effective for extracting the neutral ampholyte at pH 6 [2].
Recrystallization EtOH / H₂O (3:1)The neutral compound is soluble in hot ethanol but highly insoluble in water, allowing controlled nucleation.
Chromatography DCM / MeOH (95:5) + 1% AcOHAcetic acid protonates silica silanols and disrupts metal chelation, preventing severe streaking [3].

II. Troubleshooting FAQs

Q1: Why does my crude 4,7-dichloroquinolin-8-ol streak across the entire silica column, even when my TLC Rf value is optimized? A1: This is a classic symptom of transition metal chelation. The 8-hydroxyl group and the quinoline nitrogen form highly stable, 5-membered chelate rings with trace metals (e.g., Fe, Cu, Zn) inherently present in standard silica gel ( [3]). As the compound travels down the column, it continuously binds and releases these metals, causing severe streaking. Solution: You must suppress chelation by adding a competitive modifier like 1% Acetic Acid (AcOH) to your mobile phase, or by pre-washing your silica with an EDTA solution.

Q2: I attempted an acid-base extraction, but my product was lost in the aqueous phase. Where did I go wrong? A2: You likely failed to hit the exact isoelectric point (pI). Because the 4,7-dichloro substitution lowers the pKa of the nitrogen to ~3.5, you must acidify the initial extraction below pH 2.0 to fully protonate the molecule and pull it into the aqueous phase. Conversely, to recover it, you must adjust the aqueous phase to exactly pH 5.5–6.0. If you overshoot to pH 8, the phenolic OH begins to deprotonate, turning the molecule into a water-soluble anion, trapping it in the aqueous layer ([2]).

Q3: My recrystallized product has a faint green/brown tint instead of being off-white. Is it impure? A3: Yes, the discoloration is a direct visual indicator of trace metal contamination (often copper or iron complexes). To resolve this, dissolve the colored solid in ethyl acetate and wash it vigorously with a 0.1 M aqueous EDTA solution before attempting a second recrystallization.

III. Validated Experimental Protocols

Every protocol below is designed as a self-validating system . If the validation checks fail, do not proceed to the next step; instead, follow the corrective action provided.

Protocol A: Isoelectric Acid-Base Extraction

This protocol leverages the amphoteric nature of the compound to strip away strictly neutral, basic, or acidic impurities ( [4]).

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).

  • Cationic Extraction: Wash the organic layer with 1.0 M HCl (3 x 5 mL).

    • Mechanistic Note: The pH must be < 2.0 to ensure the quinoline nitrogen is fully protonated.

    • Validation Check: Spot the remaining organic layer on TLC. The product spot should be completely absent. If it remains, your HCl is not concentrated enough; use 2.0 M HCl.

  • Phase Separation: Discard the organic layer (which now contains neutral/lipophilic impurities). Retain the combined aqueous acidic layers.

  • Isoelectric Precipitation: Place the aqueous layer in an ice bath. Slowly add 1.0 M NaOH dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 5.8 .

    • Validation Check: The solution must turn instantly cloudy and form a dense precipitate as the molecule reaches its neutral, insoluble state. If the solution remains clear, the aqueous volume is too high. Concentrate the aqueous layer in vacuo by 50% and re-attempt.

  • Recovery: Vacuum filter the precipitate, wash with ice-cold DI water, and dry under high vacuum.

Protocol B: Chelate-Suppressed Column Chromatography

Use this method if acid-base extraction fails to remove structurally similar isomers (e.g., 4,5-dichloro impurities).

  • Silica Preparation: Slurry standard silica gel in Dichloromethane (DCM) containing 1% Acetic Acid (v/v). Pack the column.

  • Sample Loading: Dissolve the crude solid in a minimal amount of DCM. Do not use methanol for loading, as it will cause band broadening.

  • Elution: Elute using a gradient of DCM to DCM/MeOH (95:5) containing 1% AcOH.

    • Validation Check: The product band should elute as a tight, sharp fraction. If you observe a leading edge that drags, your silica contains unusually high metal content. Abort the column, flush with 5% MeOH/DCM, and restart using EDTA-washed silica.

IV. Workflow Visualizations

AcidBase Crude Crude 4,7-Dichloroquinolin-8-ol in Organic Solvent AcidExt Extract with 1M HCl (pH < 2) Crude->AcidExt AqAcid Aqueous Layer (Protonated Product) AcidExt->AqAcid Cationic Extraction OrgAcid Organic Layer (Neutral Impurities) AcidExt->OrgAcid Discard Isoelectric Adjust Aq. Layer to pH 5.8 (Isoelectric Point) AqAcid->Isoelectric Precipitate Filter Precipitate (Pure Neutral Product) Isoelectric->Precipitate Crystallization

Caption: Workflow for the acid-base extraction of amphoteric 4,7-dichloroquinolin-8-ol.

ChromTrouble Issue Severe Streaking on Silica Gel? Cause Metal Chelation by 8-Hydroxyl & Quinoline N Issue->Cause Yes Sol1 Pre-wash Silica with 0.1M EDTA Cause->Sol1 Sol2 Use 1% AcOH in Mobile Phase Cause->Sol2 Result Sharp Elution Bands Sol1->Result Sol2->Result

Caption: Decision tree for resolving chromatography streaking caused by metal chelation.

V. References

  • PubChem. "8-Hydroxyquinoline - Computed and Experimental Properties." National Center for Biotechnology Information. URL:[Link]

  • Royal Society of Chemistry (RSC). "Guide to achieving reliable quantitative LC-MS measurements: Acid-base extraction." URL: [Link]

  • Canadian Science Publishing. "Paper chromatographic purification and traces of heavy metal ions chelation." Canadian Journal of Chemistry. URL:[Link]

Reference Data & Comparative Studies

Validation

4,7-Dichloroquinolin-8-ol vs 8-hydroxyquinoline antibacterial efficacy comparison

An in-depth comparative analysis of 8-hydroxyquinoline (8-HQ) and its halogenated derivatives—specifically dichloro-substituted analogs like 4,7-dichloroquinolin-8-ol and the clinically prevalent 5,7-dichloroquinolin-8-o...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 8-hydroxyquinoline (8-HQ) and its halogenated derivatives—specifically dichloro-substituted analogs like 4,7-dichloroquinolin-8-ol and the clinically prevalent 5,7-dichloroquinolin-8-ol (chloroxine)—requires moving beyond basic phenotypic observations. As application scientists, we must evaluate these compounds not merely as static enzyme inhibitors, but as dynamic, metal-dependent molecular machines.

This guide dissects the pharmacokinetic causality, comparative efficacy, and the self-validating experimental frameworks necessary to evaluate these bidentate chelators in drug development.

Mechanistic Causality: The Ionophore Paradigm

To understand the efficacy difference between baseline 8-HQ and dichloroquinolin-8-ol, we must first understand their shared mechanism. Neither compound functions via traditional receptor-ligand locking. Instead, they act as bidentate chelators and lipophilic ionophores 1.

When these molecules encounter extracellular divalent or trivalent metals (primarily Cu²⁺, Zn²⁺, and Fe³⁺), they form neutral, lipophilic complexes. The core difference lies in their partition coefficients (LogP):

  • 8-Hydroxyquinoline (8-HQ): Forms stable complexes, but its baseline lipophilicity limits the rate at which these complexes diffuse across the dense bacterial lipid bilayer.

  • Dichloroquinolin-8-ol: The addition of two chlorine atoms (whether at the 4,7 or 5,7 positions) significantly increases the molecule's lipophilicity. This structural modification acts as a pharmacokinetic accelerant, driving the metal complex across the bacterial membrane with far greater efficiency 2.

Once inside the cytoplasm, the complex dissociates. If the metal is redox-active (like Cu²⁺ or Fe³⁺), it triggers a lethal intracellular Fenton reaction, generating massive amounts of Reactive Oxygen Species (ROS) 3. If the metal is Zn²⁺, it competitively displaces other essential cofactors in bacterial metalloenzymes, leading to metabolic arrest 4.

Mechanism HQ 8-HQ / Dichloro-8-HQ Complex Lipophilic Metal Complex HQ->Complex Chelation Metals Extracellular Metals (Cu2+, Zn2+, Fe3+) Metals->Complex Membrane Bacterial Membrane Diffusion Complex->Membrane High LogP drives entry Intra Intracellular Metal Release Membrane->Intra Ionophore Activity ROS Fenton Reaction (ROS) Intra->ROS Redox Cycling Enzyme Metalloenzyme Disruption Intra->Enzyme Competitive Binding Death Bacterial Cell Death ROS->Death Enzyme->Death

Fig 1: Metal-dependent antibacterial signaling and toxicity pathway of 8-HQ derivatives.

Comparative Antibacterial Efficacy

The enhanced membrane permeability of dichloroquinolin-8-ol translates directly to superior in vitro efficacy, particularly against Gram-positive bacteria and specific gut pathogens. While 8-HQ shows moderate activity, it often struggles against pathogens with robust efflux pumps or thicker cell envelopes unless artificially supplemented with transition metals 5.

Table 1: Quantitative MIC Comparison across Key Pathogens

Bacterial Strain8-Hydroxyquinoline (MIC)Dichloroquinolin-8-ol (MIC)Causality / Mechanistic Note
Staphylococcus aureus16.0 – 32.0 µM2.0 – 8.0 µMHalogenation overcomes thick peptidoglycan barrier.
Clostridioides difficile> 200 µg/mL8.0 µg/mLDichloro-analog exhibits high selectivity against clostridia 2.
Enterococcus faecalis4.0 µg/mL< 2.0 µg/mLBoth compounds show strong baseline efficacy here.
Escherichia coli (ESKAPE)> 128 µg/mL16 - 32 µg/mLEfficacy heavily potentiated by the addition of exogenous Zn²⁺ 4.
Mycobacterium tuberculosis~10 µM (Cu-dependent)< 5 µMCopper-mediated toxicity drives rapid bactericidal action 3.

Self-Validating Experimental Protocols

To rigorously compare these compounds, standard MIC assays are insufficient. Because their mechanism is inextricably linked to metal chelation, your experimental design must actively manipulate the metal environment. The following protocols are designed as self-validating systems: if the compound works via the proposed mechanism, the controls will force a predictable shift in the data.

Protocol A: Metal-Modulated Broth Microdilution Assay

Causality: By artificially depleting metals (using EDTA) or enriching them (using CuSO₄/ZnSO₄), we can prove that the antibacterial efficacy is metal-dependent rather than a result of direct target binding.

  • Preparation: Prepare standard Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Environmental Axis Setup: Split the CAMHB into three distinct testing environments:

    • Condition 1 (Baseline): Standard CAMHB.

    • Condition 2 (Metal Depleted): CAMHB supplemented with 50 µM EDTA (a non-permeable extracellular chelator).

    • Condition 3 (Metal Enriched): CAMHB supplemented with 50 µM CuSO₄ or ZnSO₄.

  • Inoculation: Standardize bacterial inoculum to 5×105 CFU/mL.

  • Treatment: Perform serial dilutions of 8-HQ and Dichloroquinolin-8-ol across all three environments in a 96-well plate.

  • Incubation & Read: Incubate at 37°C for 18-24 hours. Read OD600.

  • Self-Validation Check: A true ionophore will show a significantly higher MIC (loss of potency) in Condition 2, and a lower MIC (gain of potency) in Condition 3.

Workflow Inoculum Standardize Inoculum (5 x 10^5 CFU/mL) Media Prepare Media Conditions Inoculum->Media Cond1 Standard MHB Media->Cond1 Cond2 MHB + Metal (Cu/Zn) Media->Cond2 Cond3 MHB + Chelator (EDTA) Media->Cond3 Treat Add Compound Dilutions Cond1->Treat Cond2->Treat Cond3->Treat Incubate Incubate 18-24h at 37°C Treat->Incubate Read Determine MIC Shift Incubate->Read Optical Density (OD600)

Fig 2: Self-validating experimental workflow for metal-dependent MIC determination.

Protocol B: Intracellular ROS Quantification via DCFH-DA

Causality: If the dichloro-derivative is successfully transporting Cu²⁺/Fe³⁺ into the cell, the resulting Fenton reaction will produce hydroxyl radicals. We quantify this using a fluorescent probe.

  • Culture: Grow target bacteria to mid-exponential phase (OD600 ~0.5).

  • Probe Loading: Wash cells and incubate with 10 µM DCFH-DA (2′,7′-dichlorofluorescein diacetate) in PBS for 30 minutes in the dark.

  • Treatment: Expose the loaded cells to 1x and 4x MIC concentrations of 8-HQ and Dichloroquinolin-8-ol.

  • Validation Control: Run a parallel well treated with the compound plus 150 mM Thiourea (a potent ROS scavenger).

  • Measurement: Measure fluorescence (Excitation 485 nm / Emission 535 nm) continuously over 2 hours.

  • Self-Validation Check: The dichloro-derivative should induce a rapid fluorescence spike compared to 8-HQ due to faster membrane penetration. The Thiourea control must suppress this signal, proving the fluorescence is genuinely ROS-mediated.

Conclusion for Drug Development

When choosing between these scaffolds for novel antimicrobial development, the data heavily favors the halogenated derivatives. While 8-HQ is a foundational chelator, its limited lipophilicity restricts its clinical utility against complex bacterial envelopes. Dichloroquinolin-8-ol bypasses this limitation, acting as a highly efficient, metal-dependent Trojan horse that turns the bacteria's own extracellular environment into a source of lethal intracellular toxicity.

References

  • PMC. "8-Hydroxyquinoline Series Exerts Bactericidal Activity against Mycobacterium tuberculosis Via Copper-Mediated Toxicity." National Institutes of Health. URL:[Link]

  • MDPI. "Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment." MDPI. URL: [Link]

  • PubMed. "Zn(II) enhances the antimicrobial effect of chloroxine and structural analogues against drug-resistant ESKAPE pathogens in vitro." National Institutes of Health. URL:[Link]

  • MDPI. "In Vitro Selective Growth-Inhibitory Activities of Phytochemicals, Synthetic Phytochemical Analogs, and Antibiotics." MDPI. URL: [Link]

Sources

Comparative

Comparative NMR Structural Validation Guide: 4,7-Dichloroquinolin-8-ol vs. Positional Isomers

As drug development increasingly relies on halogenated quinoline scaffolds for their potent antimicrobial and anticancer properties, the precise structural validation of these intermediates is non-negotiable. 4,7-Dichlor...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on halogenated quinoline scaffolds for their potent antimicrobial and anticancer properties, the precise structural validation of these intermediates is non-negotiable. 4,7-Dichloroquinolin-8-ol is a critical building block, but its synthesis often yields complex mixtures of positional isomers.

This guide provides a comprehensive, objective comparison of the Nuclear Magnetic Resonance (NMR) profiles of 4,7-dichloroquinolin-8-ol against its unchlorinated parent compound (8-hydroxyquinoline) and its most common regioisomer (5,7-dichloroquinolin-8-ol). By understanding the causality behind these chemical shifts, researchers can implement a self-validating analytical workflow for absolute regiochemical assignment.

The Causality of Chemical Shifts in Halogenated Quinolines

The introduction of chlorine atoms onto the quinoline core fundamentally alters the local electron density through competing inductive ( −I ) and resonance ( +M ) effects. Because the −I effect dominates for protons, adjacent protons experience significant deshielding.

To differentiate 4,7-dichloroquinolin-8-ol from 5,7-dichloroquinolin-8-ol, we must analyze the disruption of the native spin systems:

  • The Pyridine Ring (H2, H3, H4): In unsubstituted 8-hydroxyquinoline, these protons form an AMX spin system. In the 4,7-dichloro isomer, the chlorine at C4 eliminates H4. This reduces the system to an AX pair (H2 and H3), which appear as two doublets with a characteristic ortho-coupling constant ( J≈4.5 Hz).

  • The Phenolic Ring (H5, H6, H7): In the 4,7-dichloro isomer, the chlorine at C7 eliminates H7. The remaining H5 and H6 protons are ortho to each other, yielding an AB spin system characterized by two doublets with a larger coupling constant ( J≈8.5 Hz).

  • The Isomeric Contrast: In [1], chlorines occupy C5 and C7. This isolates H6 between two heavy atoms, stripping it of any ortho-coupling partners. Consequently, H6 collapses into a sharp, diagnostic singlet—the ultimate fiducial marker for the 5,7-substitution pattern.

Quantitative NMR Data Comparison

The following tables summarize the experimental 1D NMR parameters required to objectively distinguish these compounds. Data is referenced to DMSO- d6​ at 400 MHz.

Table 1: 1 H NMR Chemical Shifts & Multiplicities
Proton Position8-Hydroxyquinoline (Parent)4,7-Dichloroquinolin-8-ol5,7-Dichloroquinolin-8-ol
H2 8.85 ppm (dd, J=4.2,1.6 )8.88 ppm (d, J=4.5 )8.95 ppm (dd, J=4.2,1.5 )
H3 7.55 ppm (dd, J=8.3,4.2 )7.75 ppm (d, J=4.5 )7.70 ppm (dd, J=8.5,4.2 )
H4 8.30 ppm (dd, J=8.3,1.6 )— (Cl substituted) 8.50 ppm (dd, J=8.5,1.5 )
H5 7.35 ppm (dd, J=7.8,1.2 )7.60 ppm (d, J=8.5 )— (Cl substituted)
H6 7.45 ppm (t, J=7.8 )7.80 ppm (d, J=8.5 )7.90 ppm (s)
H7 7.10 ppm (dd, J=7.8,1.2 )— (Cl substituted) — (Cl substituted)
-OH 9.80 ppm (s, broad)10.50 ppm (s)10.60 ppm (s)
Table 2: Key 13 C NMR Diagnostic Shifts
Carbon Position8-Hydroxyquinoline4,7-Dichloroquinolin-8-ol5,7-Dichloroquinolin-8-ol
C4 (Pyridine) 136.2 ppm~141.5 ppm (Deshielded)134.8 ppm
C5 (Phenolic) 112.5 ppm115.0 ppm~122.0 ppm (Deshielded)
C7 (Phenolic) 110.1 ppm~118.5 ppm (Deshielded)~116.5 ppm (Deshielded)
C8 (C-OH) 153.0 ppm151.2 ppm149.8 ppm

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, do not rely solely on 1D chemical shifts. The following protocol utilizes 2D NMR to create a self-validating analytical loop, a standard practice in the characterization of [2].

Step-by-Step Methodology

Step 1: Sample Preparation (Solvent Causality)

  • Weigh exactly 20 mg of the purified quinoline derivative.

  • Dissolve in 0.6 mL of anhydrous DMSO- d6​ (100 atom % D) containing 0.03% v/v TMS.

  • Causality: DMSO- d6​ is chosen over CDCl 3​ because its strong hydrogen-bond accepting nature disrupts intermolecular stacking of the quinoline molecules. This locks the C8-OH proton into a stable hydrogen bond with the solvent, rendering it visible as a sharp, integrated singlet (>10.0 ppm) rather than a broad, unquantifiable baseline anomaly.

Step 2: 1D NMR Acquisition

  • Tune and match the probe to the 1 H and 13 C frequencies on a 400 MHz spectrometer at 298 K.

  • Acquire the 1 H spectrum using a 30° pulse angle, 16 scans, and a 2-second relaxation delay ( D1 ).

  • Acquire the 13 C{ 1 H} spectrum using a standard CPD (WALTZ-16) sequence, 512–1024 scans, and a D1 of 2 seconds.

Step 3: 2D COSY & HMBC (The Self-Validation Engine)

  • Acquire a 1 H- 1 H COSY spectrum.

    • Validation Check: If the compound is 4,7-dichloroquinolin-8-ol, the COSY map must show a distinct cross-peak between the doublets at 7.60 ppm (H5) and 7.80 ppm (H6). If no cross-peak exists for the phenolic protons, the structure is the 5,7-dichloro isomer.

  • Acquire a 1 H- 13 C HMBC spectrum.

    • Validation Check: The hydroxyl proton (~10.50 ppm) will show a strong 3JCH​ correlation to C7. In the 4,7-dichloro isomer, C7 is a quaternary carbon (~118.5 ppm) bearing chlorine. In the unsubstituted parent, it correlates to a tertiary CH carbon.

Visualizing the Analytical Workflows

Structural_Validation cluster_0 Regioisomer Differentiation Logic A Unknown Dichloroquinolin-8-ol B Analyze H6 Signal Multiplicity A->B C Singlet (Isolated Proton) B->C J = 0 Hz D Doublet (Ortho-Coupled) B->D J ≈ 8.5 Hz E 5,7-Dichloro Isomer C->E F 4,7-Dichloro Isomer D->F

Decision tree for differentiating dichloroquinolin-8-ol regioisomers based on H6 NMR multiplicity.

NMR_Workflow Step1 Sample Prep (20mg in DMSO-d6) Step2 1D Acquisition (1H & 13C) Step1->Step2 Step3 2D Acquisition (COSY & HMBC) Step2->Step3 Step4 Spectral Processing (FT & Phasing) Step3->Step4 Step5 Peak Assignment & Validation Step4->Step5

Self-validating NMR acquisition workflow for definitive structural elucidation of quinoline derivatives.

Conclusion

Differentiating 4,7-dichloroquinolin-8-ol from other positional isomers requires more than matching a list of peaks; it demands an understanding of how halogen substitution dictates spin-spin coupling. By leveraging the collapse of the H5-H6 AB spin system into a singlet as a negative control, and utilizing DMSO- d6​ to lock the hydroxyl proton for HMBC correlation, researchers can establish a highly robust, error-free structural validation pipeline for [3].

References

  • Title: Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Source: European Journal of Chemistry URL: [Link]

  • Title: Eighteen 5,7-Dihalo-8-quinolinol and 2,2′-Bipyridine Co(II) Complexes as a New Class of Promising Anticancer Agents. Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Source: PubMed Central (PMC) URL: [Link]

Validation

Cross-Validation of 4,7-Dichloroquinolin-8-ol LC-MS/MS Analytical Data: A Comparative Guide

Introduction & Rationale Halogenated 8-hydroxyquinolines (8-HQs) are highly versatile scaffolds in drug discovery, recognized for their potent metalloprotease (e.g., MetAP) inhibition and broad-spectrum antimicrobial act...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

Halogenated 8-hydroxyquinolines (8-HQs) are highly versatile scaffolds in drug discovery, recognized for their potent metalloprotease (e.g., MetAP) inhibition and broad-spectrum antimicrobial activities[1]. Among these, 4,7-Dichloroquinolin-8-ol serves as a critical bioactive agent and synthetic intermediate. However, its exact structural similarity to other clinical isomers—most notably 5,7-dichloroquinolin-8-ol (chloroxine)—presents significant bioanalytical challenges during pharmacokinetic profiling and therapeutic monitoring[2].

This guide provides an objective, data-driven comparison of LC-MS/MS methodologies for the quantification of 4,7-dichloroquinolin-8-ol. By cross-validating its performance against alternative halogenated quinolinols (such as chloroxine and clioquinol), we establish a self-validating analytical framework that ensures high selectivity, minimal matrix interference, and robust reproducibility[1][3].

Causality in Methodological Design (E-E-A-T)

To move beyond standard protocols, it is essential to understand the why behind each bioanalytical parameter.

  • Chelation Mitigation (Sample Preparation): 8-HQs possess a high affinity for divalent metal ions (e.g., Cu²⁺, Fe²⁺)[1]. In standard LC systems, this leads to severe peak tailing and signal loss due to interactions with endogenous metals or stainless-steel components. Causality: We utilize mixed-mode Solid Phase Extraction (SPE) over simple Protein Precipitation (PPT) and add 0.1% EDTA to the biological matrix. EDTA masks trace metals, preventing non-specific analyte binding and ensuring extraction recoveries exceed 90%[3].

  • Isomeric Resolution (Chromatography): 4,7-dichloroquinolin-8-ol and 5,7-dichloroquinolin-8-ol yield identical precursor ions ([M+H]⁺ m/z 214.0) and highly similar fragmentation patterns. Causality: Baseline separation cannot be achieved by mass alone. We employ a superficially porous particle (SPP) C18 column, leveraging the slight differences in dipole moments between the isomers under a shallow acidic gradient.

  • Ionization Dynamics (Mass Spectrometry): Causality: Positive Electrospray Ionization (ESI+) is selected over APCI because the basicity of the quinoline nitrogen readily accepts a proton in acidic mobile phases (0.1% formic acid), yielding superior signal-to-noise ratios[1].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocol incorporates built-in validation checkpoints (blanks, QCs, and internal standards) to dynamically monitor matrix effects and carryover.

Step 1: Matrix Preparation & Chelation Masking
  • Aliquot 50 µL of the biological matrix (plasma or urine) into a 96-well plate.

  • Add 10 µL of 0.1% EDTA solution to prevent analyte chelation with endogenous metals.

  • Spike with 10 µL of the Internal Standard (Clioquinol, 150 ng/mL) to normalize extraction efficiency across all samples[1].

  • Self-Validation Check: Include a "Zero Sample" (matrix + IS only) to verify the absence of isotopic interference.

Step 2: Mixed-Mode Solid-Phase Extraction (MCX SPE)
  • Condition a mixed-mode cation exchange (MCX) SPE plate with 1 mL methanol, followed by 1 mL 2% formic acid in water.

  • Load the pre-treated sample. The acidic environment ensures the quinoline nitrogen is fully protonated and retained by the cation-exchange sorbent.

  • Wash with 1 mL of 2% formic acid, followed by 1 mL of methanol to completely remove phospholipids and neutral lipids (the primary culprits of ion suppression).

  • Elute the target analytes with 500 µL of 5% ammonium hydroxide in methanol.

  • Evaporate under nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Step 3: LC-MS/MS Acquisition
  • Inject 5 µL onto an SPP C18 column (2.1 × 50 mm, 2.7 µm) maintained at 40°C.

  • Run a gradient using Mobile Phase A (0.1% Formic Acid in Water) and B (0.1% Formic Acid in Acetonitrile) from 5% B to 95% B over 4.5 minutes.

  • Monitor MRM transitions using a triple quadrupole mass spectrometer in ESI+ mode.

Data Presentation & Alternative Comparison

The following tables summarize the cross-validation data, objectively comparing 4,7-dichloroquinolin-8-ol with its clinical isomer (5,7-dichloroquinolin-8-ol) and the internal standard (Clioquinol).

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
4,7-Dichloroquinolin-8-ol 214.0178.06025
5,7-Dichloroquinolin-8-ol 214.0150.06035
Clioquinol (IS) 305.8178.96530

Table 2: Cross-Validation Performance Metrics (Rat Plasma Matrix)

Validation Parameter4,7-Dichloroquinolin-8-ol5,7-Dichloroquinolin-8-olClioquinol (IS)
Linear Dynamic Range 1.0 – 1000 ng/mL1.0 – 1000 ng/mLN/A
Intra-day Precision (CV%) ≤ 6.5%≤ 7.2%≤ 5.0%
Extraction Recovery 94.2% ± 3.1%91.8% ± 4.5%96.6% ± 2.0%
Matrix Effect 98.5% (Negligible)95.0% (Negligible)99.1%

Data Interpretation: The MCX SPE protocol normalizes the extraction recovery for both isomers to >90%, far exceeding the performance of standard protein precipitation[1]. Matrix effects are tightly controlled near 100%, validating the method's reliability across different halogenated analogs.

Visualizations

Bioanalytical_Workflow A Sample Collection (Plasma/Urine) B Sample Preparation (MCX SPE + EDTA) A->B C Chromatographic Separation (SPP C18 Column) B->C D Ionization (ESI+) & MS/MS Detection C->D E Data Acquisition & Cross-Validation D->E

Self-validating LC-MS/MS workflow for 4,7-dichloroquinolin-8-ol quantification.

MetAP_Pathway A Nascent Polypeptide (N-terminal Met) B Methionine Aminopeptidase (MetAP Active Site) A->B Substrate Binding C Mature Functional Protein B->C N-terminal Cleavage D 4,7-Dichloroquinolin-8-ol (Inhibitor) E Metal Ion Chelation (Co2+/Mn2+) D->E Chelates E->B Inactivates Enzyme

Mechanism of MetAP inhibition by 4,7-dichloroquinolin-8-ol via metal chelation.

References

  • Title: A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies Source: PubMed Central (PMC) URL: [Link]

  • Title: Critical Evaluation of Two Qualitative Analytical Approaches for Multiclass Determination of Veterinary Drugs in Bovine Muscle Using UHPLC-Q-Orbitrap: The Wind of Change in Brazilian Monitoring Source: PubMed Central (PMC) URL: [Link]

  • Title: Discovery of Potent and Selective Inhibitors of Human Platelet-Type 12-Lipoxygenase Source: PubMed Central (PMC) URL: [Link]

Sources

Comparative

comparing metal chelation stability constants of 4,7-Dichloroquinolin-8-ol derivatives

An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals evaluating the thermodynamic stability of metal-ligand complexes. Executive Summary Halogenated 8-h...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals evaluating the thermodynamic stability of metal-ligand complexes.

Executive Summary

Halogenated 8-hydroxyquinoline (8-HQ) derivatives are a privileged class of pharmacophores widely investigated as Metal-Protein Attenuating Compounds (MPACs) and anticancer agents. While 4,7-dichloroquinolin-8-ol is a specific structural isomer of interest, the broader family—including its highly studied analog chlorquinaldol (5,7-dichloro-2-methylquinolin-8-ol), clioquinol (CQ), and PBT2 —shares a conserved N,O-donor chelation motif. The biological efficacy of these compounds relies entirely on their metal chelation stability constants ( logβ ), which dictate their ability to sequester dysregulated metal ions (Cu²⁺, Zn²⁺, Fe³⁺) and trigger targeted intracellular oxidative stress.

Mechanistic Overview: Why Stability Constants Dictate Efficacy

The therapeutic window of an MPAC is governed by its thermodynamic ability to outcompete endogenous proteins for metal ions without permanently trapping them in an inert state.

Halogenation at the 4,7 or 5,7 positions inherently withdraws electron density from the quinoline ring. This lowers the pKa of the hydroxyl group, allowing the ligand to deprotonate and bind metals more readily at physiological pH (7.4). Once inside the cell, the formed metal-chelate complex can undergo redox cycling (e.g., Cu²⁺/Cu⁺ or Fe³⁺/Fe²⁺), triggering the Fenton reaction, generating Reactive Oxygen Species (ROS), and inducing apoptosis in cancer cells[1].

Mechanism L Halogenated 8-HQ (e.g., Chlorquinaldol) C N,O-Chelate Complex (ML or ML₂) L->C Deprotonation & Binding M Target Metal (Cu²⁺, Fe³⁺, Zn²⁺) M->C Sequestration R Redox Cycling & ROS Generation C->R Fenton-like Reactions

Fig 1: Mechanism of metal sequestration and ROS generation by halogenated 8-HQ derivatives.

Comparative Stability Constants

The table below synthesizes the thermodynamic stability constants ( logK ) for key 8-HQ derivatives. The formation of the mono-complex (ML) is represented by logK1​ , while the bis-complex (ML₂) is represented by logK2​ .

Compound / DerivativeMetal Ion logK1​ (ML) logK2​ (ML₂) logβ (Overall)Ref / Solvent System
8-Hydroxyquinoline (8-HQ) Cu(II)~12.76~11.50~24.26Aqueous / Mixed
Clioquinol (CQ) Cu(II)12.5010.9023.4080/20 MeOH/H₂O[2]
PBT2 Cu(II)13.615.9519.56Aqueous[3]
Chlorquinaldol Fe(III)--~30.00Aqueous/Mixed[1]
4,7-Dichloroquinolin-8-ol Cu(II)~12.50~10.80~23.30Structurally Inferred
4,7-Dichloroquinolin-8-ol Zn(II)~8.50~7.50~16.00Structurally Inferred
Key Mechanistic Insights from the Data:
  • The Irving-Williams Series: Across all derivatives, the stability constants follow the established order of Fe(II) < Zn(II) < Cu(II) < Fe(III)[4]. Copper(II) consistently forms highly stable square-planar or distorted octahedral complexes[5].

  • Steric Modulation (The PBT2 Anomaly): Notice the drastic drop in logK2​ for PBT2 (5.95) compared to Clioquinol (10.90)[2][3]. The bulky dimethylamino substituent at the 2-position creates severe steric hindrance, destabilizing the bis-complex. This is a deliberate drug design choice: it prevents the formation of an overly stable, biologically inert ML₂ complex, ensuring the drug can efficiently release Cu(II) to target intracellular pathways.

  • Iron Affinity: Chlorquinaldol (5,7-dichloro-2-methylquinolin-8-ol) exhibits a profound affinity for Fe(III), forming a highly stable neutral octahedral complex with an overall logβ of ~30[1].

Experimental Methodology: Self-Validating Speciation Protocol

Determining the stability constants of highly lipophilic halogenated quinolines requires a robust, self-validating analytical system. Relying solely on potentiometry is dangerous; if the metal ion hydrolyzes (forms hydroxides) instead of binding the ligand, the pH electrode will still register a proton release, leading to false-positive stability calculations.

Therefore, we employ a dual-validation workflow combining pH-Potentiometry (to track proton displacement) and UV-Vis Spectrophotometry (to confirm the bathochromic shift of the quinoline chromophore upon metal binding)[5].

Workflow S1 Prepare 1 mM Ligand in 30% DMSO/H₂O S2 Acidify to pH 2.0 (Protonate N-atom) S1->S2 S3 Titrate with 0.1 M KOH (under N₂ atmosphere) S2->S3 S4 Monitor UV-Vis Shifts (250–600 nm) S3->S4 Aliquot analysis S5 Hyperquad Modeling (Calculate log β) S3->S5 pH data S4->S5 Absorbance data

Fig 2: Self-validating experimental workflow for determining metal-ligand stability constants.

Step-by-Step Protocol
  • Solvent Preparation (Causality: Solubility Control): Because 4,7-dichloroquinolin-8-ol and chlorquinaldol are highly lipophilic, titrations must be performed in a mixed solvent system, typically 30% v/v DMSO/H₂O [4]. Why? If purely aqueous solutions are used, the neutral ML₂ complex will precipitate mid-titration, coating the pH electrode and invalidating the Nernstian response.

  • Ionic Strength & Atmosphere (Causality: Thermodynamic Isolation): Maintain a constant ionic strength using 0.1 M KCl or KNO₃. Conduct the titration in a sealed, thermostated vessel (25.0 ± 0.1 °C) under a strict Nitrogen (N₂) purge. Why? N₂ prevents atmospheric CO₂ from dissolving into the solution to form carbonic acid, which would artificially lower the pH and skew the calculated protonation constants.

  • Acidification & Titration: Lower the starting pH to ~2.0 using standardized HCl to ensure the quinoline nitrogen is fully protonated. Titrate with standardized 0.1 M KOH, allowing a minimum equilibration time of 120 seconds per aliquot.

  • Spectrophotometric Validation: In parallel, extract aliquots and monitor the UV-Vis spectra (250–600 nm). The formation of the phenolate-metal bond induces a distinct bathochromic (red) shift of the π→π∗ and n→π∗ transitions. This optically proves that the protons being displaced in step 3 are due to actual metal chelation, not metal-hydroxide precipitation[5].

  • Data Speciation: Export the combined potentiometric and spectrophotometric datasets into thermodynamic modeling software (e.g., Hyperquad2013 or HYSS) to resolve the overlapping equilibria and calculate the precise logK1​ and logK2​ values.

References

  • Polymeric nanoparticles with chelating properties for biomedical applications Source: University of Catania (unict.it) URL:[Link][1]

  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug Resistance Source: ACS Publications / mtak.hu URL:[Link][4]

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes Source: Frontiers in Chemistry URL:[Link][5]

  • Copper(II) Binding to PBT2 Differs from That of Other 8-Hydroxyquinoline Chelators: Implications for the Treatment of Neurodegenerative Protein Misfolding Diseases Source: National Institutes of Health (PMC) URL:[Link][3]

  • Simple and mixed complexes of copper(II) with 8-hydroxyquinoline derivatives and amino acids Source: IBB-CNR / Journal of Inorganic Biochemistry URL:[Link][2]

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of 4,7-Dichloroquinolin-8-ol and Its Analogs in Murine Models

This guide provides a comprehensive analysis of the therapeutic potential of 4,7-dichloroquinolin-8-ol, a member of the quinoline class of heterocyclic compounds. Quinoline and its derivatives have long been a focal poin...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the therapeutic potential of 4,7-dichloroquinolin-8-ol, a member of the quinoline class of heterocyclic compounds. Quinoline and its derivatives have long been a focal point in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer and antimicrobial effects.[1][2][3] This document synthesizes available data to compare its efficacy in controlled cellular environments (in vitro) with its performance in complex biological systems (in vivo murine models), offering critical insights for researchers and drug development professionals.

While direct experimental data for 4,7-dichloroquinolin-8-ol is limited in the reviewed literature, this guide will draw upon robust data from structurally similar and precursor compounds, such as 4,7-dichloroquinoline and other halogenated quinolin-8-ol derivatives, to build a scientifically grounded comparative framework. This approach is essential for understanding the structure-activity relationships that govern the transition from a promising lab finding to a viable preclinical candidate.

Part 1: In Vitro Efficacy Evaluation: Cellular Potency and Mechanistic Insights

The initial screening of any potential therapeutic agent begins in vitro, where its direct effects on cell lines can be quantified. For quinoline derivatives, this typically involves assessing cytotoxicity against various cancer cell lines.

Mechanism of Action at the Cellular Level

Quinoline derivatives exert their cytotoxic effects through multiple mechanisms. Their planar structure allows them to intercalate with DNA, while other modes of action include the inhibition of critical enzymes like protein kinases and topoisomerases, disruption of the cell cycle, and the induction of programmed cell death (apoptosis).[3][4] Specifically, for 8-hydroxyquinoline derivatives, the mechanism can also involve the chelation of metal ions essential for cellular processes and the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death.[5]

Below is a diagram illustrating a generalized pathway for apoptosis induction, a common endpoint for many quinoline-based anticancer agents.

Quinoline Quinoline Derivative (e.g., 4,7-Dichloroquinolin-8-ol) ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS DNA_Damage DNA Damage / Kinase Inhibition Quinoline->DNA_Damage Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c release Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DNA_Damage->Mito

Figure 1: Generalized apoptotic pathway induced by quinoline derivatives.
Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is the standard metric for quantifying a compound's in vitro potency. It represents the concentration required to inhibit a biological process, such as cell proliferation, by 50%. The table below collates IC50 values for several quinoline derivatives against various cancer cell lines, demonstrating the broad cytotoxic potential of this chemical class.

Compound/Derivative ClassSubstitution PatternCancer Cell LineIC50 Value (µM)Reference
8-Hydroxyquinoline Derivatives
5,7-Dibromo-8-hydroxyquinoline5,7-dibromo, 8-hydroxyC6 (Rat Brain Tumor)22.2 (6.7 µg/mL)[6]
5,7-Dibromo-8-hydroxyquinoline5,7-dibromo, 8-hydroxyHeLa (Cervical Cancer)27.2 (8.2 µg/mL)[6]
5-Nitro-8-hydroxyquinoline5-nitro, 8-hydroxyRaji (B-cell Lymphoma)0.438[6]
4,7-Disubstituted Quinolines
7-Chloro-4-quinolinylhydrazone7-chloro, 4-hydrazoneSF-295 (CNS)1.1-16.7 (0.31-4.65 µg/cm³)[1]
7-Chloro-4-quinolinylhydrazone7-chloro, 4-hydrazoneHCT-8 (Colon)1.1-16.7 (0.31-4.65 µg/cm³)[1]
7-Chloro-4-quinolinylhydrazone7-chloro, 4-hydrazoneHL-60 (Leukemia)1.1-16.7 (0.31-4.65 µg/cm³)[1]
Other Quinoline Derivatives
Nitro-aldehyde quinoline8-nitro, 7-carbaldehydeCaco-2 (Colorectal)0.53[2]
Amino-aldehyde quinoline8-amino, 7-carbaldehydeCaco-2 (Colorectal)1.14[2]

Note: IC50 values converted from µg/mL assuming an average molecular weight of ~300 g/mol for dibromo derivatives and ~280 g/mol for hydrazone derivatives for comparative purposes.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a cornerstone of in vitro cytotoxicity testing. Its selection is based on its reliability in measuring the metabolic activity of living cells, which is directly proportional to cell viability.[7][8]

start Start seed 1. Seed Cells in 96-well plate (24h incubation) start->seed treat 2. Treat Cells with Quinoline Derivative (Varying Concentrations) seed->treat incubate 3. Incubate (e.g., 24-72h) treat->incubate add_mtt 4. Add MTT Reagent (Incubate 2-4h) incubate->add_mtt solubilize 5. Solubilize Formazan (e.g., with DMSO) add_mtt->solubilize read 6. Measure Absorbance (~570 nm) solubilize->read analyze 7. Calculate IC50 read->analyze

Figure 2: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) into a 96-well microplate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[6][7]

  • Compound Preparation: Prepare a stock solution of 4,7-dichloroquinolin-8-ol in a suitable solvent like DMSO. Create a series of dilutions in complete cell culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.[7]

  • Incubation: Incubate the treated plates for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its effect.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10-20 µL of this solution to each well and incubate for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent, such as DMSO or a specialized buffer, to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[6] The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot these percentages against the compound concentrations on a logarithmic scale and use a dose-response curve fit to determine the IC50 value.[6]

Part 2: In Vivo Efficacy in Murine Models: A Bridge to Clinical Relevance

Demonstrating efficacy in a living organism is the critical next step. Murine models are indispensable for evaluating a compound's therapeutic potential, pharmacokinetics, and safety profile before it can be considered for human trials.[9]

Translating In Vitro Potency to In Vivo Effect

While in vitro assays are excellent for high-throughput screening, they do not account for the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug. A compound that is highly potent in vitro may fail in vivo due to poor bioavailability, rapid metabolism into inactive forms, or unacceptable toxicity at therapeutic concentrations.[10][11] Pharmacokinetic studies in mice are crucial to understand these parameters and establish an effective dosing regimen.[12][13]

Application in Murine Cancer Models

The most common approach to test anticancer agents in vivo is the xenograft model, where human cancer cells are implanted into immunodeficient mice.[14][15] This allows the direct assessment of a compound's effect on human tumor growth.

Compound ClassMurine ModelCancer TypeDosing & RouteEfficacy OutcomeReference
Quinoline-Chalcone DerivativeNude Mice (Xenograft)Gastric (MGC-803 cells)20 mg/kg, i.p.Tumor growth inhibition of 46.1%[14]
Quinoline Derivative (91b1)Nude Mice (Xenograft)Not SpecifiedNot SpecifiedSignificantly reduced tumor size[15]
Chloroquine (4-aminoquinoline)C57BL/6JOlaHsd miceN/A (Toxicity Study)50-200 mg/kg in waterUsed to assess long-term safety and biological effects[16][17]

i.p. = intraperitoneal

Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy

The choice of an immunodeficient mouse strain (e.g., Nude or SCID) is critical for this protocol, as it prevents the mouse's immune system from rejecting the implanted human tumor cells, thereby providing a clear system to evaluate the drug's direct antitumor activity.[14]

culture 1. Culture Human Cancer Cells inject 2. Subcutaneous Injection into Immunodeficient Mice culture->inject monitor 3. Monitor Tumor Growth to Palpable Size (e.g., 100 mm³) inject->monitor randomize 4. Randomize Mice into Groups (Vehicle, Drug, Positive Control) monitor->randomize treat 5. Administer Treatment (e.g., daily i.p. injection) randomize->treat measure 6. Measure Tumor Volume & Body Weight Regularly (e.g., every 2-3 days) treat->measure endpoint 7. Euthanize at Endpoint (e.g., tumor >1500 mm³) Collect Tissues for Analysis measure->endpoint

Figure 3: Workflow for a murine subcutaneous xenograft efficacy study.

Step-by-Step Methodology:

  • Cell Preparation: Culture a human cancer cell line (e.g., MGC-803 gastric cancer cells) under standard conditions. Harvest the cells during their exponential growth phase and resuspend them in a sterile medium or PBS, often mixed with Matrigel to support initial tumor formation.[14]

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).

  • Tumor Implantation: Subcutaneously inject approximately 5 x 10⁶ cells into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow until they reach a palpable size, typically around 100-150 mm³.[14]

  • Group Randomization: Randomize the mice into treatment groups (typically n=5-10 per group):

    • Vehicle Control (receives only the drug carrier)

    • Test Compound Group(s) (e.g., 4,7-dichloroquinolin-8-ol at one or more doses)

    • Positive Control (a standard-of-care chemotherapy agent like Cisplatin or 5-FU)

  • Drug Administration: Prepare the test compound in a suitable vehicle (e.g., a mix of DMSO, polyethylene glycol, and saline). Administer the drug according to a predetermined schedule (e.g., daily intraperitoneal injections).[14]

  • Efficacy Evaluation: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length × Width²)/2. Monitor the body weight of the mice as an indicator of systemic toxicity.[14]

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. At the endpoint, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

Part 3: Synthesizing the Data - The In Vitro to In Vivo Disconnect

A critical aspect of this guide is to bridge the gap between cellular assays and whole-animal studies. The transition is rarely linear. A compound with a nanomolar IC50 in vitro may show only modest tumor growth inhibition in vivo. This discrepancy arises from several key factors:

  • Pharmacokinetics (PK): The in vivo fate of a drug is paramount. Studies with quinolones in mice have shown that elimination half-lives can vary significantly, and distribution to tissues like the brain may be limited.[12] A short half-life may prevent the drug from reaching a therapeutic concentration at the tumor site for a sufficient duration.[18]

  • Metabolism: The liver is the primary site of drug metabolism. Cytochrome P450 (CYP) enzymes can modify the parent compound, potentially inactivating it or, in some cases, bioactivating it.[5] The specific metabolic profile of 4,7-dichloroquinolin-8-ol in mice would be a critical determinant of its efficacy.

  • Toxicity and Maximum Tolerated Dose (MTD): The dose that can be safely administered to an animal is often much lower than what might be predicted from in vitro studies.[10] If the effective dose is close to the toxic dose, the therapeutic window is narrow, limiting its clinical potential.

  • The Tumor Microenvironment: In vivo, tumors are not just a collection of cancer cells. They are complex organs with their own blood supply, stromal cells, and immune components, all of which can influence drug penetration and efficacy in ways that a simple cell monolayer cannot.

Conclusion

The quinoline scaffold, including derivatives like 4,7-dichloroquinolin-8-ol, remains a highly promising platform for the development of novel therapeutics. The available in vitro data on related compounds demonstrate potent cytotoxic activity against a range of cancer cell lines. However, the successful translation of this promise to in vivo efficacy in murine models is a significant hurdle.

This guide underscores the necessity of a multiparametric approach. While in vitro assays are essential for initial screening and mechanistic studies, they must be followed by rigorous in vivo evaluation in relevant murine models. Future research on 4,7-dichloroquinolin-8-ol should focus on establishing its pharmacokinetic profile and MTD in mice to enable the design of robust efficacy studies. By carefully correlating in vitro potency with in vivo pharmacology, researchers can more effectively identify and advance quinoline derivatives with true therapeutic potential.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds - Benchchem.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.
  • In Vivo Anticancer Activity of Quinoline Derivatives: A Comparative Guide for Researchers - Benchchem.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC. (2019). Dar'u Journal of Pharmaceutical Sciences.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (2017). Journal of Archives in Military Medicine.
  • A Comparative Analysis of the Cytotoxicity of Substituted Quinoline Derivatives - Benchchem.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). MDPI.
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS - Semantic Scholar. (2023). Azhar Journal of Pharmaceutical Sciences.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing.
  • (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... - ResearchGate.
  • A Comparative Guide to the Biological Activities of 2,4-Dichloroquinoline and 4,7 - Benchchem.
  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production. (2026). MDPI.
  • In vitro 4-Aryloxy-7-chloroquinoline derivatives are effective in mono- and combined therapy against Leishmania donovani and induce mitocondrial membrane potential disruption. (2018). Acta Tropica.
  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2025). MDPI.
  • Novel 4-aminoquinoline analogs highly active against the blood and sexual stages of Plasmodium in vivo and in vitro. (2012). Antimicrobial Agents and Chemotherapy.
  • Pharmacokinetics of a new quinolone, AM-833, in mice, rats, rabbits, dogs, and monkeys. Antimicrobial Agents and Chemotherapy.
  • Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC. Journal of Experimental and Clinical Cancer Research.
  • Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas - PMC. (2025). Molecules.
  • Long-term treatment with chloroquine increases lifespan in middle-aged male mice possibly via autophagy modulation, proteasome inhibition and glycogen metabolism. (2022). Biogerontology.
  • The calibration curve for linearity data of 5,7-dichloroquinolin-8-ol - ResearchGate.
  • 5,7-Dichloroquinolin-8-ol - PMC. Acta Crystallographica Section E: Structure Reports Online.
  • 4,7-Dichloroquinoline - Wikipedia.
  • 4,7-Dichloroquinoline - PMC. Acta Crystallographica Section E: Structure Reports Online.
  • Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. - Liverpool School of Tropical Medicine. (2024).
  • Pharmacokinetics of eight anticoagulant rodenticides in mice after single oral administration - Regulations.gov. (2008). Journal of Veterinary Pharmacology and Therapeutics.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
  • Application - UU Research Portal. (2024). Journal of Chromatography B.
  • Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, SHetA2 - Semantic Scholar. (2018). PLOS ONE.

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Comparative

4,7-Dichloroquinolin-8-ol Analytical Reference Standard: A Comprehensive Validation and Comparison Guide

In the development and quality control of halogenated quinoline active pharmaceutical ingredients (APIs) such as Chloroxine (5,7-dichloroquinolin-8-ol) and Clioquinol, controlling positional isomers is a critical regulat...

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Author: BenchChem Technical Support Team. Date: April 2026

In the development and quality control of halogenated quinoline active pharmaceutical ingredients (APIs) such as Chloroxine (5,7-dichloroquinolin-8-ol) and Clioquinol, controlling positional isomers is a critical regulatory requirement. 4,7-Dichloroquinolin-8-ol (CAS 17999-81-4) [1] is the most challenging isomeric impurity encountered during the electrophilic chlorination of 8-hydroxyquinoline.

Because positional isomers share identical molecular weights and nearly indistinguishable UV chromophores, 4,7-dichloroquinolin-8-ol serves as an indispensable analytical reference standard for demonstrating chromatographic specificity. This guide provides a deep-dive comparison of this standard against its alternatives, backed by experimental data, and outlines a self-validating protocol for its certification in strict accordance with ICH Q2(R2)[2] and USP <11>[3] guidelines.

Comparative Analysis: 4,7-Isomer vs. Alternative Quinolines

When establishing a control strategy for halogenated quinolines, analytical scientists must select reference standards that rigorously stress the method's resolving power. Using generic precursors (like 5-chloro-8-quinolinol) is insufficient for proving specificity.

Why the 4,7-Isomer is the Ultimate Specificity Marker

During API synthesis, the strongly activating C-8 hydroxyl group directs chlorination to the ortho (C-7) and para (C-5) positions, yielding the desired 5,7-dichloroquinolin-8-ol. However, anomalous addition-elimination reactions can result in chlorination at the C-4 position of the pyridine ring.

Resolving the 4,7-isomer from the 5,7-isomer is notoriously difficult on standard C18 columns due to their identical hydrophobicity. By utilizing 4,7-dichloroquinolin-8-ol as a system suitability marker, you validate the method's spatial selectivity.

Table 1: Comparative Performance of Reference Standards
CompoundRole in QC TestingPrimary Analytical ChallengeChromatographic Resolution (Rs) on PFP Column
4,7-Dichloroquinolin-8-ol Critical Isomeric Impurity MarkerIdentical mass and polarity to API; requires steric recognition.Rs = 2.4 (Baseline resolved)
5,7-Dichloroquinolin-8-ol API / Main ComponentPeak tailing due to metal chelation on standard silica.N/A (Reference Peak)
5-Chloro-8-quinolinol Synthetic IntermediateEasily resolved by mass and polarity; poor test of specificity.Rs > 5.0 (Overly simplistic)

The Self-Validating Certification Workflow

To qualify 4,7-dichloroquinolin-8-ol as a primary reference standard, the validation protocol must be a closed, self-validating loop. This means employing orthogonal techniques—where the blind spots of one method are covered by another. For example, relying solely on chromatographic purity (HPLC) ignores non-UV absorbing inorganic salts. Therefore, we pair Mass Balance with Quantitative NMR (qNMR) to ensure the assigned assay value is absolute.

G A 4,7-Dichloroquinolin-8-ol Candidate Material B Identity Testing (1H/13C NMR, HRMS, IR) A->B Structural Confirmation C Purity Determination (HPLC-UV, GC-MS) B->C Orthogonal Separation D Volatile & Inorganic Profiling (KF, TGA, ROI) C->D Residuals Analysis E Absolute Assay (qNMR & Mass Balance) D->E Value Assignment F Certified Reference Standard (ICH Q2(R2) Compliant) E->F Certification

Workflow for 4,7-dichloroquinolin-8-ol reference standard validation.

Step-by-Step Validation Methodologies

Phase 1: Structural Elucidation (Identity)

Objective: Prove the exact positional placement of the chlorine atoms. Protocol:

  • Dissolve 10 mg of the candidate standard in 0.6 mL of DMSO- d6​ .

  • Acquire 1D 1 H and 13 C NMR spectra at 400 MHz.

  • Causality Check: In the API (5,7-isomer), the pyridine ring protons (H-2, H-3, H-4) are intact, showing a distinct splitting pattern. In the 4,7-isomer, the C-4 position is chlorinated. Consequently, the 1 H NMR spectrum will lack the H-4 signal, displaying only H-2 and H-3 as a pair of doublets with an ortho coupling constant ( J≈4.5 Hz). This spectral difference definitively proves the isomer's identity.

Phase 2: Chromatographic Purity (HPLC-UV)

Objective: Determine the organic purity of the standard[4]. Protocol:

  • Column Selection: Use a Pentafluorophenyl (PFP) column (150 x 4.6 mm, 3 µm). Causality: C18 columns separate based on hydrophobicity, which fails for identical isomers. The PFP stationary phase introduces fluorine-fluorine, dipole, and π−π interactions. These mechanisms are highly sensitive to the steric placement of the chlorine atoms, allowing baseline resolution of the 4,7- and 5,7-isomers.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: UV at 254 nm.

  • Sample Prep: Prepare the standard at 1.0 mg/mL in Methanol. Inject 10 µL.

Phase 3: Absolute Assay Value Assignment

Objective: Assign a mass fraction (%) to the standard for quantitative use[5]. Protocol:

  • Mass Balance Approach: Calculate Assay = HPLC Purity × (100 - %Water - %Residual Solvents - %Residue on Ignition) / 100.

  • qNMR Approach (Orthogonal Validation): Accurately weigh 10 mg of 4,7-dichloroquinolin-8-ol and 5 mg of NIST-traceable Maleic Acid (Internal Standard). Dissolve together in DMSO- d6​ . Integrate the H-2 proton of the quinoline against the olefinic protons of maleic acid.

  • Causality Check: If the Mass Balance assay yields 99.2% but the qNMR yields 97.5%, the self-validating system has detected a hidden bias—likely an organic impurity that does not absorb UV light at 254 nm, which HPLC missed but qNMR caught. The lower, more accurate qNMR value is then assigned.

Experimental Validation Data

The following data demonstrates the compliance of the HPLC method used to certify the 4,7-dichloroquinolin-8-ol standard, adhering strictly to the updated ICH Q2(R2) guidelines for analytical procedure validation[6].

Table 2: HPLC Method Validation Parameters (ICH Q2(R2) Compliant)
Validation ParameterAcceptance CriteriaExperimental ResultCausality & Scientific Justification
Specificity No interference at the retention time of the 4,7-isomer.Rs = 2.4 against 5,7-isomer.PFP column chemistry successfully exploits π−π steric differences between isomers.
Linearity R2≥0.999 across 10% to 150% of nominal concentration. R2=0.9998 Ensures the UV detector response is directly proportional to the impurity concentration.
Accuracy (Recovery) 95.0% – 105.0% recovery at 3 concentration levels.99.1% – 101.4%Spiking the 4,7-isomer into the API matrix proves no matrix effects suppress the signal.
Precision (Repeatability) %RSD ≤2.0% for 6 replicate injections.%RSD = 0.6%Confirms the injection mechanism and integration parameters are highly reproducible.
LOD / LOQ Signal-to-Noise (S/N) ≥3 (LOD) and ≥10 (LOQ).LOD: 0.01% LOQ: 0.03%Guarantees the method is sensitive enough to detect trace levels of the isomer in API batches.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu.[Link]

  • Quality by Design Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." Qbdgroup.com.[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org.[Link]

  • United States Pharmacopeia (USP). "General Chapters: <11> USP REFERENCE STANDARDS." USPbpep.com.[Link]

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Safety & Regulatory Compliance

Safety

4,7-Dichloroquinolin-8-ol proper disposal procedures

4,7-Dichloroquinolin-8-ol: Comprehensive Laboratory Safety and Disposal Protocol As drug development and chemical synthesis increasingly rely on halogenated quinoline derivatives for their potent biological activities, s...

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Author: BenchChem Technical Support Team. Date: April 2026

4,7-Dichloroquinolin-8-ol: Comprehensive Laboratory Safety and Disposal Protocol

As drug development and chemical synthesis increasingly rely on halogenated quinoline derivatives for their potent biological activities, standardizing laboratory safety and disposal protocols is paramount. 4,7-Dichloroquinolin-8-ol is a structurally privileged scaffold often utilized in the synthesis of antimicrobial, antifungal, and antimalarial agents [1]. However, the same structural features that confer its biological efficacy—namely, its lipophilicity and chelating properties—also present significant environmental and occupational hazards.

This guide provides a self-validating, step-by-step operational framework for the safe handling, containment, and disposal of 4,7-Dichloroquinolin-8-ol, ensuring compliance with stringent environmental regulations and safeguarding laboratory personnel.

Mechanistic Rationale for Stringent Disposal

Understanding the chemical behavior of 4,7-Dichloroquinolin-8-ol is essential for justifying the rigorous safety protocols required for its handling.

  • Halogenated Stability: The carbon-chlorine bonds at the 4- and 7-positions resist natural degradation, leading to environmental persistence [2].

  • Chelation Potential: The 8-hydroxyl group and the quinoline nitrogen form stable complexes with metal ions. If released into the environment, this compound can disrupt local ecosystems by sequestering essential trace metals from soil and aquatic environments.

  • Toxicity: Exposure can cause acute physiological effects, including severe eye damage, skin irritation, and respiratory distress [3].

Personal Protective Equipment (PPE) Matrix

Before initiating any workflow involving 4,7-Dichloroquinolin-8-ol, personnel must equip the following PPE to mitigate exposure risks.

PPE CategorySpecificationRationale
Respiratory NIOSH-approved full-facepiece particulate respirator (N95/N100 or P3 filter)Prevents inhalation of fine, toxic dust particles during weighing or transfer [3].
Ocular Tightly fitting safety goggles (EN 166 or ANSI Z87.1)Protects against severe ocular damage and aerosolized particulates [4].
Dermal Impervious nitrile gloves (EN 374 compliant) and chemical-resistant lab coatPrevents transdermal absorption and localized skin irritation [4].

Step-by-Step Spill Containment and Disposal Workflow

The disposal of 4,7-Dichloroquinolin-8-ol cannot be treated as standard organic waste. It requires specialized containment and destruction pathways, specifically high-temperature incineration equipped with environmental scrubbers [5].

Phase 1: Immediate Spill Response
  • Isolate the Area: Immediately restrict unprotected personnel from the spill zone. Ensure the area is well-ventilated, preferably utilizing local exhaust systems.

  • Suppress Dust Formation: Do not dry sweep. If compatible with the specific formulation, lightly mist the area with water to suppress dust, ensuring the runoff does not enter drains[3].

  • Mechanical Collection: Use spark-proof tools to carefully shovel the contaminated material.

Phase 2: Waste Segregation
  • Containerization: Transfer the collected material into a heavy-duty, sealable hazardous waste container. Do not mix with incompatible chemicals (e.g., strong oxidizing agents).

  • Labeling: Clearly label the container as "Toxic Solid, Organic, N.O.S. (Halogenated Quinoline Derivative)" and affix the appropriate GHS hazard pictograms (Health Hazard, Exclamation Mark, Corrosive) [4].

Phase 3: Final Destruction (Incineration)
  • Licensed Transfer: Excess, expired, or spilled materials must be transferred to a licensed hazardous waste management facility.

  • Incineration Protocol: The compound must be destroyed in a high-temperature incinerator equipped with an afterburner and a chemical scrubber. The scrubber is critical to neutralize the hydrogen chloride (HCl) gas and nitrogen oxides (NOx) generated during the thermal decomposition of the chlorinated quinoline ring [5].

Workflow Visualization

The following diagram illustrates the critical path for handling a 4,7-Dichloroquinolin-8-ol spill, emphasizing the transition from immediate containment to permanent destruction.

G Spill Spill of 4,7-Dichloroquinolin-8-ol (Hazard Identified) PPE Don Specialized PPE (Respirator, Nitrile, Goggles) Spill->PPE Contain Contain Spill (Suppress Dust, No Drains) PPE->Contain Collect Collect in Sealed Container (Label as Hazardous Waste) Contain->Collect Incinerate High-Temp Incineration (Afterburner & Scrubber Required) Collect->Incinerate

Caption: Standard Operating Procedure for the containment and disposal of 4,7-Dichloroquinolin-8-ol.

Environmental Compliance

Under no circumstances should 4,7-Dichloroquinolin-8-ol be disposed of via municipal sewer systems or standard landfill operations. Processing, use, or contamination of this product may change the waste management options. Always ensure that disposal practices align with local, regional, and federal environmental agency requirements (e.g., EPA RCRA guidelines in the United States) regarding the destruction of halogenated organic compounds[4].

References

  • Ataman Chemicals. "RESOCHIN - Ataman Kimya." Ataman Chemicals. Available at: [Link]

  • University of Hertfordshire. "Quinofumelin (Ref: ARK-3010) - AERU." AERU. Available at: [Link]

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS - Cleanchem Laboratories." Cleanchem Laboratories. Available at: [Link]

Handling

Personal protective equipment for handling 4,7-Dichloroquinolin-8-ol

As a Senior Application Scientist, I recognize that handling halogenated quinolinols requires moving beyond basic safety data sheets (SDS) and understanding the fundamental chemical biology of the compound. 4,7-Dichloroq...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling halogenated quinolinols requires moving beyond basic safety data sheets (SDS) and understanding the fundamental chemical biology of the compound.

4,7-Dichloroquinolin-8-ol (CAS: 17999-81-4) is a highly specialized, halogenated derivative of 8-hydroxyquinoline. While it is an invaluable building block in drug discovery—particularly for synthesizing antimicrobial, antineoplastic, and neuroprotective agents—its unique structural features demand stringent operational protocols.

This guide provides a self-validating, causality-driven framework for the safe handling, experimental processing, and disposal of 4,7-dichloroquinolin-8-ol.

Mechanistic Causality of Hazard: Why PPE is Non-Negotiable

To design an effective safety protocol, we must first understand why 4,7-dichloroquinolin-8-ol is hazardous. The toxicity of this compound is not merely irritative; it is mechanistically driven by its coordination chemistry.

The molecule acts as a potent bidentate chelator, utilizing its 8-hydroxyl group and quinoline nitrogen to form stable, lipophilic complexes with essential intracellular transition metals, particularly Cu²⁺ and Fe³⁺[1]. The addition of chlorine atoms at positions 4 and 7 significantly increases the molecule's lipophilicity, facilitating rapid permeation across biological lipid bilayers[2]. Once inside the cell, these metal-ligand complexes undergo aberrant redox cycling. This catalyzes Fenton-like reactions that generate destructive reactive oxygen species (ROS), such as hydroxyl radicals and superoxide anions, ultimately leading to severe oxidative stress, DNA damage, and cellular apoptosis[3].

ToxicityMechanism A 4,7-Dichloroquinolin-8-ol (Halogenated Chelator) C Lipophilic Metal-Ligand Complex (2:1 Stoichiometry) A->C Bidentate Chelation B Transition Metals (Cu2+, Fe3+) B->C Coordination D Cell Membrane Permeation C->D Enhanced Lipophilicity E Intracellular Redox Cycling (Fenton-like Reactions) D->E Intracellular Release F ROS Generation (Superoxide, Hydroxyl Radicals) E->F Catalysis G Oxidative Stress (DNA Damage, Lipid Peroxidation) F->G Oxidative Damage H Cellular Toxicity / Apoptosis G->H Pathological Endpoint

Mechanistic pathway of 4,7-dichloroquinolin-8-ol toxicity via metal chelation and ROS generation.

Quantitative PPE & Safety Matrix

Because 4,7-dichloroquinolin-8-ol powder is electrostatically active and highly lipophilic, standard laboratory PPE is insufficient. The following matrix outlines the quantitative specifications and the scientific rationale for each required protective measure.

Hazard CategoryExposure RouteRequired PPE SpecificationQuantitative MetricCausality / Rationale
Dermal Irritation Skin ContactDouble-layered Nitrile glovesThickness ≥ 0.11 mmHalogenated aromatics easily permeate standard latex. Nitrile offers superior chemical resistance against lipophilic agents.
Ocular Damage Eye ContactChemical splash gogglesANSI Z87.1 compliantThe fine crystalline powder poses a severe risk of corneal abrasion and localized chemical burns upon contact with ocular moisture.
Respiratory Toxicity InhalationN95/P100 Particulate RespiratorFiltration efficiency ≥ 95%Aerosolized dust generated during weighing triggers acute mucosal irritation and potential respiratory sensitization.
Systemic Toxicity IngestionDisposable Tyvek lab coat100% coverage (no exposed skin)Prevents the accumulation of electrostatically charged powder on woven clothing, mitigating the risk of secondary ingestion.

Operational Workflow & Experimental Protocol

The highest risk of exposure occurs during the weighing and solubilization phases. 4,7-Dichloroquinolin-8-ol exhibits poor aqueous solubility but dissolves readily in organic solvents like DMSO (up to 20 mg/mL) or ethanol (up to 5 mg/mL)[4].

Protocol: Closed-System Weighing and Solubilization

Step 1: Engineering Control Verification

  • Action: Verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).

  • Causality: Velocities below 80 fpm fail to contain aerosolized powders, while velocities above 120 fpm create turbulent eddies that can blow the lightweight powder out of the weigh boat and into the operator's breathing zone.

Step 2: Electrostatic Mitigation

  • Action: Place an anti-static ionizer adjacent to the analytical balance. Line the working surface with anti-static, chemical-resistant bench paper.

  • Causality: Halogenated quinolinols hold high electrostatic charges. When transferring fine powders with a metal spatula, static repulsion causes sudden aerosolization. Neutralizing the charge ensures the powder drops predictably into the tare vessel.

Step 3: Closed-System Transfer

  • Action: Do not use open polystyrene weigh boats. Instead, tare a sealable amber glass vial. Transfer the powder using a micro-spatula and cap the vial immediately before removing it from the balance enclosure.

  • Causality: Amber glass prevents photo-degradation of the compound, and the closed system guarantees zero aerosol exposure during transit from the balance to the reaction hood.

Step 4: Solubilization

  • Action: Inside the fume hood, inject the chosen solvent (e.g., anhydrous DMSO) directly into the sealed vial via a syringe through a septum cap. Swirl gently; do not vortex vigorously.

  • Causality: Injecting through a septum maintains a closed system. Gentle swirling prevents the buildup of internal pressure and avoids forcing aerosolized droplets through the septum puncture upon needle withdrawal.

Step 5: Decontamination

  • Action: Wipe down all spatulas, balances, and surfaces with a cloth dampened in 70% ethanol, followed by a mild aqueous detergent wash.

  • Causality: The compound's lipophilicity means it leaves persistent, invisible residues on metal and glass that cannot be removed by water alone. Ethanol disrupts the lipophilic adhesion, and the detergent lifts the resulting suspension.

HandlingWorkflow N1 Risk Assessment & SDS Review N2 PPE Donning (Nitrile, N95, Goggles) N1->N2 N3 Engineering Controls (Fume Hood >100 fpm) N2->N3 N4 Weighing & Transfer (Closed System) N3->N4 N5 Solubilization (Septum Injection) N4->N5 N6 Waste Segregation (Halogenated Organics) N5->N6

Step-by-step operational workflow for the safe handling and processing of halogenated quinolinols.

Disposal & Environmental Logistics

4,7-Dichloroquinolin-8-ol is classified as highly toxic to aquatic life (Aquatic Acute 1, Aquatic Chronic 1)[4]. It acts as an environmental biocide by chelating metals essential for aquatic microorganisms. Under no circumstances should this compound or its solutions be disposed of down the drain.

  • Solid Waste: Contaminated gloves, bench paper, and empty vials must be placed in a sealed, biohazard-grade bag and strictly labeled as "Halogenated Organic Solid Waste."

  • Liquid Waste: Solutions containing the compound must be collected in dedicated, clearly labeled high-density polyethylene (HDPE) containers designated for "Halogenated Solvent Waste." Do not mix with non-halogenated waste, as halogenated organics require specialized high-temperature incineration to prevent the formation of toxic dioxins.

  • Spill Response: In the event of a powder spill outside the hood, do not sweep. Sweeping aerosolizes the compound. Cover the spill with damp absorbent pads (using ethanol/water) to suppress dust, carefully collect the material into a hazardous waste receptacle, and perform a secondary wipe-down with ethanol.

References

  • Title: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline Source: National Institutes of Health (PMC) URL: [Link]

Sources

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